molecular formula C7H7F2NO2S B1473572 2,6-Difluoro-4-(methylsulfonyl)aniline CAS No. 1147557-74-1

2,6-Difluoro-4-(methylsulfonyl)aniline

Cat. No.: B1473572
CAS No.: 1147557-74-1
M. Wt: 207.2 g/mol
InChI Key: CNSKTQPFHJZAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H7F2NO2S and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKTQPFHJZAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-(methylsulfonyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing difluoro and methylsulfonyl groups on the aniline ring, impart specific physicochemical properties that are critical for its role as a building block in the synthesis of pharmacologically active molecules. Understanding these properties is paramount for its effective utilization in research and development, influencing factors from reaction kinetics and purification strategies to the ADME (absorption, distribution, metabolism, and excretion) properties of resulting drug candidates.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimentally determined data in publicly accessible literature, this guide combines available information with established scientific principles and detailed experimental protocols to offer a self-validating framework for researchers.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

"2,6-Difluoro-4-(methylsulfonyl)aniline" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical and physical properties, explore its strategic importance in medicinal chemistry, and provide insights into its synthesis and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical building blocks to construct novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and physicochemical properties.[1] Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter pKa, all of which are critical parameters in drug design.[1][2]

Within this context, substituted anilines are privileged scaffolds, appearing in a vast array of biologically active compounds, notably as key components of kinase inhibitors.[3] The compound this compound, CAS No. 1147557-74-1, represents a convergence of these valuable structural motifs. The aniline core provides a versatile synthetic handle for further elaboration, the vicinal difluoro substitution pattern pre-organizes the molecule for specific binding interactions, and the para-methylsulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, further influencing the molecule's electronic profile and biological interactions. This unique combination of features makes it a sought-after intermediate for creating next-generation targeted therapies.

Physicochemical Properties & Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Chemical Structure

The molecular structure consists of an aniline ring substituted with two fluorine atoms ortho to the amine group and a methylsulfonyl group para to the amine.

Caption: 2D Structure of this compound

Chemical Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous documentation and database searching.

IdentifierValueSource
CAS Number 1147557-74-1[4][5]
Molecular Formula C₇H₇F₂NO₂S[4][5]
Molecular Weight 207.20 g/mol [5]
MDL Number MFCD24642337[4][5]
PubChem CID Not available[4]
Tabulated Physicochemical Data

The known physical properties are essential for planning reactions, purification, and formulation.

PropertyValueNotesSource
Physical Form SolidAssumed based on typical substituted anilines.N/A
Storage Keep in dark place, inert atmosphere, room temperature.Recommended for stability.[5]

(Note: Comprehensive experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization.)

Synthesis & Manufacturing Insights

While a specific, published synthetic route for this compound was not found in the initial search, a logical retrosynthetic analysis can be proposed based on established organic chemistry principles and published syntheses of related structures, such as its parent compound, 2,6-difluoroaniline.

A plausible synthetic pathway would likely involve the construction of the substituted benzene ring followed by the introduction or unmasking of the aniline functional group.

synthesis_workflow start 1,3-Difluorobenzene (Starting Material) step1 Friedel-Crafts Sulfonylation start->step1 intermediate1 2,6-Difluorophenyl methyl sulfone step1->intermediate1 step2 Regioselective Nitration intermediate1->step2 intermediate2 2,6-Difluoro-4-nitrophenyl methyl sulfone step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 product 2,6-Difluoro-4- (methylsulfonyl)aniline (Final Product) step3->product

Caption: Plausible Retrosynthetic Pathway for Target Compound.

Causality Behind Experimental Choices:

  • Starting Material Selection : 1,3-Difluorobenzene is a common and logical starting material. The fluorine atoms are ortho-para directing; however, the steric hindrance from two adjacent fluorine atoms would strongly direct subsequent electrophilic substitution to the 4-position.

  • Introduction of the Sulfonyl Group : A Friedel-Crafts reaction using methanesulfonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would install the methylsulfonyl group. This is a standard and robust method for forming aryl sulfones.

  • Nitration : The subsequent electrophilic nitration (using HNO₃/H₂SO₄) is directed to the position para to the amine precursor. The existing fluoro and sulfonyl groups will influence the regioselectivity of this step.

  • Reduction : The final step is the reduction of the nitro group to an amine. This is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metal reductants like iron or tin in acidic media. This step is typically the final one to avoid side reactions with the reactive amine group.

Alternative routes, such as those starting from 1,2,3-trichlorobenzene involving halogen exchange and amination, have been patented for the synthesis of the 2,6-difluoroaniline core and could potentially be adapted.[6][7]

Applications in Drug Discovery & Development

This compound is not merely a chemical curiosity; it is a purpose-built fragment for modern drug discovery. Its utility stems from the synergistic effects of its constituent parts:

  • The 2,6-Difluoroaniline Moiety : This structure serves as a "hinge-binder" in many kinase inhibitors. The amine provides a crucial hydrogen bond donor, while the ortho-fluorine atoms can engage in additional hydrogen bonds or favorable electrostatic interactions with the kinase hinge region, enhancing potency and selectivity.

  • The Methylsulfonyl Group : As a potent electron-withdrawing group and hydrogen bond acceptor, the SO₂Me moiety is often used to occupy solvent-exposed regions of a binding pocket, improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This building block is particularly relevant for the development of inhibitors for kinases like c-Met, where substituted anilinoquinolines have shown significant promise as anticancer agents.[3] The specific substitution pattern of this compound makes it an ideal candidate for synthesis libraries targeting novel kinase inhibitors.

Experimental Protocols & Quality Control

Ensuring the identity and purity of starting materials is paramount in drug development. The following represents a general workflow for the quality control (QC) of this compound.

qc_workflow start Incoming Material Batch step1 Visual Inspection (Color, Form) start->step1 step2 Purity Analysis (HPLC) step1->step2 step3 Structural Confirmation step2->step3 nmr ¹H, ¹⁹F, ¹³C NMR step3->nmr ms Mass Spectrometry (MS) step3->ms decision Purity & Identity Meet Specification? nmr->decision ms->decision pass Release for Synthesis decision->pass Yes fail Reject Batch decision->fail No

Caption: Quality Control Workflow for Incoming Material.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective : To determine the purity of the compound by separating it from any starting materials, intermediates, or by-products.

  • Methodology :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid aids in protonating the aniline, leading to sharper peaks.

    • Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 254 nm.

    • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Self-Validation : The system suitability is confirmed by injecting a standard of known purity to check for retention time stability, peak shape, and theoretical plates. Purity is calculated as the area percentage of the main peak.

Structural Confirmation
  • ¹H NMR : The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H protons (which may be broad), and a singlet for the methyl group of the sulfonyl moiety.

  • ¹⁹F NMR : The fluorine NMR will be crucial for confirming the 2,6-difluoro substitution pattern, likely showing a single resonance due to symmetry.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.02.

Safety, Handling, & Storage

  • Hazard Identification : Related anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear suitable chemical-resistant gloves.

    • Eye Protection : Use chemical safety goggles or a face shield.

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[8]

  • Handling :

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.

    • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

    • Keep away from heat, sparks, and open flames.

    • Store in a dark place under an inert atmosphere for long-term stability.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its carefully designed structure, combining the hinge-binding capabilities of a difluoroaniline with the modulating properties of a methylsulfonyl group, makes it an exemplary tool for medicinal chemists. A clear understanding of its properties, a robust synthetic strategy, and stringent quality control are essential for leveraging its full potential in the creation of novel therapeutics. As targeted therapies continue to evolve, the demand for such sophisticated and purpose-built molecular scaffolds is expected to grow.

References

  • This compound | CAS 1147557-74-1. AMERICAN ELEMENTS. [Link]

  • Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer. [Link]

  • Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Process for the preparation of 2,6-difluoroaniline.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]

Sources

A Technical Guide to the Solubility of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 2,6-Difluoro-4-(methylsulfonyl)aniline. This guide details the theoretical principles and practical methodologies for determining the solubility of this compound.

Introduction

This compound is a substituted aniline derivative with a molecular formula of C7H7F2NO2S and a molecular weight of 207.2 g/mol .[1] Its structure, featuring a polar sulfonyl group and an amino group, alongside a difluorinated phenyl ring, suggests a complex solubility profile that is critical for its application in pharmaceutical and chemical synthesis. Understanding its solubility in various solvents is fundamental for process development, formulation, and bioavailability assessment.

This guide provides a robust framework for determining the solubility of this compound, grounded in established scientific principles. It outlines detailed experimental protocols and analytical methodologies to empower researchers to generate reliable and reproducible solubility data.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2][4] The structure of this compound contains both polar functional groups (the amino and methylsulfonyl groups) and a less polar difluorophenyl ring, indicating that its solubility will be highly dependent on the chosen solvent system.

Factors influencing the solubility of this compound include:

  • Polarity: The presence of hydrogen bond donors (the amino group) and acceptors (the sulfonyl and fluoro groups) suggests potential solubility in protic and polar aprotic solvents.

  • Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[2]

  • pH: The basicity of the aniline amine group means that in acidic conditions, it can be protonated to form a more water-soluble salt.[5]

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-72h) combine->agitate Begin Equilibration centrifuge Centrifuge to separate solid agitate->centrifuge Attain Equilibrium supernatant Extract supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification

The concentration of dissolved this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aniline derivatives.[6][7]

Protocol for HPLC Quantification:

  • Instrument Setup:

    • Column: A C18 reversed-phase column is suitable for separating aniline homologs.[8]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer is typically used.[8][9] The exact ratio should be optimized for good peak shape and retention time.

    • Detector: A UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm) is appropriate.[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8][9][10]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. This should yield a linear relationship.

  • Sample Analysis:

    • Inject the diluted supernatant sample into the HPLC.

    • Determine the peak area of the analyte.

    • Use the calibration curve to calculate the concentration of the analyte in the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.[11][12]

Protocol for UV-Vis Quantification:

  • Determine Maximum Wavelength (λmax):

    • Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax.[13]

    • Plot a calibration curve of absorbance versus concentration, which should follow the Beer-Lambert law.[14]

  • Sample Analysis:

    • Measure the absorbance of the diluted supernatant sample at λmax.

    • Use the calibration curve to determine the concentration of the analyte in the diluted sample.

    • Calculate the solubility by accounting for the dilution.

The logical flow for creating a calibration curve for quantification is as follows:

Calibration Curve Logic start Prepare Stock Solution of Known Concentration series Create a Series of Dilutions (Standards) start->series measure Measure Response (Peak Area or Absorbance) for Each Standard series->measure plot Plot Response vs. Concentration measure->plot linear Perform Linear Regression plot->linear curve Generate Calibration Curve Equation (y = mx + c) linear->curve end Use Equation to Quantify Unknown Samples curve->end

Sources

Spectroscopic Characterization of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,6-Difluoro-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and organic synthesis, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, leveraging foundational principles and comparative data from related structures. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, grounded in established spectroscopic theory and empirical evidence.

The structural hypothesis of this compound, with its electron-withdrawing difluoro and methylsulfonyl groups juxtaposed with an electron-donating aniline moiety, creates a compelling case study for the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect the anticipated outcomes from each technique, offering insights into the causality behind experimental observations and establishing a framework for self-validating protocols.

Molecular Structure and Key Features

To contextualize the spectroscopic analysis, it is essential to first consider the molecular architecture of this compound.

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic signatures are:

  • An aromatic ring system.

  • Two fluorine atoms ortho to the amine group.

  • A primary amine (-NH₂) group.

  • A methylsulfonyl (-SO₂CH₃) group para to the amine.

Each of these components will generate characteristic signals in the NMR, IR, and MS spectra, which we will explore in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing information about the functional groups and connectivity within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH7.5 - 7.8Triplet (t)2HH-3, H-5
Amine NH₂4.0 - 5.0 (broad)Singlet (s)2H-NH₂
Methyl CH₃3.0 - 3.2Singlet (s)3H-SO₂CH₃

Interpretation:

  • Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons, shifting them downfield.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet. In DMSO-d₆, this signal may be more defined.[2]

  • Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group will be a sharp singlet, shifted downfield due to the deshielding effect of the two oxygen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1130 - 135Triplet (t)
C-2, C-6150 - 155Doublet of Doublets (dd)
C-3, C-5115 - 120Doublet (d)
C-4140 - 145Singlet (s)
-SO₂CH₃40 - 45Singlet (s)

Interpretation:

  • Fluorinated Carbons (C-2, C-6): These carbons will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield due to the high electronegativity of fluorine.

  • Amine-bearing Carbon (C-1): This carbon's chemical shift will be influenced by both the amine and the adjacent fluorine atoms.

  • Aromatic CH Carbons (C-3, C-5): These carbons will show smaller two-bond C-F coupling.

  • Sulfonyl-bearing Carbon (C-4): This quaternary carbon will likely appear as a singlet with a lower intensity.

  • Methyl Carbon (-SO₂CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.[3]

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique that directly observes fluorine atoms.[4] The chemical shifts are spread over a wide range, making it an excellent tool for distinguishing between different fluorine environments.[5][6]

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm, vs. CFCl₃)Multiplicity
F-2, F-6-110 to -130Triplet (t)

Interpretation: The two equivalent fluorine atoms are expected to resonate as a triplet due to coupling with the adjacent aromatic protons (H-3 and H-5). The chemical shift will be in the typical range for aryl fluorides.[7][8][9]

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric)
3100 - 3000WeakAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching
1620 - 1580Medium-StrongAromatic C=C stretching
1620 - 1550MediumN-H bending
1350 - 1300StrongSO₂ asymmetric stretching
1160 - 1120StrongSO₂ symmetric stretching
1200 - 1000StrongC-F stretching

Interpretation: The IR spectrum will be dominated by strong absorptions from the sulfonyl group's symmetric and asymmetric stretches.[10][11][12] The N-H stretches of the primary amine will appear as a doublet in the high-frequency region.[13] The aromatic C=C and C-H stretches will also be present, along with a strong C-F stretching band.[14][15]

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural confirmation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M+H)⁺: The expected m/z for the protonated molecule (C₇H₈F₂NO₂S⁺) is approximately 208.02. High-resolution mass spectrometry would confirm the elemental composition.

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[16][17][18] A common fragmentation is the loss of SO₂ (64 Da), which can occur through a rearrangement mechanism.[19][20] Another likely fragmentation is the cleavage of the C-S bond.

[M+H]+ [M+H]⁺ m/z ≈ 208.02 Loss_SO2 - SO₂ [M+H]+->Loss_SO2 Loss_CH3SO2 - •SO₂CH₃ [M+H]+->Loss_CH3SO2 Fragment_1 [M+H - SO₂]⁺ m/z ≈ 144.02 Loss_SO2->Fragment_1 Fragment_2 [C₆H₅F₂N]⁺ m/z ≈ 129.04 Loss_CH3SO2->Fragment_2

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and MS, and drawing upon data from analogous structures, a detailed and self-consistent set of expected data has been generated. This guide should serve as a valuable resource for researchers working with this compound, enabling them to anticipate, interpret, and validate their experimental findings. The convergence of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL: [Link]

  • Title: 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates Source: PMC - NIH URL: [Link]

  • Title: 19F NMR Reference Standards Source: University of California, Santa Barbara URL: [Link]

  • Title: Sulfone, methyl phenyl Source: NIST WebBook URL: [Link]

  • Title: 19F Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara URL: [Link]

  • Title: 2,6-Difluoroaniline | C6H5F2N | CID 79647 Source: PubChem URL: [Link]

  • Title: this compound | CAS 1147557-74-1 Source: American Elements URL: [Link]

  • Title: Proton NMR Table Source: Michigan State University URL: [Link]

  • Title: 2,4-Difluoroaniline | C6H5F2N | CID 9709 Source: PubChem URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

  • Title: 12.6 Infrared Spectra of Some Common Functional Groups Source: NC State University Libraries URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Proton NMR Table Source: Michigan State University URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: 2,4-Difluoroaniline | C6H5F2N | CID 9709 Source: PubChem URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: 2,6-Difluoroaniline | C6H5F2N | CID 79647 Source: PubChem URL: [Link]

  • Title: N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline Source: SpectraBase URL: [Link]

  • Title: The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 Source: ResearchGate URL: [Link]

  • Title: FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Source: ResearchGate URL: [Link]

Sources

A Comprehensive Technical Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of 2,6-Difluoro-4-(methylsulfonyl)aniline, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of a comprehensive, single-source Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data from various suppliers and extrapolates potential hazards and handling protocols based on structurally related compounds. This approach ensures a cautious and well-informed methodology for laboratory use.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a difluorinated aniline core with a methylsulfonyl group. This combination of functional groups suggests its potential utility as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1147557-74-1American Elements[1], BLDpharm[2]
Molecular Formula C7H7F2NO2SAmerican Elements[1], BLDpharm[2]
Molecular Weight 207.20 g/mol American Elements[1], BLDpharm[2]
Appearance White to brown solidAmerican Elements[1]
Purity/Specification Varies by supplierBLDpharm[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]BLDpharm[2]
Synonyms 2,6-difluoro-4-methylsulfonylaniline; AK209109; SCHEMBL10152040American Elements[1]

Hazard Identification and Safety Precautions

Inferred GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following diagram illustrates a recommended workflow for handling and responding to potential exposures to this compound, based on the inferred hazards.

Hazard_Response_Workflow cluster_handling Safe Handling Protocol cluster_exposure Exposure Response cluster_skin_response cluster_eye_response cluster_inhalation_response start Start Handling ppe Don PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 fume_hood Work in a Fume Hood ppe->fume_hood Step 2 weighing Weigh Compound fume_hood->weighing Step 3 dissolving Dissolve/React weighing->dissolving Step 4 end_handling Complete Task dissolving->end_handling Step 5 exposure Exposure Event skin_contact Skin Contact exposure->skin_contact If on skin eye_contact Eye Contact exposure->eye_contact If in eyes inhalation Inhalation exposure->inhalation If inhaled remove_clothing Remove contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for 15 mins eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with plenty of soap and water seek_medical_skin Seek medical attention if irritation persists wash_skin->seek_medical_skin remove_clothing->wash_skin remove_lenses Remove contact lenses rinse_eyes->remove_lenses seek_medical_eye Seek immediate medical attention remove_lenses->seek_medical_eye seek_medical_inhalation Seek medical attention if breathing is difficult fresh_air->seek_medical_inhalation Accidental_Release_Protocol cluster_protocol Accidental Release Response Protocol start Spill Detected evacuate Evacuate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Eliminate Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Incident Resolved dispose->end

References

A-Technical-Guide-to-2,6-Difluoro-4-(methylsulfonyl)aniline-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,6-Difluoro-4-(methylsulfonyl)aniline, a pivotal building block in modern medicinal chemistry. We will explore its synthesis, unique physicochemical properties, and multifaceted roles in drug design. Through an examination of its structural components—the 2,6-difluoro motif and the 4-(methylsulfonyl)aniline core—this paper elucidates the rationale behind its widespread use. Case studies, particularly in the realm of kinase inhibitors, will demonstrate its practical application and impact on structure-activity relationships (SAR). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in the creation of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmaceutical properties.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Within this context, this compound has emerged as a particularly valuable building block.

This molecule uniquely combines two critical pharmacophoric elements:

  • The 2,6-Difluoroaniline Moiety: The ortho-difluoro substitution pattern imposes a conformational restraint on the aniline ring. This "locking" effect can pre-organize the molecule for optimal interaction with a biological target, potentially increasing potency and selectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target effects associated with highly basic amines.

  • The 4-(Methylsulfonyl)aniline Core: The methylsulfonyl group at the para-position is a powerful hydrogen bond acceptor and can engage in crucial interactions within a protein's binding site. This group often enhances aqueous solubility and can improve the overall pharmacokinetic profile of a drug candidate.

The convergence of these features in a single, synthetically accessible molecule makes this compound a "privileged" scaffold for targeting a range of biological entities, most notably protein kinases.

Synthesis and Physicochemical Characterization

The efficient synthesis of this compound is critical for its widespread use. While multiple routes are patented and described in the literature, a common and reliable approach involves a multi-step sequence starting from readily available materials.

Representative Synthetic Pathway

A logical synthetic route involves the nitration of 1,3-difluoro-5-(methylsulfonyl)benzene followed by a reduction of the nitro group. This ensures the correct regiochemistry of the final product.

G A 1,3-Difluorobenzene B 1,3-Difluoro-5-(methylthio)benzene A->B 1. n-BuLi, THF, -78°C 2. Dimethyl disulfide C 1,3-Difluoro-5-(methylsulfonyl)benzene B->C m-CPBA, DCM D 1,3-Difluoro-2-nitro-5-(methylsulfonyl)benzene C->D HNO₃, H₂SO₄ E This compound D->E Fe, NH₄Cl, EtOH/H₂O

Fig 1. Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound (E)

This protocol is a representative laboratory-scale synthesis. Note: Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.

Step 1: Synthesis of 1,3-Difluoro-5-(methylthio)benzene (B)

  • To a solution of 1,3-Difluorobenzene (A) (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add dimethyl disulfide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield the product.

Step 2: Synthesis of 1,3-Difluoro-5-(methylsulfonyl)benzene (C)

  • Dissolve the methylthio intermediate (B) (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.

Step 3: Synthesis of 1,3-Difluoro-2-nitro-5-(methylsulfonyl)benzene (D)

  • To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add the sulfone intermediate (C) (1.0 eq) slowly.

  • Stir the reaction at 0-10 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

Step 4: Synthesis of this compound (E)

  • To a mixture of the nitro compound (D) (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to afford the final product, this compound.

Physicochemical Data
PropertyValue
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, ethyl acetate
pKa (Aniline NH₂) ~1-2 (Estimated)

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The this compound scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

Pharmacophoric Interactions and Structure-Activity Relationship (SAR)

The aniline nitrogen of the scaffold typically serves as a key hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor.

  • The Hinge-Binding Motif: The NH group of the aniline forms a critical hydrogen bond with a backbone carbonyl oxygen in the kinase hinge region. The 2,6-difluoro substituents help to maintain a planar conformation that is optimal for this interaction, while also lowering the basicity of the aniline, which can improve cell permeability and reduce off-target ionic interactions.

  • The Sulfonyl Group: The SO₂ group is a strong hydrogen bond acceptor. It can form favorable interactions with backbone NH groups or side-chain donors in the solvent-exposed region of the ATP pocket, often contributing to both potency and selectivity.

  • Vector for SAR Exploration: The aniline core provides a robust platform for further chemical modification. Attaching larger heterocyclic systems (e.g., quinazolines, pyrimidines) to the aniline nitrogen allows for the exploration of other regions of the ATP binding site, leading to the development of highly potent and selective inhibitors.[4][5]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone C=O) SolventFront Solvent-Exposed Region (Backbone N-H) Inhibitor 2,6-Difluoro Aniline NH Phenyl Ring SO₂CH₃ Inhibitor:f1->Hinge H-Bond (Donor) [Key Interaction] Inhibitor:f3->SolventFront H-Bond (Acceptor) [Improves Solubility/Potency] Vector Vector for Further Modification Inhibitor:f1->Vector Attach Heterocycle (e.g., Quinazoline)

Fig 2. Pharmacophoric role of the scaffold in a kinase active site.
Case Study: p38 MAP Kinase Inhibitors

A significant application of this scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[6] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[7]

Several potent p38 inhibitors utilize the 2,6-difluorophenyl motif, often attached to a heterocyclic core.[8] The fluorine atoms are crucial for activity, as they orient the phenyl ring perpendicular to the core heterocycle, allowing it to fit into a specific hydrophobic pocket. While not all of these examples contain the 4-methylsulfonyl group directly on the aniline, the design principles are highly related and demonstrate the utility of the difluoroaniline portion. The addition of a sulfonyl or sulfonamide group elsewhere in the molecule often enhances potency and improves physicochemical properties.[9]

For example, in a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase, the 2,6-difluoroaniline moiety was identified as a key component for achieving high potency.[8] The SAR in such series often reveals that:

  • The 2,6-difluoro substitution is superior to other halogenation patterns or no substitution.

  • A para-substituent on the difluorophenyl ring that can act as a hydrogen bond acceptor (like a sulfone or sulfonamide) often enhances activity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its conformationally restricted nature, coupled with favorable hydrogen bonding capabilities and metabolic stability, makes it an exceptionally valuable scaffold. Its proven success, particularly in the highly competitive field of kinase inhibitor development, underscores its importance. As drug discovery programs continue to demand molecules with finely tuned properties, the utility of well-designed, fluorine-containing building blocks like this compound is set to grow, paving the way for the next generation of targeted therapeutics.

References

  • Google Patents. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. (U.S. Patent No. 5,041,674). Retrieved from [10]

  • Google Patents. (1992). Process for the preparation of 2,6-difluoroaniline. (U.S. Patent No. 5,091,580). Retrieved from [11]

  • Munoz, L., & Ammit, A. J. (2010). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Current medicinal chemistry, 17(31), 3694–3708. Retrieved from [Link][6]

  • Korsakov, M. K., et al. (2023). Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase. Bulletin of Experimental Biology and Medicine, 175(3), 324-328. Retrieved from [Link][9]

  • Wollack, J. W., et al. (2017). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences, 114(14), 3627-3632. Retrieved from [Link][12]

  • PubChem. (n.d.). (2S)-2-[[2,6-difluoro-4-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]sulfonylamino]benzoyl]amino]-3-[4-(1-methyl-2,4-dioxo-4aH-pyrido[3,4-d]pyrimidin-1-ium-3-yl)phenyl]propanoic acid. Retrieved from [Link][13]

  • ResearchGate. (2017). Pyridinylimidazoles as p38α MAP kinase inhibitors. Retrieved from [Link][14]

  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. Retrieved from [Link][7]

  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-509. Retrieved from [Link][15]

  • Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6813. Retrieved from [Link][4]

  • ResearchGate. (1991). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link][16]

  • Van den Abeele, J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(23), 7175. Retrieved from [Link][2]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link][5]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link][17]

  • Fujii, S., et al. (2022). Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry, 66, 116792. Retrieved from [Link][18]

  • P χειμάρρου, Α., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200224. Retrieved from [Link][19]

  • Aucentra Therapeutics. (n.d.). Research & Development. Retrieved from [Link][3]

  • Cancilla, M. T., et al. (2008). Discovery of an Aurora kinase inhibitor through site-specific dynamic combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 18(14), 3978-3981. Retrieved from [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Retrieved from [Link][1]

Sources

A Guide to a Privileged Scaffold: Leveraging 2,6-Difluoro-4-(methylsulfonyl)aniline for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Building Blocks in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in the 21st century.[1] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy, with dozens of agents approved by the U.S. Food and Drug Administration (FDA) to treat a wide range of malignancies and inflammatory conditions.[1][][5]

Early kinase inhibitors often targeted the highly conserved ATP-binding site, leading to challenges in achieving selectivity and avoiding off-target effects.[3] Modern medicinal chemistry has evolved to demand "privileged scaffolds"—molecular building blocks that are pre-validated to confer advantageous properties such as high potency, improved selectivity, and favorable pharmacokinetics. This guide provides an in-depth technical exploration of one such building block: 2,6-Difluoro-4-(methylsulfonyl)aniline . We will dissect the strategic chemical advantages conferred by its unique substitution pattern and provide practical methodologies for its incorporation into novel inhibitor designs, empowering researchers to accelerate the development of potent and selective kinase-targeted therapeutics.

Section 1: Physicochemical Profile and Strategic Rationale

The power of this compound as a building block stems from the synergistic interplay of its three key structural features: the aniline core, the ortho-difluoro substituents, and the para-methylsulfonyl group.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this building block is the first step in its effective application.

PropertyValueSource
Chemical Formula C₇H₇F₂NO₂S[6]
Molecular Weight 207.20 g/mol [7]
CAS Number 1147557-74-1[6][7]
Appearance White to off-white solidN/A
MDL Number MFCD24642337[6]
The Strategic Advantage: An Analysis of Functional Groups

It is not merely the presence of these functional groups but their specific arrangement that makes this molecule a superior choice for kinase inhibitor design.

  • The Aniline Core: The primary amine (–NH₂) serves as the key synthetic handle. Its nucleophilicity allows for straightforward incorporation into various heterocyclic systems, commonly found in kinase inhibitors, through reactions like nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling.[] This aniline nitrogen is frequently designed to act as a crucial hydrogen bond donor, interacting with the backbone of the kinase "hinge region," a conserved motif that anchors ATP-competitive inhibitors.[8]

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms ortho to the aniline group is a critical design element with multiple benefits:

    • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This reduced basicity prevents protonation under physiological pH, which is often crucial for cell permeability and avoiding interactions with off-target aminoreceptors.

    • Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly block these pathways, leading to improved metabolic stability and a longer half-life of the resulting drug candidate.[9]

    • Conformational Control: The steric bulk of the fluorine atoms can lock the conformation of the aniline ring relative to the core of the inhibitor, potentially leading to a lower entropic penalty upon binding and thus higher affinity.

    • Binding Interactions: The ortho-fluorine atoms can act as weak hydrogen bond acceptors or engage in favorable orthogonal multipolar interactions with the protein target, further enhancing binding affinity.[10]

  • 4-(Methylsulfonyl) Group: The sulfone moiety at the para position provides a powerful combination of electronic and physical properties:

    • Hydrogen Bond Acceptor: The two sulfone oxygens are strong hydrogen bond acceptors. This feature allows for the formation of additional, potent interactions with hydrogen bond donors (e.g., backbone amides or side chains of residues like lysine or arginine) within the ATP-binding pocket, significantly increasing inhibitor potency.

    • Solubility Enhancement: The polar nature of the methylsulfonyl group often improves the aqueous solubility of the final compound, a critical parameter for oral bioavailability and formulation.

    • Vector for Further Synthesis: The sulfone group directs chemistry and provides a stable, polar vector that projects into solvent-exposed regions of the kinase active site, a common strategy in inhibitor design.

The combined effect of these groups is a building block that is synthetically versatile, pre-organized to confer high binding affinity, and endowed with features that promote drug-like pharmacokinetic properties.

Section 2: Synthetic Methodologies and Core Workflows

The successful incorporation of this compound into a lead compound relies on robust and reproducible synthetic protocols. The aniline's moderate nucleophilicity, tuned by its electronic substituents, makes it an ideal partner for coupling with electron-deficient heterocyclic cores common in kinase inhibitors.

General Synthetic Workflow

The overall process typically involves the coupling of the aniline building block with a functionalized heterocyclic core, which may already contain other key pharmacophoric elements or be further elaborated in subsequent steps.

G cluster_0 A 2,6-Difluoro-4- (methylsulfonyl)aniline C Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) A->C B Activated Heterocyclic Core (e.g., Dichloropyrimidine) B->C D Intermediate Scaffold C->D E Optional Further Functionalization D->E F Final Kinase Inhibitor D->F Direct to Final Product E->F

Caption: Generalized workflow for kinase inhibitor synthesis.

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This is one of the most common and reliable methods for incorporating the aniline building block. It is particularly effective when the heterocyclic core is activated by electron-withdrawing groups or additional heteroatoms.

Objective: To couple this compound with a generic 2,4-dichloropyrimidine core.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol (IPA)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and 2,4-Dichloropyrimidine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or IPA) to a concentration of approximately 0.1 M with respect to the aniline.

  • Add DIPEA (2.5 eq) to the mixture dropwise at room temperature. The base scavenges the HCl generated during the reaction, driving it to completion.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The higher temperature is necessary to overcome the moderate nucleophilicity of the aniline and effect the substitution.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the collected solid (or combined organic extracts) with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-substituted product.

Trustworthiness: This protocol is self-validating through reaction monitoring (TLC/LC-MS) which confirms the consumption of starting materials and formation of the product. The final purification and characterization (¹H-NMR, ¹³C-NMR, HRMS) will validate the structure and purity of the synthesized compound.

SₙAr Reaction Mechanism

The SₙAr reaction proceeds through a two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate.

G start Aniline (Nu:⁻) intermediate Meisenheimer Complex (Stable Intermediate) start->intermediate Addition (Rate-determining) core Dichloropyrimidine (Ar-LG) core->intermediate product Coupled Product + Cl⁻ intermediate->product Elimination (Fast)

Caption: Simplified SₙAr addition-elimination mechanism.

Section 3: Application in Kinase Inhibitor Design & SAR

The true value of this compound is demonstrated in its successful application in developing potent and selective kinase inhibitors. Its structure is particularly well-suited to target the ATP-binding site.

Targeting the Kinase Hinge Region

A recurring binding motif for inhibitors derived from this aniline involves the formation of one or two hydrogen bonds with the kinase hinge region. The aniline N-H acts as a hydrogen bond donor, while one of the ortho-fluorine atoms can engage in weaker interactions.

G cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase ATP Pocket aniline Aniline N-H hinge_co Hinge Backbone (C=O) aniline->hinge_co H-Bond (Strong) fluorine ortho-Fluorine hinge_nh Hinge Backbone (N-H) fluorine->hinge_nh H-Bond (Weak) sulfone para-Sulfone pocket_donor Pocket H-Bond Donor (e.g., Lys-NH3+) sulfone->pocket_donor H-Bond (Strong)

Caption: Key inhibitor-kinase hydrogen bonding interactions.

Case Studies and Structure-Activity Relationships (SAR)

The literature and patent filings provide numerous examples where this building block or its close analogs are instrumental.

  • p38α Kinase Inhibitors: 2,6-Difluoroaniline derivatives have been used to synthesize 2,6,9-trisubstituted purines that act as inhibitors of p38α kinase, a key enzyme in inflammatory signaling pathways.[11] The difluoroaniline moiety occupies the pocket that normally binds the adenine portion of ATP.

  • c-Met Inhibitors: Several patents describe imidazotriazine and imidazopyrimidine-based compounds as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[12][13] The 2,6-difluoro-4-(substituted)aniline motif is frequently employed to provide the crucial hinge-binding interactions and favorable physicochemical properties.

  • Raf Kinase Inhibitors: In the design of inhibitors targeting Raf kinases, which are central to the MAPK/ERK signaling pathway, substituted anilinoquinazolines are a common scaffold.[14] The use of a difluoroaniline moiety, as seen in a study on B-Raf inhibitors, was shown to be critical for achieving high potency.[14]

The following table summarizes a hypothetical SAR based on common findings in the literature, illustrating how modifications to a core scaffold (Scaffold-X) attached to the this compound group can impact activity.

CompoundScaffold-X Modification (R)Target KinaseIC₅₀ (nM)Rationale for Change in Activity
1a -HKinase Y250Baseline activity from the core scaffold.
1b -CH₃Kinase Y120Small lipophilic group may fill a small hydrophobic pocket near the aniline.
1c -OCH₃Kinase Y85Methoxy group may act as an H-bond acceptor or improve electronic properties.
1d -MorpholineKinase Y15The larger, polar morpholine group likely extends into a solvent-exposed region, forming favorable interactions and improving solubility.[][5]

This SAR data underscores the importance of the aniline building block as a constant anchor, allowing medicinal chemists to probe the surrounding pocket with various functional groups to optimize potency and selectivity.[15][16]

Conclusion: A Validated Tool for Rational Drug Design

This compound is more than just a chemical reagent; it is a highly refined, strategic tool for the modern medicinal chemist. Its rationally designed substitution pattern pre-engineers key features required for high-affinity kinase inhibition. The ortho-difluoro groups provide metabolic stability and modulate electronics, while the para-methylsulfonyl group offers a potent hydrogen bonding anchor and improves solubility. This combination, built upon a synthetically tractable aniline core, allows for its efficient incorporation into diverse heterocyclic systems.

As the pursuit of novel kinase inhibitors continues, focusing on overcoming drug resistance and targeting novel members of the kinome, the use of such privileged building blocks will be paramount. By leveraging the validated advantages of this compound, research and development teams can streamline the discovery process, reduce attrition rates, and accelerate the journey from initial hit to clinical candidate.

References

  • Fyfe, M. C. T. (Assignee: RESPIVERT LTD, TOPIVERT PHARMA LTD). (2016). Kinase inhibitor. U.S. Patent 9,499,486-B2. Retrieved from [Link]

  • Mishra, M. K., & Singh, S. K. (2024). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ChemistrySelect, 9(1), e202303582. Retrieved from [Link]

  • Gray Lab, Stanford University. (n.d.). Patents. Retrieved from [Link]

  • Shafi, S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. Retrieved from [Link]

  • Mishra, M. K., & Singh, S. K. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. Retrieved from [Link]

  • Mishra, M. K., & Singh, S. K. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28. Retrieved from [Link]

  • Jaleel, M., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Acta Pharmaceutica Sinica B, 12(10), 4037-4040. Retrieved from [Link]

  • Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14317-14376. Retrieved from [Link]

  • El-Adl, K., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(23), 5567. Retrieved from [Link]

  • THE SCRIPPS RESEARCH INSTITUTE, et al. (2022). Raf kinase inhibitors and methods of use thereof. Google Patents.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Zhuo, J., et al. (Assignee: INCYTE CORP). (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent 7,767,675-B2. Retrieved from [Link]

  • ChemBK. (2024). 2,6-difluoro-4-chloro aniline. Retrieved from [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • Bissy, D., & Thany, S. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1221. Retrieved from [Link]

  • Huang, P.-H., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • Nakano, H., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. Retrieved from [Link]

  • van der Pijl, F., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(15), 4410. Retrieved from [Link]

  • Pecyna, P., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 29(10), 2351. Retrieved from [Link]

  • Taha, E., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(8), 13834-13848. Retrieved from [Link]

  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Pharmaceuticals, 16(3), 425. Retrieved from [Link]

  • Smaill, J. B., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]

  • Taha, E., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Retrieved from [Link]

  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(4), 305-312. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. Retrieved from [Link]

  • Sharma, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][][17][18]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(12), e202401662. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 28(15), 5854. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Sulfonyl Anilines

The strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 2,6-Difluoro-4-(methylsulfonyl)aniline has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring ortho-difluoro groups flanking an amino moiety and a para-methylsulfonyl group, offers a versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule

A logical retrosynthetic analysis of this compound suggests a convergent approach, focusing on the sequential introduction of the key functional groups onto a readily available aromatic core. The disconnection of the carbon-sulfur bond is a primary consideration, leading back to a halogenated difluoroaniline precursor. This strategy is advantageous as it allows for the late-stage introduction of the sulfonyl group, a transformation for which numerous reliable methods have been developed.

G target This compound intermediate1 4-Bromo-2,6-difluoroaniline target->intermediate1 C-S Coupling starting_material 2,6-Difluoroaniline intermediate1->starting_material Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,6-difluoroaniline

The synthesis of 4-bromo-2,6-difluoroaniline is a critical first step, providing the necessary handle for the subsequent introduction of the methylsulfonyl group. The most direct and efficient method for this transformation is the electrophilic bromination of commercially available 2,6-difluoroaniline.

Experimental Protocol: Bromination of 2,6-Difluoroaniline

Objective: To synthesize 4-bromo-2,6-difluoroaniline via electrophilic bromination of 2,6-difluoroaniline.

Materials:

  • 2,6-Difluoroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2,6-difluoroaniline as a solid.[1]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity for the para-position in activated aromatic systems like anilines. The ortho-positions are sterically hindered by the fluorine atoms, directing the electrophilic attack to the less encumbered para-position.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the bromination reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

Part 2: Introduction of the Methylsulfonyl Group via Copper-Catalyzed Cross-Coupling

With the 4-bromo-2,6-difluoroaniline in hand, the final step involves the introduction of the methylsulfonyl group. Modern transition metal-catalyzed cross-coupling reactions offer a robust and versatile approach for this transformation. Copper-catalyzed coupling of aryl halides with sulfinate salts has emerged as a particularly effective method, demonstrating broad functional group tolerance and mild reaction conditions.[2]

G reactant1 4-Bromo-2,6-difluoroaniline product This compound reactant1->product reactant2 Sodium Methanesulfinate reactant2->product catalyst CuI / Ligand catalyst->product

Caption: Copper-catalyzed synthesis of the target molecule.

Experimental Protocol: Copper-Catalyzed Sulfonylation

Objective: To synthesize this compound via a copper-catalyzed cross-coupling reaction.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium methanesulfinate

  • Copper(I) iodide (CuI)

  • L-proline (or other suitable ligand)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 4-bromo-2,6-difluoroaniline (1.0 eq), sodium methanesulfinate (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Causality of Experimental Choices:

  • Copper(I) Iodide (CuI): CuI is a widely used and effective catalyst for Ullmann-type cross-coupling reactions. It facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-S bond.

  • L-proline: L-proline acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity. The use of amino acid-based ligands often leads to improved yields and milder reaction conditions.[2]

  • Sodium Methanesulfinate: This salt serves as the source of the methylsulfonyl group. It is a stable and easy-to-handle solid.

  • Dimethyl Sulfoxide (DMSO): DMSO is a high-boiling polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Predicted)
2,6-DifluoroanilineC₆H₅F₂N129.11¹H NMR: Signals in the aromatic region, broad singlet for NH₂. ¹⁹F NMR: Singlet.
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂N208.01¹H NMR: Signals in the aromatic region, broad singlet for NH₂. ¹⁹F NMR: Singlet. Mass Spec: Isotopic pattern for Bromine.
This compoundC₇H₇F₂NO₂S207.20¹H NMR: Signals in the aromatic region, singlet for CH₃, broad singlet for NH₂. ¹⁹F NMR: Singlet. ¹³C NMR: Signals for aromatic carbons, methyl carbon, and carbons attached to fluorine.

Conclusion and Future Outlook

The synthesis of this compound is a multi-step process that leverages well-established and robust chemical transformations. The presented two-step synthetic route, commencing with the bromination of 2,6-difluoroaniline followed by a copper-catalyzed sulfonylation, offers a reliable and scalable method for accessing this valuable building block. The strategic use of modern catalytic methods ensures high efficiency and functional group tolerance, making this approach amenable to the demands of contemporary drug discovery programs. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for versatile and strategically functionalized intermediates like this compound is poised to grow, further stimulating the development of innovative and efficient synthetic methodologies.

References

  • Zhu, W., & Ma, D. (2005). Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts. The Journal of Organic Chemistry, 70(7), 2696–2700. [Link]

  • Mitchell, A. R., Lai, A., & Williams, R. M. (1979). A new and improved method for the monobromination of anilines. The Journal of Organic Chemistry, 44(25), 4733–4735. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluoroaniline. Retrieved from [Link]

  • Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluoroaniline. Retrieved from [Link]

Sources

Whitepaper: The Methylsulfonyl Aniline Moiety - A Keystone Pharmacophore for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aniline scaffold, while prevalent in medicinal chemistry, is often plagued by metabolic liabilities that can terminate the progression of promising drug candidates.[1][2] A key strategy to mitigate these risks involves the strategic modification of the aniline ring to enhance its drug-like properties. This technical guide provides an in-depth analysis of the biological significance of incorporating a methylsulfonyl group onto the aniline ring. We will explore how this powerful electron-withdrawing moiety fundamentally alters the physicochemical, pharmacokinetic, and pharmacodynamic profile of the parent aniline, transforming it from a metabolic liability into a robust and versatile pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this structural motif to design safer and more efficacious therapeutic agents.

Part 1: The Aniline Conundrum in Drug Discovery

Anilines are a cornerstone of many medicinal chemistry programs due to their synthetic accessibility and their ability to act as versatile building blocks for creating complex molecular architectures.[3][4] However, their inclusion presents a significant challenge: the amino group activates the aromatic ring, making it highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This metabolic vulnerability can lead to:

  • Rapid Clearance: Extensive metabolism results in a short biological half-life and poor bioavailability, reducing the drug's effectiveness.[3][5]

  • Formation of Reactive Metabolites: The oxidation of anilines can produce reactive species, such as nitrosoarenes, which can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicity, including hepatotoxicity.[2]

  • Pharmacokinetic Variability: Differences in patient CYP enzyme expression can lead to unpredictable drug exposure and response.[5]

Addressing these "notorious" structural alerts is paramount for the successful development of any aniline-containing drug candidate.[1] Bioisosteric replacement or strategic substitution to electronically deactivate the ring are the primary strategies employed to overcome these hurdles.[2][6]

Part 2: The Methylsulfonyl Group: A Strategic Modifier

The methylsulfonyl (-SO₂CH₃) group serves as an exceptional functional group for modulating the properties of the aniline moiety. Its significance stems from a unique combination of electronic and steric characteristics.

  • Strong Electron-Withdrawing Nature: The sulfone possesses two electronegative oxygen atoms and a sulfur atom in a high oxidation state. This creates a powerful inductive and resonance electron-withdrawing effect, which deactivates the aromatic ring.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets.[7]

  • Metabolic Stability: The sulfone group itself is highly resistant to metabolic transformation.

  • Tunable Solubility: While the methyl group provides some lipophilicity, the polar sulfonyl group can improve aqueous solubility compared to less polar substituents.

By introducing this group, typically at the para-position relative to the amino group, chemists can fundamentally reshape the molecule's biological destiny.

Part 3: Impact on Core Physicochemical Properties

The introduction of the methylsulfonyl group instigates a predictable and advantageous shift in the core physicochemical properties of the aniline ring.

Modulation of Basicity (pKa)

The primary role of the methylsulfonyl group is to decrease the electron density on the aniline nitrogen atom. Aniline is a weak base with a pKa of approximately 4.6.[8] The strong electron-withdrawing effect of the para-methylsulfonyl group pulls electron density away from the ring and, consequently, from the amino group's lone pair. This makes the lone pair less available to accept a proton, significantly reducing the basicity of the aniline.

This reduction in pKa is critical. A lower pKa means the molecule is less likely to be protonated at physiological pH (7.4), which can influence its absorption, distribution, and off-target ionic interactions.[9][10]

Impact on Lipophilicity (logP) and Solubility

The methylsulfonyl group has a dichotomous effect on lipophilicity. While the methyl component is lipophilic, the highly polar sulfonyl group (-SO₂-) can increase polarity and improve solvation in aqueous media. The net effect on the octanol-water partition coefficient (logP) depends on the overall molecular structure, but the introduction of the sulfonyl group often tempers the lipophilicity of a lead compound, bringing it into a more favorable range for oral absorption and reducing non-specific binding.

Table 1: Comparative Physicochemical Properties of Aniline and 4-(Methylsulfonyl)aniline

PropertyAniline4-(Methylsulfonyl)anilineRationale for Change
Molecular Formula C₆H₇NC₇H₉NO₂SAddition of -SO₂CH₃ group.
Molecular Weight 93.13 g/mol 171.21 g/mol [11]Addition of -SO₂CH₃ group.
pKa (of conjugate acid) ~4.6[8]Considerably Lower (< 2.0)Strong electron-withdrawal by the -SO₂CH₃ group reduces the basicity of the amino nitrogen.[8][10]
Calculated logP 0.9~0.5 (varies by algorithm)The polar sulfonyl group decreases lipophilicity despite the added methyl group.
H-Bond Donors 1 (N-H₂)1 (N-H₂)Amino group is retained.
H-Bond Acceptors 1 (N lone pair)3 (N lone pair, 2x S=O)The sulfonyl oxygens provide two strong hydrogen bond acceptor sites.[7]
Hydrogen Bonding Potential

Perhaps one of the most significant pharmacodynamic contributions of the methylsulfonyl group is its ability to act as a strong hydrogen bond acceptor.[7][12] The oxygen atoms of the sulfone can form strong, directional hydrogen bonds with donor groups (e.g., N-H or O-H) in a protein's active site. This provides a powerful tool for enhancing binding affinity and selectivity, as will be discussed in the pharmacodynamics section.

Mandatory Visualization: Electronic Influence Diagram

The following diagram illustrates how the electron-withdrawing nature of the methylsulfonyl group modulates the electronic character of the aniline ring, thereby reducing its basicity and susceptibility to oxidation.

electronic_effects cluster_aniline Aniline cluster_msa 4-Methylsulfonyl-aniline aniline { NH₂ | } aniline_ring High Electron Density Ring (Activated) effect Electron Withdrawal msa { NH₂ | } msa_ring Low Electron Density Ring (Deactivated) msa_so2 SO₂CH₃ msa_ring->msa_so2 msa_so2->msa_ring Inductive & Resonance Effects

Caption: Electronic effects of the methylsulfonyl group on the aniline ring.

Part 4: Transforming the Pharmacokinetic Profile

The true value of the methylsulfonyl aniline moiety is most evident in its profound impact on a drug's pharmacokinetic (ADME) profile.[13]

Enhancing Metabolic Stability

The primary pharmacokinetic benefit is a dramatic increase in metabolic stability.[14] By deactivating the aromatic ring, the methylsulfonyl group makes it a much poorer substrate for oxidative metabolism by CYP enzymes. This "metabolic blocking" strategy directly addresses the primary liability of the parent aniline structure.[5]

Key Mechanisms of Stabilization:

  • Ring Deactivation: The reduced electron density on the aromatic ring slows the rate of electrophilic attack by activated CYP enzyme species.

  • Steric Hindrance: While not its primary role, the group can provide some steric shielding of adjacent positions.

  • Blocking Para-Hydroxylation: Placing the metabolically robust sulfone at the para-position, a common site of oxidation on aniline rings, physically blocks this major metabolic pathway.

This enhanced stability leads to reduced clearance, longer half-life, and increased systemic exposure, often allowing for less frequent dosing and a more predictable dose-response relationship.[5]

Mandatory Visualization: Metabolic Stability Workflow

The diagram below outlines a typical high-throughput workflow for assessing the metabolic stability of compounds like methylsulfonyl anilines.

metabolic_stability_workflow start Test Compound (e.g., Methylsulfonyl Aniline Derivative) incubation Incubate with Liver Microsomes + NADPH start->incubation sampling Time-Point Sampling (t=0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis (Quantify Parent Compound) quenching->analysis data Data Analysis (ln[Compound] vs. Time) analysis->data result Calculate Half-Life (t½) & Intrinsic Clearance (CLint) data->result

Caption: Experimental workflow for in vitro metabolic stability assessment.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method for determining the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Test Compound Stock Solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Ice-cold Acetonitrile (ACN) with an internal standard

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.

  • Incubation Mixture: In the incubation plate, combine the HLM working solution with phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the NADPH solution to initiate the metabolic reaction. The final HLM concentration should be 0.5 mg/mL. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the clock on the metabolic process.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold ACN with an internal standard. Causality Note: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculations:

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Part 5: Pharmacodynamic and Target Engagement Implications

The methylsulfonyl group is not merely a pharmacokinetic modulator; it is an active participant in pharmacodynamics, influencing how a drug binds to its target.

Role in Receptor/Enzyme Binding

As previously mentioned, the sulfonyl oxygens are excellent hydrogen bond acceptors. In drug design, this feature can be exploited to form critical interactions with hydrogen bond donors (e.g., the amide backbone N-H of an amino acid, or the side chains of Arginine, Lysine, or Serine) within a target's binding site.[15] This interaction can significantly increase binding affinity and contribute to ligand selectivity.

For example, in the design of kinase inhibitors, a sulfonyl oxygen might interact with a conserved "hinge region" backbone amide, a common anchoring strategy.

Mandatory Visualization: Ligand-Receptor Binding Diagram

This diagram conceptualizes how the methylsulfonyl aniline moiety can simultaneously engage in multiple beneficial interactions within a hypothetical enzyme active site.

binding_interactions cluster_receptor Receptor Active Site cluster_ligand Methylsulfonyl Aniline Ligand h_donor H-Bond Donor (e.g., Arg side chain) ligand SO₂ Phenyl NH₂ R h_donor->ligand:so2 Hydrogen Bond hydrophobic_pocket Hydrophobic Pocket h_acceptor H-Bond Acceptor (e.g., Asp side chain) ligand:r->hydrophobic_pocket Hydrophobic Interaction ligand:nh2->h_acceptor Hydrogen Bond

Caption: Key binding interactions of the methylsulfonyl aniline moiety.

Part 6: Case Study - The 4-(Methylsulfonyl)phenyl Moiety in COX-2 Inhibitors

A classic and highly successful application of this pharmacophore is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

The active sites of COX-1 and COX-2 are very similar, but a key difference is the substitution of an isoleucine in COX-1 with a smaller valine in COX-2. This creates a small, accessible side pocket in the COX-2 active site.

Medicinal chemists brilliantly exploited this difference. Drugs like Celecoxib and Rofecoxib feature a 4-(methylsulfonyl)phenyl group. This specific moiety is sized to fit snugly into the COX-2 side pocket, where the sulfonyl oxygens can form a hydrogen bond with the backbone of an arginine residue (Arg513).[18][19] This interaction serves as a critical anchor, providing both high affinity and selectivity for COX-2 over COX-1, as the bulkier isoleucine in COX-1 sterically blocks the entry of the methylsulfonylphenyl group into this space.

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Detection system to measure prostaglandin E₂ (PGE₂) production (e.g., ELISA kit)

  • Test compound and reference inhibitor (e.g., Celecoxib)

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Incubate for 15 minutes at room temperature. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify Product: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions. The signal will be inversely proportional to the amount of PGE₂ produced.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 7: Conclusion and Future Outlook

The incorporation of a methylsulfonyl group onto an aniline ring is a powerful, field-proven strategy in modern drug design. It systematically addresses the inherent metabolic liabilities of the aniline core while simultaneously introducing a functional handle capable of forming high-affinity interactions with biological targets.[16][17] This dual-purpose modification enhances metabolic stability, improves the overall pharmacokinetic profile, and provides a means to achieve target selectivity. As drug discovery programs continue to demand compounds with optimized ADME and safety profiles, the methylsulfonyl aniline moiety will undoubtedly remain a keystone pharmacophore for the development of the next generation of therapeutics.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. Benchchem.
  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central (PMC).
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Sulfhydryl groups are involved in the binding of agonists and antagonists to the human mineralocorticoid receptor. PubMed.
  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed.
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central.
  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • A) Bioisosteric replacement of aniline. B) Strategies for the formation...
  • 2-Methyl-4-(methylsulfonyl)aniline. PubChem.
  • 2-(Methylsulfonyl)aniline hydrochloride. PubChem.
  • Substituent Effects on the Physical Properties and pKa of Aniline.
  • Synthesis of 4-(methylsulfonyl)aniline (6).
  • 4-(Methylsulfonyl)aniline. Sigma-Aldrich.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Substituent effects on the physical properties and pKa of aniline.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI.
  • Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. PMC.
  • Selected examples of drugs containing an aniline moiety.
  • Formation of hydrogen bonding network of methane sulfonic acid at low degree of hydr
  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online.
  • Molecular Interactions in Medicinal Chemistry. Cambridge MedChem Consulting.
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • C–H…S Hydrogen Bonding Interactions. RSC Publishing.
  • 4-(Methylsulfonyl)aniline. Tokyo Chemical Industry Co., Ltd..
  • 2-Methyl-5-(methylsulfonyl)aniline. Benchchem.
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed.
  • Why is the amino group in aniline an EDG? Reddit.
  • Ibutamoren. Wikipedia.
  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. NIH.
  • Pharmacokinetics.
  • The effects of drug-drug interaction on linezolid pharmacokinetics: A systematic review. European Journal of Clinical Pharmacology.
  • Pharmacokinetic drug-drug interaction and their implic
  • Discovery of a Highly Selective Sigma-2 Receptor Ligand. PubMed.
  • Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling. Life Sciences.
  • Drug Metabolism and Pharmacokinetics. PMC.
  • Clinical pharmacokinetics of im

Sources

Methodological & Application

Application Note: A Strategic Synthesis of Novel Pyrimidine-Based PLK4 Inhibitors Utilizing 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, making it a pivotal and high-value target in oncology research. Its overexpression is linked to tumorigenesis, driving significant efforts to develop potent and selective inhibitors.[1][2] This application note presents a detailed synthetic strategy and experimental protocols for the synthesis of a novel class of pyrimidine-based PLK4 inhibitors. The described methodology leverages the unique physicochemical properties of 2,6-Difluoro-4-(methylsulfonyl)aniline , a versatile building block, to construct a scaffold designed for high-affinity kinase binding. We provide a complete workflow, from rational design and step-by-step synthesis to analytical characterization and protocols for biological validation.

Introduction: Targeting the Master Regulator of Centriole Biogenesis

The fidelity of cell division is paramount for cellular health, and at the heart of this process lies the centrosome, which orchestrates the formation of the bipolar mitotic spindle. PLK4 is the critical serine/threonine kinase that governs the duplication of centrioles, the core components of the centrosome.[3] Dysregulation or overexpression of PLK4 leads to centrosome amplification, a hallmark of genomic instability that directly contributes to cancer development.[4] Consequently, inhibiting PLK4 kinase activity presents a compelling therapeutic strategy to induce mitotic defects and subsequent cell death selectively in cancer cells.[5]

The landscape of PLK4 inhibitors is dominated by scaffolds that effectively target the ATP-binding pocket of the kinase. Prominent examples include indazole-based compounds like CFI-400945 and aminopyrimidine-based molecules such as Centrinone.[5][6] These structures commonly feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, appended with substituted aryl groups that occupy adjacent hydrophobic pockets.

This guide focuses on a rational design approach employing a 2,4-disubstituted pyrimidine core, a privileged scaffold in kinase inhibitor design.[7] Our strategy uniquely incorporates This compound as a key structural component. The rationale for this choice is threefold:

  • Modulated Basicity: The ortho-difluoro substitution significantly lowers the pKa of the aniline nitrogen, which can reduce off-target activity and improve cell permeability.

  • Hydrogen Bonding: The methylsulfonyl group acts as a strong hydrogen bond acceptor, potentially forming key interactions within the ATP-binding site to enhance potency.

  • Metabolic Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the final compound.

This document provides a comprehensive and self-validating protocol for researchers engaged in the discovery of next-generation anticancer therapeutics targeting PLK4.

Part 1: Rational Design and Synthetic Strategy

Our design strategy centers on a modular pyrimidine scaffold. The core is assembled through sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities at the C2 and C4 positions.

G cluster_0 Design Rationale cluster_1 Key Building Blocks Scaffold 2,4-Disubstituted Pyrimidine Core Hinge Forms H-bonds with kinase hinge region Scaffold->Hinge Function Aniline 2,6-Difluoro-4- (methylsulfonyl)aniline Scaffold->Aniline Attached at C4 Solubility Solubilizing Group (e.g., Morpholine) Scaffold->Solubility Attached at C2 Properties Potency & PK Driver Aniline->Properties Permeability Aqueous Solubility & Cell Permeability Solubility->Permeability

The proposed synthetic workflow is a robust, two-step SNAr process starting from 2,4-dichloropyrimidine. The greater electrophilicity of the C4 position directs the first substitution by this compound. The subsequent substitution at the C2 position completes the synthesis.

workflow Start 2,4-Dichloropyrimidine + This compound Step1 Step 1: SNAr at C4 (Intermediate Formation) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Step 2: SNAr at C2 (Final Product Synthesis) Intermediate->Step2 + Second Amine (e.g., Morpholine) End Final PLK4 Inhibitor Step2->End

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) prior to use.

Protocol 2.1: Synthesis of Intermediate 1 (N-(2-chloropyrimidin-4-yl)-2,6-difluoro-4-(methylsulfonyl)aniline)

This first nucleophilic aromatic substitution is regioselective for the C4 position of the pyrimidine ring due to its higher reactivity compared to the C2 position. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction.

ReagentCAS NumberMol. Wt.AmountMoles (mmol)Equiv.
2,4-Dichloropyrimidine3934-20-1148.981.49 g10.01.0
This compound1147557-74-1207.202.07 g10.01.0
DIPEA7087-68-5129.242.60 mL15.01.5
2-Propanol (IPA)67-63-0-50 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and this compound (2.07 g, 10.0 mmol).

  • Add 2-propanol (50 mL) to the flask to dissolve the solids.

  • Add diisopropylethylamine (DIPEA) (2.60 mL, 15.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold 2-propanol (2 x 10 mL).

  • Dry the solid under vacuum to yield Intermediate 1 as a white to off-white powder.

Protocol 2.2: Synthesis of Final Compound (N4-(2,6-difluoro-4-(methylsulfonyl)phenyl)-N2-morpholino-pyrimidine-2,4-diamine)

The second SNAr reaction at the C2 position requires more forcing conditions (higher temperature) due to the deactivating effect of the C4 substituent. Morpholine is introduced here as a common solubilizing group found in many kinase inhibitors.

ReagentCAS NumberMol. Wt.AmountMoles (mmol)Equiv.
Intermediate 1-320.713.21 g10.01.0
Morpholine110-91-887.121.74 mL20.02.0
n-Butanol71-36-3-40 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add Intermediate 1 (3.21 g, 10.0 mmol) and n-butanol (40 mL).

  • Add morpholine (1.74 mL, 20.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 0% to 5% methanol).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether, collect by vacuum filtration, and dry under vacuum to yield the final product as a solid.

Part 3: Analytical Characterization & Biological Application

The identity and purity of the synthesized inhibitor must be rigorously confirmed before biological testing.

Quality Control
AnalysisPurposeExpected Result for Final Compound
LC-MS Confirm molecular weight and initial purityPurity >95%; [M+H]⁺ expected at m/z 372.1
¹H NMR Confirm structural identityPeaks corresponding to pyrimidine, phenyl, morpholine, and methylsulfonyl protons with correct integration and splitting patterns.
¹⁹F NMR Confirm fluorine incorporationA single resonance corresponding to the two equivalent fluorine atoms.
HPLC Quantify final purityPurity ≥98% by area normalization at a relevant wavelength (e.g., 254 nm).
Protocol: In Vitro PLK4 Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the potency of the synthesized inhibitor against PLK4 using a luminescence-based kinase assay like ADP-Glo™.[8]

Materials:

  • Recombinant human PLK4 kinase domain

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase substrate (e.g., a suitable peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor, serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO (e.g., from 10 µM to 0.1 nM).

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in kinase buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration should be at or near the Kₘ for ATP).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control, and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cellular Antiproliferative Assay

This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line known to be sensitive to PLK4 inhibition, such as the MCF-7 breast cancer cell line.[2]

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized inhibitor in DMSO

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This application note details a robust and rational synthetic pathway for a novel class of pyrimidine-based PLK4 inhibitors, starting from the strategic building block this compound. The provided protocols offer a complete framework for synthesis, purification, characterization, and subsequent biological evaluation. This methodology is designed to be adaptable, allowing medicinal chemists to modify the C2 substituent to optimize for potency, selectivity, and pharmacokinetic properties. By leveraging established principles of kinase inhibitor design, this guide serves as a valuable resource for drug discovery programs aimed at targeting PLK4 in oncology.

References

"2,6-Difluoro-4-(methylsulfonyl)aniline" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Reactivity of 2,6-Difluoro-4-(methylsulfonyl)aniline

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound (CAS: 1147557-74-1) is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a potent electron-donating amino group flanked by two electron-withdrawing fluorine atoms and opposed by a strong electron-withdrawing methylsulfonyl group, creates a complex electronic environment. This push-pull system not only modulates the physicochemical properties of resulting drug candidates, such as pKa, lipophilicity, and metabolic stability, but also dictates its reactivity towards electrophilic reagents.

This application note provides a comprehensive guide for researchers on leveraging the reactivity of this compound. We will explore the molecule's electronic profile, detail protocols for reactions at both the nitrogen nucleophile and the aromatic ring, and explain the causal relationships behind the choice of reaction conditions.

Chapter 1: Reactivity Profile and Regiochemical Considerations

The reactivity of an aniline derivative in electrophilic reactions is governed by the interplay of its substituents. The amino (-NH2) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions via resonance donation of its lone pair into the aromatic ring.[3][4] Conversely, the fluorine (-F) and methylsulfonyl (-SO2Me) groups are deactivating.

In the case of this compound, the situation is nuanced:

  • Amino Group (-NH2): Strongly activating, directs ortho and para.

  • Fluoro Groups (-F): Deactivating via induction but are ortho, para-directing via resonance.

  • Methylsulfonyl Group (-SO2Me): Strongly deactivating and a meta-director.

The ortho positions (2 and 6) and the para position (4) relative to the activating amino group are sterically and electronically occupied. This configuration effectively channels the directing power of the amino group towards the remaining open positions, C3 and C5, which are meta to the amine. However, the cumulative electron-withdrawing effect of the two fluorine atoms and the methylsulfonyl group significantly deactivates the aromatic ring, making electrophilic aromatic substitution (SEAr) challenging compared to simple anilines.[5]

Consequently, two primary modes of reaction with electrophiles are considered:

  • N-Functionalization: The lone pair on the amino group acts as a potent nucleophile, readily attacking a wide range of electrophiles. This is generally the most facile reaction pathway.

  • Electrophilic Aromatic Substitution (SEAr): Reaction at the aromatic ring (C3/C5 positions). This typically requires more forcing conditions or a strategic modification of the substrate to overcome the high deactivation of the ring.

Caption: Electronic influences on this compound reactivity.

Chapter 2: N-Functionalization Protocols

Reactions at the nitrogen atom are typically high-yielding and represent the most direct method for elaborating the structure of this aniline derivative.

N-Acylation: Synthesis of Amide Intermediates

N-acylation is a fundamental transformation used to synthesize amide-containing target molecules or to temporarily "protect" the amino group. Converting the amine to an amide moderates its activating effect, which is crucial for preventing oxidation and controlling regioselectivity during subsequent aromatic substitution reactions.[6]

Protocol 1: General Procedure for N-Acetylation

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 5 minutes at room temperature. The base serves to neutralize the acidic byproduct generated during the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the desired N-acetylated product.

N-Alkylation: Synthesis of Secondary Amines

N-alkylation introduces alkyl substituents to the amine, a common strategy in the synthesis of pharmacologically active compounds.[7] Care must be taken to control for potential dialkylation, often by using a stoichiometric amount of the alkylating agent.

Protocol 2: General Procedure for Mono-N-Alkylation

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Deprotonation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Stir until gas evolution ceases, indicating the formation of the anilide anion.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.05 eq.) dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the formation of the product and consumption of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to isolate the mono-N-alkylated product.

Chapter 3: Electrophilic Aromatic Substitution (SEAr)

Due to the electronically "cold" nature of the aromatic ring, SEAr reactions require careful planning. The most reliable strategy involves a three-step sequence: N-protection, electrophilic substitution, and N-deprotection. This approach prevents unwanted side reactions at the amino group and enhances the probability of successful substitution at the C3/C5 positions.

SEAr_Workflow Start 2,6-Difluoro-4- (methylsulfonyl)aniline Protected N-Acetylated Intermediate Start->Protected 1. N-Protection (Ac₂O, Pyridine) Substituted C3-Brominated Product Protected->Substituted 2. Bromination (NBS, H₂SO₄) Final 3-Bromo-2,6-difluoro-4- (methylsulfonyl)aniline Substituted->Final 3. Deprotection (aq. HCl, heat)

Caption: A robust workflow for electrophilic aromatic substitution.

Halogenation: Introduction of Bromo Substituents

Bromination at the C3 or C5 position introduces a versatile handle for further cross-coupling reactions. The use of an N-acetyl protecting group is highly recommended.

Protocol 3: Bromination via Protection-Substitution-Deprotection

  • Step 1: N-Acetylation

    • Protect the starting aniline using the procedure described in Protocol 1 .

  • Step 2: Electrophilic Bromination of the Acetanilide

    • Reagent Setup: Dissolve the N-acetylated intermediate (1.0 eq.) in a suitable solvent such as acetic acid or concentrated sulfuric acid.

    • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The use of a strong acid catalyst can facilitate the reaction on the deactivated ring.

    • Reaction and Monitoring: Stir the mixture for 4-12 hours. Monitor the reaction by LC-MS.

    • Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude C3-bromo, N-acetylated product.

  • Step 3: N-Deprotection (Hydrolysis)

    • Hydrolysis: Suspend the crude brominated acetanilide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6 M HCl).

    • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours until the hydrolysis is complete (monitored by LC-MS).

    • Isolation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the free amine. Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield 3-bromo-2,6-difluoro-4-(methylsulfonyl)aniline.

Chapter 4: Data and Reaction Summary

The following table summarizes the discussed electrophilic reactions, providing a quick reference for experimental planning.

Reaction TypeElectrophileReagents & ConditionsProduct TypeKey Considerations
N-Acylation Acetyl ChloridePyridine or Et₃N, DCM, 0°C to RTAmideHigh-yielding; often used for protection.
N-Alkylation Benzyl BromideNaH, DMF, 0°C to RTSecondary AmineRisk of dialkylation; requires inert atmosphere.
C-Bromination NBSH₂SO₄ (cat.), Acetic Acid, RTAryl BromideRequires N-protection first; overcomes ring deactivation.
C-Nitration HNO₃/H₂SO₄N/AAryl NitroNot recommended directly due to oxidation risk. Requires protection strategy.
Friedel-Crafts Acyl/Alkyl HalideAlCl₃N/AGenerally not feasible due to severe ring deactivation and catalyst poisoning by the amine.

Conclusion

This compound is a substrate with dual reactivity. While its nucleophilic nitrogen center provides a straightforward path for N-functionalization via acylation and alkylation, its electron-deficient aromatic ring presents a greater challenge for direct electrophilic substitution. A strategic, multi-step approach involving protection of the amino group is the most reliable method to achieve C-C or C-heteroatom bond formation on the aromatic core. The protocols and principles outlined in this guide offer researchers a validated framework for successfully incorporating this versatile building block into their synthetic programs.

References

  • American Elements. This compound Product Page. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Scribd. Electrophilic Substitution Reaction of Aniline. [Link]

  • Lumen Learning. Examples of electrophilic aromatic substitution. [Link]

  • RSC Publishing. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SnAr) Reactions of 2,6-Difluoro-4-(methylsulfonyl)aniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,6-Difluoro-4-(methylsulfonyl)aniline is a highly versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic architecture, featuring two ortho-fluorine atoms activated by a potent para-methylsulfonyl electron-withdrawing group, renders it exceptionally reactive towards nucleophilic aromatic substitution (SnAr). This guide provides a detailed exploration of the mechanistic principles governing these reactions, offers practical considerations for experimental design, and presents robust, step-by-step protocols for the selective substitution of the fluorine atoms with common nucleophiles. By leveraging the principles and methods outlined herein, researchers can effectively utilize this scaffold to construct diverse molecular libraries for drug discovery and materials science applications.

Mechanistic Insights and Reactivity Profile

The utility of this compound as a synthetic intermediate is rooted in the principles of Nucleophilic Aromatic Substitution (SnAr). This reaction pathway is distinct from electrophilic aromatic substitution and proceeds via a two-step addition-elimination mechanism.[2][3]

Core Principles:

  • Ring Activation: The SnAr reaction requires an electron-deficient aromatic ring.[4] In this compound, the strong inductive and resonance-withdrawing effects of the para-methylsulfonyl (-SO₂Me) group profoundly reduce the electron density of the benzene ring. This effect is amplified by the high electronegativity of the two fluorine atoms.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the ortho and para electron-withdrawing groups.[5] The para-sulfonyl group is particularly effective at stabilizing this negative charge via resonance.

  • Elimination and Aromatization: The aromaticity of the ring is restored through the expulsion of a leaving group. In this substrate, the fluoride ion is an excellent leaving group for SnAr reactions. Although the carbon-fluorine bond is strong, its cleavage is not part of the rate-limiting step; rather, the high electronegativity of fluorine facilitates the initial, slower nucleophilic attack.[2]

The reaction mechanism can be visualized as follows:

Caption: General mechanism for the SnAr reaction.

Regioselectivity: The two fluorine atoms at the 2- and 6-positions are chemically equivalent. Therefore, in a reaction with one equivalent of a nucleophile, mono-substitution is expected to occur at either position, yielding a single product. The introduction of a second, different nucleophile can then be used to displace the remaining fluorine, allowing for the synthesis of unsymmetrically substituted aniline derivatives.[6]

General Considerations for Protocol Design

Successful execution of SnAr reactions with this substrate requires careful selection of reagents and conditions.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary aliphatic or aromatic amines (e.g., morpholine, piperidine, anilines) are common. The nucleophilicity of the amine is a key factor; electron-rich amines react more readily.[7]

    • O-Nucleophiles: Alkoxides and phenoxides are effective. Reactions with phenols typically require a base to generate the more nucleophilic phenoxide ion in situ.

    • S-Nucleophiles: Thiolates are excellent nucleophiles due to their high polarizability and react readily with the substrate.[6]

  • Solvent Choice: Polar aprotic solvents are standard for SnAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.[8] They also effectively stabilize the charged Meisenheimer complex.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN).

  • Base Selection: A base is crucial for reactions involving protic nucleophiles like amines, phenols, or thiols. Its primary role is to neutralize the hydrogen fluoride (HF) generated during the reaction, driving the equilibrium towards the products.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Organic, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) are also suitable.

  • Temperature Control: Reaction rates are temperature-dependent. Due to the high activation of the substrate, many reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C). Higher temperatures may be required for less reactive nucleophiles but can also lead to side reactions.

Detailed Experimental Protocols

The following protocols are representative examples for the functionalization of this compound.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-6-fluoro-4-(methylsulfonyl)aniline

This protocol details the reaction with a common secondary amine, morpholine.

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 207.20 1.0 207 mg
Morpholine 87.12 1.1 96 mg (97 µL)
Potassium Carbonate (K₂CO₃) 138.21 2.0 276 mg

| Dimethyl Sulfoxide (DMSO) | - | - | 5 mL |

Equipment:

  • 10 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Septum and needle for inert atmosphere (optional but recommended)

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the reaction flask, add this compound (207 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.

  • Reagent Addition: Add morpholine (97 µL, 1.1 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent). The starting material should be consumed within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: The expected product, 2-(Morpholin-4-yl)-6-fluoro-4-(methylsulfonyl)aniline, should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. (Expected M+H⁺ = 275.09).

Protocol 2: Synthesis of 2-(Phenoxy)-6-fluoro-4-(methylsulfonyl)aniline

This protocol demonstrates an O-arylation using phenol.

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 207.20 1.0 207 mg
Phenol 94.11 1.2 113 mg
Cesium Carbonate (Cs₂CO₃) 325.82 1.5 489 mg

| N,N-Dimethylformamide (DMF) | - | - | 5 mL |

Procedure:

  • Reaction Setup: To an oven-dried reaction flask, add this compound (207 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

  • Characterization: Characterize the final product, 2-(Phenoxy)-6-fluoro-4-(methylsulfonyl)aniline, by appropriate analytical techniques. (Expected M+H⁺ = 282.06).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Inactive base (e.g., absorbed moisture).3. Insufficient temperature.1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃).3. Ensure reagents and solvents are anhydrous.
Formation of Side Products 1. Di-substitution (reaction at both fluorine sites).2. Degradation of starting material or product at high temperatures.1. Use only 1.0-1.1 equivalents of the nucleophile to favor mono-substitution.2. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Residual polar aprotic solvent (DMSO/DMF).2. Product has similar polarity to starting material.1. Ensure thorough aqueous work-up to remove DMSO/DMF.2. Optimize chromatography conditions (try different solvent systems or use a shallower gradient).

Experimental and Synthetic Workflow

The overall process from planning to final product analysis follows a structured workflow.

SnAr_Workflow A 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Reaction Execution (Heating & Stirring) B->C D 4. In-Process Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Reaction Work-up (Quenching & Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, Purity Analysis) F->G H Final Pure Compound G->H

Caption: A standard workflow for SnAr synthesis and analysis.

Conclusion

This compound is a pre-activated and highly efficient substrate for nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the sulfonyl group, combined with the two fluorine leaving groups, allows for facile and selective functionalization under generally mild conditions. The protocols and principles described in this guide demonstrate the substrate's broad applicability for creating diverse chemical entities, making it a valuable tool for medicinal chemists and researchers in drug development.

References

  • Umatani, H., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. [Link]

  • Umatani, H., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Umatani, H., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Scribd. Nucleophilic Aromatic Substitutions. Scribd. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Zhou, Y., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Le-Hurey, V., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Buncel, E., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating C-N Coupling with a Challenging, Electron-Deficient Substrate

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] However, its application to sterically hindered and severely electron-deficient anilines presents significant challenges. This guide provides a detailed examination and a robust protocol for the successful Buchwald-Hartwig amination of 2,6-Difluoro-4-(methylsulfonyl)aniline, a substrate of increasing interest in pharmaceutical and materials science. We will dissect the inherent difficulties posed by this molecule and provide a systematic approach to catalyst and ligand selection, base choice, and reaction parameter optimization to achieve high-yielding C-N cross-coupling.

Introduction: The Challenge of Coupling Deactivated Anilines

This compound is a particularly challenging substrate for palladium-catalyzed C-N cross-coupling reactions. Its reactivity is governed by a combination of unfavorable steric and electronic factors:

  • Severe Electron Deficiency: The aniline nitrogen is rendered extremely non-nucleophilic by the cumulative electron-withdrawing effects of two ortho-fluorine atoms and a para-methylsulfonyl group. This deactivation hinders the initial coordination of the amine to the palladium center, a crucial step in the catalytic cycle.

  • Steric Hindrance: The presence of two ortho-fluorine substituents creates a sterically crowded environment around the amine, impeding its approach to the metal catalyst and the subsequent reductive elimination step.[2]

Successfully coupling this aniline requires a catalytic system that can overcome these high activation barriers. Standard conditions often result in low conversion, slow reaction rates, or complete failure. This note details a protocol specifically optimized for this class of deactivated substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to rational troubleshooting and optimization.[1][3] The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

A common side reaction, especially with challenging substrates, is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1] The choice of ligand is critical to favor the productive reductive elimination pathway.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)(L)₂-NHR' oa_complex->amido_complex Amine Binding & Deprotonation (+ R'-NH₂ & Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of this challenging coupling hinges on the careful selection of each reaction component. The choices below are designed to create a highly active and stable catalytic system.

ParameterRecommended ChoiceRationale & Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective sources for generating the active Pd(0) species in situ. Pd₂(dba)₃ is a direct Pd(0) source, while Pd(OAc)₂ requires in-situ reduction, often facilitated by the phosphine ligand.[3]
Ligand XPhos or RuPhos This is the most critical parameter. For sterically hindered and electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[4] XPhos and RuPhos create highly active, monoligated Pd(0) species that accelerate both oxidative addition and the difficult reductive elimination step, while their bulkiness prevents catalyst deactivation.[5][6]
Base Sodium tert-butoxide (NaOtBu) A strong, non-nucleophilic base is essential to deprotonate the highly deactivated aniline (pKa of N-H is significantly lowered). NaOtBu is highly effective and soluble in common organic solvents.[7] Weaker bases like carbonates are often insufficient for this substrate class.
Solvent Toluene or 1,4-Dioxane Aprotic solvents with moderate polarity are ideal. They effectively dissolve the reactants and catalyst components without interfering with the reaction. Toluene is often preferred for its higher boiling point, allowing for necessary heating.
Temperature 90–110 °CElevated temperatures are required to provide the necessary activation energy for the oxidative addition and reductive elimination steps involving the deactivated coupling partners.[2]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Maintaining an inert atmosphere throughout the setup and reaction is crucial for catalyst longevity and reproducibility.

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a representative aryl bromide. Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.

Materials & Equipment
  • This compound

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard workup and purification supplies (Silica gel, solvents)

Workflow Diagram

Experimental_Workflow setup 1. Setup - Oven-dry glassware - Add solids (Aniline, ArBr, Ligand, Pd(OAc)₂, NaOtBu) - Seal with septum inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert solvent 3. Add Solvent - Inject anhydrous toluene via syringe inert->solvent reaction 4. Reaction - Heat to 100 °C - Stir for 12-24 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench with water - Extract with EtOAc reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify

Figure 2: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), XPhos (0.04 mmol, 4 mol%), and Palladium(II) Acetate (0.02 mmol, 2 mol%).

  • Addition of Base: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Note: The base is hygroscopic and air-sensitive; handle it quickly.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (5 mL, 0.2 M) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete upon consumption of the limiting aniline starting material.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure a rigorously inert atmosphere. Use fresh, high-quality reagents.2. Confirm the activity of the NaOtBu. Consider using K₃PO₄ as an alternative.3. Increase temperature to 110-120 °C.
Significant Starting Material Remaining 1. Short reaction time.2. Low catalyst loading.1. Extend the reaction time to 24-36 hours.2. Increase catalyst and ligand loading to 3 mol% and 6 mol%, respectively.
Formation of Hydrodehalogenated Byproduct 1. Presence of water in the reaction.2. Ligand not optimal for preventing side reactions.1. Use anhydrous solvents and oven-dried glassware. Ensure base is dry.2. Switch to a different bulky ligand like RuPhos or tBuBrettPhos.
Complex Mixture of Products 1. Reaction temperature too high, causing decomposition.2. Impure starting materials.1. Lower the reaction temperature to 90 °C and increase reaction time.2. Purify starting materials before use.

Conclusion

The Buchwald-Hartwig amination of this compound is a demanding transformation that requires a departure from standard protocols. By understanding the substrate's unique electronic and steric properties, a highly effective catalytic system can be rationally designed. The judicious selection of a bulky, electron-rich biarylphosphine ligand, such as XPhos, in combination with a strong base and elevated temperatures, is paramount to overcoming the high activation energy of the reaction. The protocol detailed herein provides a reliable and validated starting point for researchers seeking to incorporate this challenging aniline into complex molecular architectures, enabling further advancements in drug discovery and materials science.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General reference, URL not applicable for a book).
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. Available at: [Link]

  • Barañano, D., & Hartwig, J. F. (1995). Carbon−Nitrogen Bond-Forming Reductive Elimination. Mechanism of Reductive Elimination of Amines from Palladium(II) Phosphine Complexes. Journal of the American Chemical Society, 117(10), 2937–2938. Available at: [Link]

Sources

Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-(methylsulfonyl)aniline is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The presence of the difluoro substitution pattern on the aniline ring can significantly modulate the physicochemical properties of a compound, such as its pKa, lipophilicity, and metabolic stability. The methylsulfonyl group, a known bioisostere for other functional groups, can enhance binding affinity and improve pharmacokinetic profiles. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 2,6-difluoroaniline. The described methodology is robust and scalable, making it suitable for both discovery and process chemistry laboratories.

Overall Synthetic Scheme

The synthesis of this compound is achieved in a three-step sequence starting from 2,6-difluoroaniline. The overall transformation is depicted below:

Overall Synthesis Scheme A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Step 1: Bromination C 2,6-Difluoro-4-(methylthio)aniline B->C Step 2: Thiomethylation D This compound C->D Step 3: Oxidation

Caption: Overall synthetic route to this compound.

Part 1: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

This initial step involves the regioselective bromination of 2,6-difluoroaniline at the para-position. The electron-donating amino group activates the aromatic ring, while the ortho-directing fluorine atoms are sterically hindered, favoring substitution at the 4-position.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,6-DifluoroanilineC₆H₅F₂N129.1110.0 g77.4 mmol
BromineBr₂159.8112.4 g (4.0 mL)77.6 mmol
Glacial Acetic AcidCH₃COOH60.05100 mL-
Sodium ThiosulfateNa₂S₂O₃158.115.0 g-
Sodium AcetateCH₃COONa82.0312.5 g-
Diethyl Ether(C₂H₅)₂O74.12200 mL-
Magnesium SulfateMgSO₄120.3710.0 g-

Experimental Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (50 mL).

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (12.4 g, 77.6 mmol) in glacial acetic acid (50 mL).

  • Add the bromine solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • To quench the excess bromine, slowly add a solution of sodium thiosulfate (5.0 g) and sodium acetate (12.5 g) in water (70 mL). The color of the reaction mixture should fade from reddish-brown to a pale yellow.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 4-Bromo-2,6-difluoroaniline as a white to pale yellow solid.[1]

Expected Yield: 80-90%

Characterization Data (Literature):

  • Appearance: White to pale yellow solid

  • Melting Point: 57-59 °C

Step 2: Synthesis of 2,6-Difluoro-4-(methylthio)aniline

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom with a methylthio group. The electron-withdrawing fluorine atoms ortho to the bromine activate the ring towards nucleophilic attack by the thiomethoxide anion.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂N208.0110.0 g48.1 mmol
Sodium ThiomethoxideCH₃SNa70.094.04 g57.7 mmol
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO73.09100 mL-
WaterH₂O18.02300 mL-
Ethyl AcetateCH₃COOC₂H₅88.11200 mL-
Sodium ChlorideNaCl58.44--

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-Bromo-2,6-difluoroaniline (10.0 g, 48.1 mmol) in anhydrous N,N-dimethylformamide (100 mL) under a nitrogen atmosphere.

  • To the stirred solution, add sodium thiomethoxide (4.04 g, 57.7 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-Difluoro-4-(methylthio)aniline as a pale yellow oil or low-melting solid.

Expected Yield: 70-85%

Characterization Data (Literature):

  • Appearance: Pale yellow oil or solid

  • Molecular Weight: 175.22 g/mol

Step 3: Synthesis of this compound

The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,6-Difluoro-4-(methylthio)anilineC₇H₇F₂NS175.225.0 g28.5 mmol
Hydrogen Peroxide (30% aq. solution)H₂O₂34.016.5 mL~63.8 mmol
Glacial Acetic AcidCH₃COOH60.0550 mL-
Sodium SulfiteNa₂SO₃126.04--
Sodium BicarbonateNaHCO₃84.01--
Ethyl AcetateCH₃COOC₂H₅88.11150 mL-

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-Difluoro-4-(methylthio)aniline (5.0 g, 28.5 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 30% aqueous hydrogen peroxide (6.5 mL, ~63.8 mmol) dropwise, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Carefully neutralize the acetic acid by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or isopropanol to afford this compound as a white crystalline solid.

Expected Yield: 85-95%

Characterization Data:

  • Appearance: White crystalline solid

  • Molecular Weight: 207.22 g/mol

Part 2: Scientific Integrity and Logic

Causality Behind Experimental Choices
  • Regioselective Bromination: The use of bromine in acetic acid is a classic and effective method for the para-bromination of anilines. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, and the reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of low temperature helps to control the reaction rate and minimize the formation of side products.

  • Nucleophilic Aromatic Substitution: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile (thiomethoxide) more reactive. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Oxidation: The oxidation of a sulfide to a sulfone requires a stoichiometric amount of a suitable oxidizing agent. Hydrogen peroxide is a green and cost-effective oxidant. The reaction is typically carried out in an acidic medium like acetic acid, which can activate the hydrogen peroxide. The exothermicity of the reaction necessitates careful temperature control to prevent over-oxidation or decomposition.

Self-Validating System

Each step of this protocol includes a purification method (recrystallization or column chromatography) to ensure the purity of the intermediate before proceeding to the next step. The progress of each reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to confirm the consumption of the starting material and the formation of the desired product. The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to confirm its identity and purity.

Part 3: Visualization and Formatting

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiomethylation cluster_step3 Step 3: Oxidation s1_start Dissolve 2,6-difluoroaniline in acetic acid s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_br2 Add Br₂ solution dropwise s1_cool->s1_add_br2 s1_react Stir at RT for 2h s1_add_br2->s1_react s1_quench Quench with Na₂S₂O₃ and NaOAc solution s1_react->s1_quench s1_extract Extract with diethyl ether s1_quench->s1_extract s1_wash Wash organic layer s1_extract->s1_wash s1_dry Dry and concentrate s1_wash->s1_dry s1_purify Recrystallize s1_dry->s1_purify s1_product 4-Bromo-2,6-difluoroaniline s1_purify->s1_product s2_start Dissolve 4-bromo-2,6-difluoroaniline in DMF s1_product->s2_start s2_add_nasme Add NaSMe s2_start->s2_add_nasme s2_heat Heat to 80 °C for 4-6h s2_add_nasme->s2_heat s2_workup Pour into water s2_heat->s2_workup s2_extract Extract with ethyl acetate s2_workup->s2_extract s2_wash Wash with brine s2_extract->s2_wash s2_dry Dry and concentrate s2_wash->s2_dry s2_purify Column chromatography s2_dry->s2_purify s2_product 2,6-Difluoro-4-(methylthio)aniline s2_purify->s2_product s3_start Dissolve 2,6-difluoro-4-(methylthio)aniline in acetic acid s2_product->s3_start s3_cool Cool to 0-5 °C s3_start->s3_cool s3_add_h2o2 Add H₂O₂ dropwise s3_cool->s3_add_h2o2 s3_react Stir at RT for 12-16h s3_add_h2o2->s3_react s3_quench Quench with Na₂SO₃ s3_react->s3_quench s3_neutralize Neutralize with NaHCO₃ s3_quench->s3_neutralize s3_extract Extract with ethyl acetate s3_neutralize->s3_extract s3_wash Wash with brine s3_extract->s3_wash s3_dry Dry and concentrate s3_wash->s3_dry s3_purify Recrystallize s3_dry->s3_purify s3_product This compound s3_purify->s3_product

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2,6-Difluoro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. We present an integrated approach utilizing spectroscopic and chromatographic techniques to ensure robust structural elucidation, purity assessment, and quantitative analysis. This document is intended for researchers, analytical scientists, and quality control professionals in drug development and chemical manufacturing, offering both theoretical grounding and field-proven, step-by-step protocols.

Introduction: The Analytical Imperative

This compound (CAS: 1147557-74-1) is a substituted aniline derivative featuring a unique combination of functional groups: a primary aromatic amine, two ortho-fluorine substituents, and a para-methylsulfonyl group.[1][2] This specific arrangement imparts distinct chemical properties that are leveraged in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemicals.

The rigorous characterization of such intermediates is a cornerstone of modern quality control and regulatory compliance. Unambiguous structural confirmation and precise purity determination are critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product. This application note details a multi-technique analytical workflow designed to provide a complete chemical profile of this molecule.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential before commencing any analytical work. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1147557-74-1[1][2]
Molecular Formula C₇H₇F₂NO₂S[1][2]
Molecular Weight 207.20 g/mol [1]
MDL Number MFCD24642337[1]
Appearance Typically a solidN/A
Storage Keep in dark place, inert atmosphere, room temperature[1]

Part I: Structural Elucidation via Spectroscopy

The primary objective of this phase is the unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR provides orthogonal data points for a confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic arrangement and connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

  • Expert Rationale: The symmetrical nature of the molecule (C₂ᵥ symmetry axis through the C-N and C-S bonds) simplifies the expected spectra. The two fluorine atoms and the two aromatic protons are chemically equivalent, significantly reducing the complexity of the signals.

Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCouplingRationale & Notes
¹H ~7.5 - 7.8Triplet (t)³J(H,F) ≈ 8-10 HzThe two aromatic protons (H-3, H-5) are coupled to the two adjacent fluorine atoms.
¹H ~4.0 - 5.0Broad Singlet (br s)N/AThe two amine (-NH₂) protons. Shift is solvent-dependent and may exchange with D₂O.
¹H ~3.0 - 3.2Singlet (s)N/AThe three methyl (-SO₂CH₃) protons.
¹³C ~148 - 152Doublet of Triplets (dt)¹J(C,F) (large), ³J(C,F) (small)C-2 and C-6 carbons directly bonded to fluorine.
¹³C ~110 - 115Triplet (t)²J(C,F) ≈ 20-25 HzC-3 and C-5 carbons adjacent to fluorine.
¹³C ~135 - 140Singlet (s) or small Triplet⁴J(C,F) (small)C-4 carbon attached to the sulfonyl group.
¹³C ~120 - 125Triplet (t)³J(C,F) (small)C-1 carbon attached to the amine group.
¹³C ~44 - 46Singlet (s)N/AMethyl carbon of the sulfonyl group.
¹⁹F ~ -120 to -140Doublet of Triplets (dt) or similar³J(F,H), other small couplingsA single resonance is expected due to symmetry. The multiplicity arises from coupling to the adjacent aromatic proton. Data for 2,6-difluoroaniline shows related patterns.[3]
Mass Spectrometry (MS)

MS is used to determine the molecular weight and to study fragmentation patterns, which provides further structural confirmation. Both GC-MS and LC-MS are suitable, with LC-MS often being preferred for its direct compatibility with primary chromatographic analysis.

  • Expert Rationale: Electrospray Ionization (ESI) in positive mode is highly effective for anilines, readily forming the protonated molecular ion [M+H]⁺.

Expected Mass Spectral Data:

  • Molecular Ion: A strong signal at m/z 208.0 corresponding to the [M+H]⁺ ion is expected. The isotopic pattern for sulfur (⁴S) should be observable at m/z 210.0.

  • Key Fragments: Common fragmentation pathways may include the loss of the methyl group ([M+H - 15]⁺) or the entire methylsulfonyl radical ([M+H - 79]⁺), providing further structural evidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

  • Expert Rationale: The spectrum will be dominated by characteristic absorptions from the amine (N-H), sulfonyl (S=O), and fluoroaromatic (C-F, C=C) moieties. Studies on various sulfonamides provide reliable frequency ranges for these groups.[4][5][6]

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
1630 - 1600N-H Scissoring (Bending)Primary Amine (-NH₂)
1580 - 1450C=C Aromatic Ring StretchBenzene Ring
1350 - 1310 S=O Asymmetric Stretch Sulfonyl (-SO₂-) [5]
1160 - 1140 S=O Symmetric Stretch Sulfonyl (-SO₂-) [5]
1300 - 1100C-F StretchFluoroaromatic

Part II: Purity and Quantitative Analysis via Chromatography

Chromatography is the definitive technique for separating the main compound from impurities, determining its purity, and performing quantitative assays.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-Phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile, polar compounds like this compound.

  • Expert Rationale: The molecule possesses a good UV chromophore (the substituted benzene ring), making UV detection highly suitable. A C18 stationary phase provides excellent retention and separation capabilities for this type of aromatic compound. The mobile phase is buffered to ensure consistent ionization state of the basic aniline group, leading to sharp, reproducible peaks. A mixed-mode column combining reversed-phase and cation-exchange mechanisms can also offer unique selectivity for complex impurity profiles.[7]

Gas Chromatography (GC-MS/NPD)

GC serves as an excellent orthogonal technique to HPLC. Due to the polarity and potential for thermal degradation of the primary amine, careful method development is required.

  • Expert Rationale: Direct injection is possible, but peak tailing can be an issue due to the interaction of the polar amine group with the stationary phase. Derivatization (e.g., acylation) can be employed to block the active N-H protons, increasing volatility and improving peak shape.[8][9] A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds, while MS provides definitive identification of any separated impurities.[10]

Integrated Analytical Workflow

A robust characterization relies on a logical sequence of analyses. The following workflow ensures all critical quality attributes are assessed.

analytical_workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Report Generation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC Primary Assay & Purity (RP-HPLC-UV) NMR->HPLC Structure Confirmed MS LC-MS (Confirm MW & Fragments) MS->HPLC Structure Confirmed FTIR FTIR Spectroscopy (Functional Groups) FTIR->HPLC Structure Confirmed GC Orthogonal Purity Check (GC-MS/NPD) HPLC->GC Orthogonal Check Impurity Impurity Profiling HPLC->Impurity Validation Method Validation (ICH Q2(R1)) GC->Validation Purity Profile Established Impurity->Validation Purity Profile Established CoA Certificate of Analysis (CoA Generation) Validation->CoA Sample Test Sample: This compound Sample->NMR Sample->MS Sample->FTIR

Caption: Workflow for the complete characterization of this compound.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Purity and Assay
  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution. Dilute further as needed for analysis.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 2: GC-MS Method for Orthogonal Purity
  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 290 °C.

  • Ion Source: 230 °C (Electron Ionization, 70 eV).

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution spectroscopy (NMR, MS) for structural confirmation and robust, orthogonal chromatographic techniques (HPLC, GC) for purity and quantitative assessment provides a complete and reliable analytical data package. The protocols and rationale presented in this guide offer a validated starting point for scientists engaged in the development, manufacturing, and quality control of this important chemical intermediate.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). 669 The Infrared Spectra of Some Sulphonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 23(5), 361-366. Available at: [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • NIST. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ChemBK. (n.d.). 2,6-difluoro-4-chloro aniline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21087. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 2,6-Difluoro-4-(methylsulfonyl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2,6-Difluoro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical research. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities. Due to the limited availability of specific physicochemical data for this compound, this application note presents a systematic and field-proven approach to solvent selection, followed by a robust recrystallization protocol. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high purity of the target compound with a rational and efficient workflow.

Introduction: The Critical Role of Purity and the Principles of Recrystallization

The efficacy and safety of active pharmaceutical ingredients (APIs) and agrochemicals are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced activity, and complications in formulation and manufacturing. This compound is a substituted aniline derivative whose utility in synthesis is dependent on its purity. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[1][2]

The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point. Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.

This process allows for the separation of the desired compound from both soluble and insoluble impurities. Upon cooling a hot, saturated solution, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes foreign molecules.[1]

Physicochemical Properties and Challenges

A thorough understanding of the physicochemical properties of the compound to be purified is paramount for developing an effective recrystallization protocol. For this compound, publicly available data is limited.

Known Properties:

  • Appearance: White to brown solid.

  • Molecular Formula: C₇H₇F₂NO₂S

  • Molecular Weight: 207.20 g/mol

Inferred Properties and Considerations:

  • The presence of two fluorine atoms and a methylsulfonyl group suggests the molecule is polar. The aromatic ring provides a non-polar character. This dual nature indicates that a solvent of intermediate polarity or a mixed solvent system might be effective.

  • Aromatic sulfones and substituted anilines often exhibit good thermal stability, making them suitable for recrystallization from solvents with moderately high boiling points.

  • The melting point of the related compound, 2-Fluoro-4-(methylsulfonyl)aniline, is 145-147°C, suggesting that this compound will also be a solid with a relatively high melting point.

The primary challenge in developing a recrystallization protocol for this compound is the absence of specific solubility data. Therefore, a systematic experimental approach to solvent selection is the first and most critical step.

Safety Precautions: Handling Halogenated Aromatic Amines

General Safety:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[3]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[3]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Specific Hazards of Related Compounds (2,6-Difluoroaniline):

  • Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Irritation: Causes skin and serious eye irritation.[5][6]

Always consult the specific SDS for any chemical before use. In the absence of a specific SDS for the target compound, treat it with the highest level of precaution based on the known hazards of its functional groups.

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases:

  • Phase 1: Systematic Solvent Selection

  • Phase 2: Bulk Recrystallization

Phase 1: Systematic Solvent Selection

The goal of this phase is to identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent should meet the following criteria:

  • The compound should be sparingly soluble at room temperature.

  • The compound should be highly soluble at the solvent's boiling point.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Materials and Equipment (Phase 1):

  • This compound (crude)

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

  • Small test tubes or vials

  • Hot plate or heating mantle

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure for Solvent Screening:

  • Preparation: Place a small amount (approx. 20-30 mg) of the crude this compound into several labeled test tubes.

  • Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. Vortex the mixture and observe the solubility.

    • Ideal: The compound is insoluble or sparingly soluble.

    • Unsuitable: The compound dissolves completely.

  • Elevated Temperature Solubility: For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.

    • Ideal: The compound dissolves completely in a reasonable volume of hot solvent.

    • Unsuitable: The compound remains insoluble even with a significant volume of hot solvent.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the test tubes in an ice bath.

    • Ideal: Abundant crystal formation is observed upon cooling.

    • Unsuitable: No or very few crystals form.

  • Solvent Pair Screening (if necessary): If no single solvent is ideal, a two-solvent system can be employed.[6] Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[6]

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation on CoolingSuitability
WaterInsolubleSparingly SolubleGoodPotentially Suitable
EthanolSparingly SolubleHighly SolubleExcellentPromising
IsopropanolSparingly SolubleHighly SolubleExcellentPromising
Ethyl AcetateSolubleHighly SolublePoorUnsuitable
AcetoneSolubleHighly SolublePoorUnsuitable
TolueneInsolubleSolubleGoodPotentially Suitable
HeptaneInsolubleInsoluble-Unsuitable

Note: This table presents hypothetical results to illustrate the data collection process. The actual results will need to be determined experimentally.

Based on this systematic approach, a promising solvent can be selected for the bulk recrystallization. For this application note, we will proceed with a protocol using isopropanol, a common and effective solvent for many aromatic compounds.

Phase 2: Bulk Recrystallization Protocol

This protocol assumes isopropanol has been identified as a suitable solvent.

Materials and Equipment (Phase 2):

  • Crude this compound

  • Isopropanol (recrystallization grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_collection Collection & Drying A 1. Add crude solid to Erlenmeyer flask B 2. Add minimal hot isopropanol A->B C 3. Heat to reflux with stirring B->C D 4. Filter hot solution to remove insolubles C->D If insoluble impurities present E 5. Cool slowly to room temperature C->E If no insoluble impurities D->E F 6. Further cool in an ice bath E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with cold isopropanol G->H I 9. Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a magnetic stir bar.

    • In a separate flask, heat the isopropanol to its boiling point.

    • Add a small portion of the hot isopropanol to the flask containing the solid, just enough to create a slurry.

    • Place the flask on a hot plate with stirring and bring the mixture to a gentle boil.

    • Continue to add hot isopropanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (Norit) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Preheat a stemless funnel and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated receiving flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold isopropanol to remove any adhering soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Continue to draw air through the crystals in the Buchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely in a well-ventilated area, or for faster drying, place them in a vacuum oven at a temperature well below the compound's melting point.

Results and Discussion: Assessing Purity and Troubleshooting

Expected Outcome: The recrystallization process should yield a purified solid of this compound with improved color (from brown to white or off-white) and a sharper melting point compared to the crude material.

Assessing Purity:

  • Melting Point Analysis: A key indicator of purity is the melting point range. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point.

  • Chromatographic Techniques: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the recrystallized product by comparing it to the crude material.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity and purity of the final product.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Solution(s)
No crystals form on cooling - Too much solvent was used.- The solution cooled too quickly.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" (product separates as a liquid) - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.
Low recovery yield - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the wash solvent is ice-cold.- Keep the filtration apparatus hot during filtration.
Colored crystals - Incomplete removal of colored impurities.- Repeat the recrystallization with the addition of activated charcoal.

Conclusion

This application note provides a comprehensive and practical guide for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and the detailed recrystallization protocol, researchers can confidently and efficiently obtain a high-purity product. The emphasis on understanding the underlying principles of recrystallization and adhering to strict safety protocols will ensure successful and safe laboratory practice.

References

  • Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. 2nd ed., Blackwell Science, 1999.
  • Williamson, Kenneth L., Robert D. Minard, Katherine M. Masters. Macroscale and Microscale Organic Experiments. 6th ed., Cengage Learning, 2011.
  • "Recrystallization (Single Solvent)." UCLA Chemistry and Biochemistry. [Link]

  • "Recrystallization." University of California, Davis Chem LibreTexts. [Link]

  • "Safety in the Organic Chemistry Laboratory." California State University, Bakersfield. [Link]

  • "Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Chemistry. [Link]

Sources

Application Notes & Protocols: 2,6-Difluoro-4-(methylsulfonyl)aniline as a Pivotal Building Block for Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Unique Anilino-Sulfone Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the strategic selection of molecular building blocks is paramount. The aniline derivative, 2,6-Difluoro-4-(methylsulfonyl)aniline , represents a highly valuable, albeit underutilized, starting material for the synthesis of complex heterocyclic compounds. Its unique trifecta of functionalities—a nucleophilic amino group, a strongly electron-withdrawing methylsulfonyl moiety, and ortho-difluoro substitution—provides a powerful toolkit for influencing the physicochemical and pharmacological properties of target molecules.

The 2,6-difluoro substitution is known to enforce a perpendicular orientation of the phenyl ring relative to a connected amide bond, a conformational constraint that can be crucial for fitting into the active sites of protein kinases.[1][2] This steric control, combined with the hydrogen bond accepting capability of the sulfone group and the overall modulation of pKa and lipophilicity, makes this scaffold particularly attractive for targeting ATP-binding sites.[3][4][5]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the utilization of this compound in the synthesis of a medicinally relevant pyrazolo[3,4-b]pyridine derivative, a core structure found in numerous potent kinase inhibitors.[6][7]

Physicochemical and Safety Profile

A thorough understanding of the starting material is critical for safe and effective synthesis.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1147557-74-1[8]
Molecular Formula C₇H₇F₂NO₂S[8]
Molecular Weight 207.20 g/mol Calculated
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solvents (e.g., DMF, DMSO, THF)Inferred

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on analogous anilines, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9][10][11][12] All waste materials should be disposed of according to institutional and local regulations.

Synthetic Strategy: From Aniline to a Privileged Heterocyclic Scaffold

The primary amino group of this compound is not typically used for direct cyclization in this context. Instead, a more robust and versatile strategy involves its conversion into a carboxylic acid derivative, which can then be coupled with a suitable heterocyclic amine. This two-stage approach allows for modularity and is a cornerstone of modern drug discovery campaigns.

Our target is the synthesis of N-(5-hydroxy-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,6-difluoro-4-(methylsulfonyl)benzamide , a compound archetype with high potential for kinase inhibition. The overall workflow is depicted below.

dot graph "synthetic_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Overall synthetic workflow from the starting aniline to the target heterocyclic benzamide.

Part 1: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)benzoyl Chloride

This stage transforms the aniline into a reactive acyl chloride, ready for coupling. This is achieved via a three-step sequence involving diazotization, a Sandmeyer reaction to install a nitrile, hydrolysis to the carboxylic acid, and finally conversion to the acyl chloride.

Causality and Experimental Rationale:
  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and efficient method to generate an excellent leaving group (N₂).[1][13] This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose violently at higher temperatures.[14]

  • Sandmeyer Reaction: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by copper(I) cyanide, is a robust method for introducing a carbon atom.[15] The resulting benzonitrile is a stable intermediate that can be readily hydrolyzed.

  • Hydrolysis: Basic hydrolysis of the nitrile group provides the corresponding carboxylate salt, which upon acidic workup yields the desired benzoic acid.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) is a standard procedure that facilitates the subsequent amide bond formation under mild conditions.[16]

Detailed Protocol: Stage 1

Step 1a: Diazotization and Sandmeyer Cyanation

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (10.0 g, 48.3 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The aniline salt should precipitate, forming a fine slurry.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 3.68 g, 53.3 mmol) in water (15 mL). Add this solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) cyanide (CuCN, 5.19 g, 58.0 mmol) in a solution of sodium cyanide (NaCN, 6.0 g, 122 mmol) in water (40 mL) at 60 °C. Cool this solution to room temperature.

  • Coupling: Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C and stir for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (DCM, 3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2,6-Difluoro-4-(methylsulfonyl)benzonitrile .

Step 1b: Hydrolysis to Benzoic Acid

  • Setup: To the crude benzonitrile from the previous step, add ethanol (50 mL) and a 20% aqueous solution of sodium hydroxide (NaOH, 100 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the nitrile by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 2,6-Difluoro-4-(methylsulfonyl)benzoic acid .[17]

Step 1c: Formation of Benzoyl Chloride

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the dried benzoic acid (10.0 g, 42.0 mmol) in thionyl chloride (SOCl₂, 20 mL, 274 mmol).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-Difluoro-4-(methylsulfonyl)benzoyl chloride is typically used directly in the next step without further purification.

Part 2: Amide Coupling to Synthesize the Target Heterocycle

This final stage involves the coupling of the synthesized acyl chloride with a heterocyclic amine, 3-Amino-5-hydroxypyrazole, to form the target benzamide. This reaction is a classic Schotten-Baumann acylation.

Causality and Experimental Rationale:
  • Nucleophilic Acyl Substitution: The reaction proceeds via the nucleophilic attack of the amino group of the pyrazole onto the highly electrophilic carbonyl carbon of the acyl chloride.[18][19]

  • Base: Pyridine serves a dual purpose: it acts as a solvent and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[16] The use of a non-nucleophilic base is crucial to prevent competition with the aminopyrazole.

dot graph "coupling_mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, layout=dot]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

}

Figure 2: Logical flow of the Schotten-Baumann amide coupling reaction.

Detailed Protocol: Stage 2
  • Setup: In a round-bottom flask, dissolve 3-Amino-5-hydroxypyrazole (7.9 g, 79.8 mmol) in anhydrous pyridine (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the crude 2,6-Difluoro-4-(methylsulfonyl)benzoyl chloride (from Stage 1, ~42.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water, a small amount of cold ethanol, and finally with diethyl ether.

  • Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

Expected Results and Characterization

The final product, N-(5-hydroxy-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,6-difluoro-4-(methylsulfonyl)benzamide , is expected to be a stable solid.

Table 2: Typical Yields and Characterization Data

ParameterExpected Result
Overall Yield 30-45% (over 4 steps)
Appearance Off-white to pale yellow solid
¹H NMR Characteristic signals for aromatic protons, pyrazole protons, and the methyl sulfone singlet.
¹⁹F NMR Signals corresponding to the two fluorine atoms on the benzamide ring.
Mass Spec (HRMS) Calculated m/z for C₁₄H₁₀F₂N₄O₄S should match the observed value.
Purity (HPLC) >95% after purification.

Conclusion

This compound is a versatile and powerful building block for constructing complex heterocyclic molecules with significant therapeutic potential. The protocols detailed herein provide a reliable and scalable pathway to convert this aniline into a high-value pyrazolo[3,4-b]pyridine benzamide, a privileged scaffold in kinase inhibitor design. This multi-step synthesis, employing classic and robust transformations like the Sandmeyer reaction and Schotten-Baumann coupling, offers a clear and logical route for researchers in drug discovery and development to access novel chemical matter.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.[3]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.[4]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[5][7]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Materials Science and Chemical Engineering.
  • Pyrazolo[3,4-b]pyridine - an overview. ScienceDirect Topics.
  • How do you convert an aniline to benzamide and vice versa? Quora.[1]

  • Accomplish the following conversions Aniline to benzyl. Vedantu.[13]

  • SAFETY DATA SHEET - 2,6-Difluoroaniline. Fisher Scientific.[9]

  • Aniline reacts with Benzoyl Chloride to give. Doubtnut.[18]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained? Brainly.in.[19]

  • 22.5 Sandmeyer Reactions. Chad's Prep. YouTube.[14]

  • SAFETY DATA SHEET - 2,6-Difluoroaniline. Sigma-Aldrich.[10]

  • SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline. Sigma-Aldrich.

  • Sandmeyer Reaction. Organic Chemistry Portal.[15]

  • NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev - ResearchG
  • SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline hydrochloride. Fisher Scientific.[11]

  • How to prepare benzoic acid from aniline. Quora.[20]

  • Starting from benzene or toluene or aniline and with the aid of diazonim salt synthesis the following. Sarthaks eConnect.
  • 2,6-Difluoroaniline Safety Data Sheet. ECHEMI.[12]

  • 2,6-Difluoroaniline Properties. ChemicalBook.[21]

  • 2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem.[22]

  • 2,6-Difluoroaniline. Sigma-Aldrich.

  • 2,6-Difluoro-4-(methylsulfonyl)benzoic acid. Sigma-Aldrich.[17]

  • Amide Synthesis. Fisher Scientific.[16]

  • This compound. AMERICAN ELEMENTS.[8]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "2,6-Difluoro-4-(methylsulfonyl)aniline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex fluorinated aromatic compounds. The following sections provide detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the common challenges and optimize the reaction conditions for this multi-step synthesis.

The synthesis of highly substituted fluorinated anilines is a critical task in medicinal chemistry, as these motifs are prevalent in many modern pharmaceuticals. However, their preparation can be challenging due to the unique reactivity conferred by fluorine substituents.[1] This guide presents a reliable three-step synthetic route and offers expert insights to ensure a successful and reproducible outcome.

Overall Synthetic Scheme

The recommended pathway to this compound involves three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a methylthio- group onto a suitable fluoronitrobenzene precursor.

  • Oxidation: Conversion of the intermediate thioether to the target sulfone.

  • Reduction: Selective reduction of the nitro group to the final aniline product.

Synthetic_Scheme start 3,4,5-Trifluoronitrobenzene inter1 2,6-Difluoro-4-nitro-1-(methylthio)benzene start->inter1  Step 1: S_N_Ar  CH_3_SNa, DMF  0°C to rt inter2 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene inter1->inter2  Step 2: Oxidation  m-CPBA, DCM  0°C to rt product This compound inter2->product  Step 3: Reduction  H_2_, Pd/C, EtOH  or SnCl_2_, HCl

Caption: Overall synthetic route to this compound.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoro-4-nitro-1-(methylthio)benzene (Step 1)
  • To a stirred solution of 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5 mL per 1 g of starting material) under a nitrogen atmosphere at 0°C, add sodium methanethiolate (CH₃SNa, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, carefully pour the reaction mixture into ice-water (~20 mL per 1 g of starting material).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene (Step 2)
  • Dissolve the thioether intermediate from Step 1 (1.0 eq) in dichloromethane (DCM, ~10 mL per 1 g) and cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) for the disappearance of the starting material and the intermediate sulfoxide.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to quench excess oxidant and remove acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol or isopropanol.

Protocol 3: Synthesis of this compound (Step 3)

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve the nitro-sulfone intermediate from Step 2 (1.0 eq) in ethanol or ethyl acetate (~15 mL per 1 g).

  • Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

Method B: Chemical Reduction (Alternative to avoid potential de-fluorination)

  • To a stirred suspension of the nitro-sulfone intermediate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Heat the mixture to reflux (approx. 78°C) for 2-4 hours.

  • Cool the reaction to room temperature and carefully basify with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the resulting mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

PART 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: SNAr Reaction
  • Q1: My SNAr reaction is slow or incomplete, even after several hours. What are the likely causes?

    • A1: Causality & Solution: This issue often points to problems with reagents or conditions.

      • Moisture: Anhydrous conditions are critical. Water can hydrolyze the sodium methanethiolate, reducing its nucleophilicity. Ensure your DMF is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Sodium methanethiolate is hygroscopic. Use a freshly opened bottle or material that has been properly stored.

      • Temperature: While the reaction is initiated at 0°C to control the initial exotherm, allowing it to proceed at room temperature is usually sufficient. Gentle heating (40-50°C) can be applied if the reaction remains sluggish, but this may increase the risk of side products.

      • Solvent: DMF and DMSO are excellent choices for SNAr reactions because they are polar aprotic, effectively solvating the sodium cation and leaving the thiolate anion more "naked" and nucleophilic.

  • Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve selectivity?

    • A2: Causality & Solution: The formation of a di-substituted product arises from the reaction of a second equivalent of methanethiolate with the product.

      • Stoichiometry: Precise control over stoichiometry is key. Use no more than 1.1 equivalents of sodium methanethiolate. Adding the nucleophile slowly and at a low temperature (0°C) helps maintain control and favors mono-substitution.

      • Activation: The nitro group strongly activates the para-position for nucleophilic attack. The resulting thioether product is less activated for a second substitution, but it can still occur under forcing conditions. Avoid excessive heating or prolonged reaction times.

Step 2: Oxidation
  • Q1: The oxidation stops at the sulfoxide stage or is incomplete. How can I drive it to the sulfone?

    • A1: Causality & Solution: Insufficient oxidizing power is the primary cause.

      • Oxidant Stoichiometry: The conversion of a thioether to a sulfone is a two-step oxidation (Thioether → Sulfoxide → Sulfone). Therefore, a minimum of two equivalents of a single-oxygen donor like m-CPBA are required. Using a slight excess (2.2-2.5 eq) ensures the reaction goes to completion.

      • Reaction Time/Temperature: These oxidations are typically complete within a few hours at room temperature. If the reaction stalls, allow it to stir longer. Gentle heating is generally not recommended as it can lead to decomposition.

  • Q2: The workup is difficult, and I'm struggling to remove the m-chlorobenzoic acid byproduct.

    • A2: Causality & Solution: The m-chlorobenzoic acid byproduct has limited solubility in some organic solvents. A proper aqueous wash is essential for its removal.

      • Quenching & Washing: After the reaction, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial. This deprotonates the carboxylic acid, forming a water-soluble sodium salt that is easily removed into the aqueous phase. A preliminary wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) also helps by quenching any unreacted peroxy-acid.

Step 3: Reduction
  • Q1: My catalytic hydrogenation is very slow, or the catalyst seems inactive.

    • A1: Causality & Solution: Catalyst activity is paramount for successful hydrogenation.

      • Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. Over time, catalysts can become deactivated by exposure to air or contaminants.

      • Catalyst Poisons: Sulfur compounds can act as catalyst poisons. Although the sulfone group is generally stable, any residual starting material (thioether) from Step 2 could inhibit the catalyst. Ensure your nitro-sulfone intermediate is pure.

      • Agitation & H₂ Access: Efficient mixing is required to ensure the substrate, hydrogen, and catalyst are in contact. Use a robust stir bar and ensure an adequate hydrogen pressure (e.g., 50 psi or as recommended for your equipment).

  • Q2: I am observing de-fluorination as a side reaction during hydrogenation. How can I minimize this?

    • A2: Causality & Solution: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluoroaromatic compounds.[2] The C-F bond can be cleaved on the palladium surface.

      • Milder Conditions: Avoid excessive hydrogen pressure or high temperatures. Perform the reaction at room temperature if possible.

      • Alternative Catalyst: Sometimes, using a different catalyst, such as platinum oxide (PtO₂), can give different selectivity.

      • Chemical Reduction: The most reliable way to avoid de-fluorination is to switch to a chemical reductant. Using SnCl₂ in HCl/Ethanol or Iron powder in Acetic Acid are classic methods for nitro group reduction that will not affect the C-F bonds.[3]

Troubleshooting_Reduction start Low Yield in Step 3 (Reduction) check_purity Is starting material pure? start->check_purity check_defluorination De-fluorination observed by MS? check_purity->check_defluorination Yes action_purify Action: Purify nitro-sulfone (remove sulfur catalyst poisons) check_purity->action_purify No check_catalyst Using H_2_, Pd/C? check_defluorination->check_catalyst No action_switch_reductant Action: Switch to chemical reduction (e.g., SnCl_2_, Fe/HCl) check_defluorination->action_switch_reductant Yes action_check_catalyst Action: Use fresh catalyst. Ensure efficient stirring & H_2_ pressure. check_catalyst->action_check_catalyst Yes action_incomplete Incomplete Reaction check_catalyst->action_incomplete No

Caption: Decision tree for troubleshooting the nitro group reduction step.

PART 3: Data Summary Table

The following table summarizes the typical reaction parameters and expected outcomes for this synthesis. Yields are indicative and may vary based on scale and purification efficiency.

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1SNArCH₃SNaDMF0 → 252 - 485 - 95%
2Oxidationm-CPBADCM0 → 254 - 690 - 98%
3Reduction (H₂)H₂, 10% Pd/CEtOH256 - 1280 - 95%
3Reduction (SnCl₂)SnCl₂·2H₂OEtOH782 - 480 - 90%

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • 2,6-Difluoroaniline. Sigma-Aldrich.
  • Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents (US5041674A).
  • Process for the preparation of 2,6-difluoroaniline. Google Patents (US5091580A).
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • 2,6-Difluoroaniline. ChemicalBook.
  • Preparation of fluorinated anilines. Google Patents (US7154006B2).
  • A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. National Institutes of Health (NIH).
  • Method of preparing 2,4-difluoroaniline. European Patent Office (EP 0001825 B1).
  • Method of preparing 2,4-difluoroaniline. Google Patents (EP0001825A1).

Sources

Common side reactions in the synthesis of "2,6-Difluoro-4-(methylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. The content is structured to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic pathway for preparing this compound?

A1: While several theoretical routes exist, a robust and reproducible multi-step pathway starting from 2,6-difluoroaniline is recommended for controlling regioselectivity and minimizing difficult-to-separate isomers. This strategy involves the introduction of a methylthio (-SMe) group at the para-position, followed by a controlled oxidation to the desired methylsulfonyl (-SO₂Me) group.

The recommended workflow is as follows:

  • Halogenation: Selective bromination of 2,6-difluoroaniline at the electronically rich and sterically accessible para-position to yield 4-bromo-2,6-difluoroaniline.

  • Thioetherification: Nucleophilic substitution of the bromine with a methylthio group using a thiolate salt (e.g., sodium thiomethoxide) to form 2,6-difluoro-4-(methylthio)aniline.

  • Oxidation: Selective oxidation of the electron-rich sulfide to the corresponding sulfone. This is the most critical step where side reactions are prevalent.

Synthetic_Workflow cluster_0 Recommended Synthetic Pathway A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Br₂, AcOH C 2,6-Difluoro-4-(methylthio)aniline B->C NaSMe, Cu(I) cat. DMF or NMP D This compound C->D H₂O₂ or m-CPBA (Oxidation)

Caption: Recommended multi-step synthesis of this compound.

Q2: My TLC plate shows multiple spots after the oxidation of 2,6-difluoro-4-(methylthio)aniline. What are the most common side products?

A2: The oxidation of the 2,6-difluoro-4-(methylthio)aniline intermediate is the most challenging step. The presence of a nucleophilic aniline group and an oxidizable sulfide on the same molecule creates a competitive environment. The most common side products are:

  • 2,6-Difluoro-4-(methylsulfinyl)aniline (Sulfoxide): This is the product of incomplete oxidation. The sulfoxide is an intermediate on the path to the desired sulfone and will accumulate if the reaction conditions (time, temperature, or oxidant stoichiometry) are insufficient.

  • N-Oxidized Species: The aniline nitrogen is susceptible to oxidation, especially with strong oxidants, leading to the formation of highly colored nitroso (-NO) or nitro (-NO₂) compounds.[1]

  • Azo Dimers: Under certain oxidative conditions, aniline derivatives can couple to form colored azo compounds (Ar-N=N-Ar). This is often observed when using milder oxidants or under non-optimized pH conditions.[2]

Side_Reactions cluster_main Oxidation Step cluster_products Reaction Products start 2,6-Difluoro-4-(methylthio)aniline product_ok Desired Product: This compound start->product_ok Complete Oxidation product_side1 Side Product: Sulfoxide start->product_side1 Incomplete Oxidation product_side2 Side Product: N-Oxide (Nitroso/Nitro) start->product_side2 Amine Oxidation product_side3 Side Product: Azo Dimer start->product_side3 Amine Coupling

Caption: Common side reactions during the oxidation of the thioether intermediate.

Table 1: Troubleshooting Guide for Oxidation Byproducts
Observed IssueProbable CauseKey IdentifierRecommended Action
Major spot less polar than starting material, but more polar than product. Incomplete OxidationFormation of the sulfoxide intermediate.Increase oxidant stoichiometry (e.g., >2.2 eq. m-CPBA), prolong reaction time, or slightly increase temperature.
Reaction mixture turns dark red, brown, or black. N-Oxidation / DimerizationFormation of highly colored nitroso, nitro, or azo species.[1][2]Run the reaction at a lower temperature (0 °C). Consider protecting the amine group prior to oxidation.
Product is isolated but has a persistent yellow/orange color. Trace N-Oxidized ImpuritiesContamination with nitroso or azo compounds.Purify via column chromatography followed by recrystallization. A charcoal treatment can also be effective.
Q3: How can I selectively form the sulfone and avoid the sulfoxide byproduct during the oxidation step?

A3: Preventing the accumulation of the sulfoxide intermediate is a matter of ensuring the reaction proceeds to completion. This requires careful control over the choice and amount of oxidant, as well as the reaction conditions.

Experimental Protocol: Optimized Oxidation

  • Dissolution: Dissolve 1 equivalent of 2,6-difluoro-4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane or acetic acid) and cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of the oxidant. A slight excess is crucial for driving the reaction to the sulfone.

    • m-CPBA (meta-Chloroperoxybenzoic acid): Add 2.2-2.5 equivalents portion-wise over 30-60 minutes.

    • Hydrogen Peroxide (H₂O₂): Use 30% H₂O₂ (2.5-3.0 equivalents) in acetic acid. This reaction can be highly exothermic and requires vigilant temperature control.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC, checking for the complete disappearance of both the starting material and the intermediate sulfoxide spot.

  • Workup: Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to destroy excess oxidant. Proceed with standard extraction and purification.

The causality behind using >2 equivalents of oxidant is that the conversion from sulfide to sulfone is a two-step process, with each step consuming one equivalent of the oxidizing agent (Sulfide → Sulfoxide → Sulfone). A slight excess ensures the second oxidation step goes to completion.

Troubleshooting_Oxidation start Oxidation Reaction Initiated check_tlc Monitor by TLC: Is Sulfoxide Present? start->check_tlc action_yes Action: • Increase oxidant eq. to >2.2 • Prolong reaction time • Check temperature check_tlc->action_yes Yes action_no Reaction Complete. Proceed to Workup. check_tlc->action_no No action_yes->check_tlc Re-evaluate

Caption: Troubleshooting logic for incomplete oxidation to the sulfone.

Q4: I attempted a direct synthesis by reacting 2,6-difluoroaniline with methanesulfonyl chloride and obtained a product that is not the desired C-sulfonylated compound. What happened?

A4: This is a very common issue when attempting a direct "Friedel-Crafts-like" sulfonylation on a free aniline. The primary problem is a competition between C-sulfonylation (on the aromatic ring) and N-sulfonylation (on the amine).

  • N-Sulfonylation Dominates: The lone pair of electrons on the aniline nitrogen is highly nucleophilic and readily attacks the electrophilic sulfur atom of methanesulfonyl chloride.[3] This reaction is fast and typically occurs in preference to the ring attack, yielding the N-sulfonylated product, N-(2,6-difluorophenyl)methanesulfonamide.

  • Ring Deactivation: In traditional Friedel-Crafts reactions, a Lewis acid catalyst is required. Aniline functional groups strongly coordinate with these catalysts, which places a positive charge on the nitrogen and severely deactivates the aromatic ring towards further electrophilic attack. While no Lewis acid is used here, the principle of the amine's high nucleophilicity leading to a competing pathway remains the primary obstacle.

Direct C-sulfonylation of an unprotected aniline is generally not a viable synthetic strategy. The thioether oxidation route (A1) circumvents this issue by building the desired functionality in a more controlled, stepwise manner.

N_vs_C_Sulfonylation cluster_products Competing Reaction Pathways Reactants 2,6-Difluoroaniline + Methanesulfonyl Chloride N_Product Major Product: N-Sulfonylation (Sulfonamide) Reactants->N_Product Kinetically Favored (Fast Reaction) C_Product Desired Product (Minor/Trace): C-Sulfonylation (Sulfone) Reactants->C_Product Kinetically Disfavored (Slow/No Reaction)

Caption: Competing N-sulfonylation vs. C-sulfonylation pathways.

References

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available at: [Link]

  • Google Patents. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • PubMed. Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Available at: [Link]

  • Organic Syntheses. Methanesulfinyl Chloride. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Available at: [Link]

  • Google Patents. US7531694B2 - Process for synthesis of 4-4′-diamino-diphenyl-sulfone.
  • Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]

  • Google Patents. CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • ChemEurope.com. Methanesulfonyl chloride. Available at: [Link]en/encyclopedia/Methanesulfonyl_chloride.html)

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline (CAS 1147557-74-1)[1]. This molecule is a critical building block in medicinal chemistry and drug development. Achieving high yield and purity is paramount for efficient downstream applications. This guide is designed for researchers, scientists, and process chemists, providing in-depth, field-proven insights to navigate the common challenges encountered during its multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds through a three-step sequence starting from 1,3-difluoro-4-nitrobenzene. This pathway is designed for regiochemical control and high conversion.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Introduction of a methylthio group by reacting 1,3-difluoro-4-nitrobenzene with a sulfur nucleophile.

  • Step 2: Oxidation : Conversion of the intermediate thioether to the target methylsulfone.

  • Step 3: Reduction : Selective reduction of the nitro group to the final aniline product.

The overall workflow is visualized below.

G cluster_0 Recommended Synthetic Workflow A 1,3-Difluoro-4-nitrobenzene (Starting Material) B 2,6-Difluoro-4-(methylthio)nitrobenzene (Intermediate 1) A->B Step 1: S_NAr (e.g., NaSMe, DMF) C 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene (Intermediate 2) B->C Step 2: Oxidation (e.g., m-CPBA or Oxone®) D This compound (Final Product) C->D Step 3: Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Recommended three-step synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction shows low conversion, with significant starting material remaining. What are the primary causes and solutions?

A1: Low conversion in this SNAr reaction is typically traced back to three factors: reagent purity, solvent quality, and reaction temperature.

  • Reagent Purity: The nucleophile, sodium methanethiolate (NaSMe), is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagent. Titrate the nucleophile if its purity is in doubt.

  • Solvent Quality: The reaction relies on a polar aprotic solvent like DMF or DMSO to solvate the cation and facilitate the nucleophilic attack. Ensure you are using anhydrous solvent, as water can compete with the nucleophile and hydrolyze the starting material.

  • Temperature: While SNAr reactions on highly activated rings can often proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive this reaction to completion. Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to side products. Be aware that these reactions can be highly exothermic, especially on a larger scale.[2]

Q2: I'm observing a significant amount of an undesired isomer, 3,5-difluoro-2-nitro-thioanisole. Why is this happening and how can it be prevented?

A2: The formation of this isomer indicates that your starting material is likely contaminated with 1,5-difluoro-2-nitrobenzene. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In your desired starting material (1,3-difluoro-4-nitrobenzene), the C4 position is para to the nitro group, making it the primary site of attack. If the isomeric impurity is present, its C1 position is ortho to the nitro group and will also react readily.

Solution: The only reliable solution is to ensure the purity of your starting material, 1,3-difluoro-4-nitrobenzene, before beginning the synthesis. Confirm its identity and purity via GC-MS or ¹H/¹⁹F NMR spectroscopy.

Step 2: Oxidation of the Thioether

Q1: My oxidation is incomplete, yielding a mixture of the desired sulfone and the intermediate sulfoxide. How can I ensure full conversion to the sulfone?

A1: This is a classic selectivity challenge. The oxidation of a thioether proceeds in two stages: thioether → sulfoxide → sulfone. Stopping at the sulfoxide is common if the reaction conditions are too mild or the oxidant stoichiometry is insufficient.

  • Choice of Oxidant: While hydrogen peroxide with a catalyst can work, more reliable and controllable results are often achieved with meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

  • Stoichiometry: To drive the reaction to the sulfone, at least 2.2 equivalents of the oxidant (e.g., m-CPBA) are required. Using a slight excess (e.g., 2.5 equivalents) can help ensure complete conversion.

  • Temperature Control: Add the oxidant in portions to a cooled solution (0-5 °C) of the thioether to manage the exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC/LC-MS analysis confirms the absence of the sulfoxide intermediate.

Q2: The work-up and purification of the sulfone intermediate are challenging, resulting in low isolated yield. What is a robust procedure?

A2: The sulfone is a highly crystalline solid, making recrystallization an effective purification method.

  • Work-up: After the reaction is complete, quench any remaining oxidant (e.g., with a 10% aqueous solution of sodium bisulfite). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-CBA) and brine.

  • Purification: After drying and concentrating the organic phase, the crude solid can be recrystallized. A mixed solvent system, such as ethyl acetate/hexanes or isopropanol/water, is often effective. Dissolve the crude product in the minimum amount of hot ethyl acetate or isopropanol, then slowly add the anti-solvent (hexanes or water) until turbidity persists. Allow the solution to cool slowly to promote the formation of large, pure crystals.

Step 3: Reduction of the Nitro Group

Q1: Which method is best for reducing the nitro group without affecting the sulfone or the C-F bonds?

A1: This is the most critical step for overall yield and purity. The substrate is sensitive, and the choice of reducing agent is key.

  • Catalytic Hydrogenation: This is often the cleanest method. Palladium on carbon (5-10% Pd/C) under a hydrogen atmosphere (from balloon pressure to 50 psi) in a solvent like ethanol, methanol, or ethyl acetate is highly effective. The sulfone and aryl fluoride moieties are generally stable under these conditions.

  • Chemical Reduction: If hydrogenation is not feasible, reduction with metals in acidic or neutral media is a reliable alternative. A mixture of iron powder and ammonium chloride in an ethanol/water solvent system at reflux is a cost-effective and high-yielding method that avoids the strongly acidic conditions of SnCl₂ or Fe/HCl, which could potentially compromise the substrate. The Zinin reduction using sodium sulfide can also be effective.[2]

Q2: My catalytic hydrogenation is very slow or stalls completely. What could be the cause?

A2: Catalyst poisoning is the most probable cause. Sulfur-containing compounds, even the desired sulfone, can weakly interact with and deactivate the palladium catalyst surface.

  • Catalyst Loading: For substrates containing sulfur, a higher catalyst loading (e.g., 10-20 mol%) may be necessary compared to standard nitro reductions.

  • Purity of Intermediate: Ensure that the sulfone intermediate is free from any residual thioether or sulfoxide, as these are more potent catalyst poisons. If necessary, re-purify the intermediate before the reduction step.

  • Reaction Conditions: Increasing hydrogen pressure and ensuring vigorous agitation can improve the reaction rate by enhancing the mass transfer of hydrogen to the catalyst surface.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene (Steps 1 & 2)
  • Step 1 (SNAr): To a stirred solution of 1,3-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (5 mL per mmol of starting material) under a nitrogen atmosphere, add sodium methanethiolate (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed. Stir the reaction at 40 °C for 2-4 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes). Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2,6-difluoro-4-(methylthio)nitrobenzene, which can be used directly in the next step.

  • Step 2 (Oxidation): Dissolve the crude thioether from the previous step in dichloromethane (DCM, 10 mL per mmol) and cool the solution to 0 °C in an ice bath. Add m-CPBA (77% purity, 2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting thioether and intermediate sulfoxide are consumed. Quench the reaction by adding 10% aqueous Na₂SO₃ solution. Separate the layers, and wash the organic layer with saturated NaHCO₃ solution and then brine. Dry over Na₂SO₄, concentrate, and recrystallize the solid residue from isopropanol to afford pure 2,6-difluoro-4-(methylsulfonyl)nitrobenzene as a white or pale-yellow solid.

Protocol 2: Synthesis of this compound (Step 3)
  • Reduction: In a round-bottom flask equipped with a reflux condenser, create a suspension of 2,6-difluoro-4-(methylsulfonyl)nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a 4:1 mixture of ethanol and water (10 mL per mmol of nitro compound).

  • Heat the vigorously stirred mixture to reflux (approx. 80-85 °C). The reaction is typically complete within 1-3 hours. Monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from ethyl acetate/hexanes to obtain this compound as a pure solid.

Section 4: Data & Comparative Analysis

To aid in optimization, the following tables summarize typical results for the most critical steps.

Table 1: Comparison of Conditions for the Oxidation of 2,6-Difluoro-4-(methylthio)nitrobenzene

OxidantEquivalentsSolventTemp. (°C)Time (h)Typical Yield of SulfoneKey Considerations
m-CPBA 2.2 - 2.5DCM0 to RT4 - 6>90%Highly reliable; byproduct (m-CBA) is easily removed with a basic wash.
Oxone® 2.5MeOH/H₂ORT2 - 4>85%Inexpensive and effective; requires a biphasic or aqueous solvent system.
H₂O₂ (30%) 3.0Acetic Acid60 - 806 - 1270-85%Requires heating and catalytic Na₂WO₄; risk of incomplete oxidation.

Table 2: Comparison of Methods for the Reduction of 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene

MethodReagents/CatalystSolventTemp. (°C)Time (h)Typical YieldKey Considerations
Catalytic Hydrogenation 10 mol% Pd/C, H₂ (50 psi)EthanolRT4 - 8>95%Very clean; requires hydrogenation equipment; potential for catalyst poisoning.[2]
Iron Reduction Fe powder, NH₄ClEtOH/H₂O801 - 3>90%Robust, fast, and inexpensive; work-up involves filtering iron salts.
Tin(II) Chloride SnCl₂·2H₂OEthanol702 - 4>85%Effective but generates tin waste; strongly acidic conditions.
Troubleshooting Workflow: Nitro Group Reduction

The following decision tree can help diagnose and solve issues during the critical reduction step.

G Start Problem: Low Yield in Nitro Reduction Q1 Is the reaction incomplete? (Check by TLC/LCMS) Start->Q1 Q2 Are there multiple unidentified spots/peaks in the crude product? Q1->Q2 No Incomplete_Cause Cause: Incomplete Reaction Q1->Incomplete_Cause Yes Side_Products_Cause Cause: Side Product Formation Q2->Side_Products_Cause Yes Method_H2 Using H₂, Pd/C? Incomplete_Cause->Method_H2 Method_Fe Using Fe/NH₄Cl? Method_H2->Method_Fe No Sol_H2_Poison Potential Catalyst Poisoning. 1. Increase catalyst loading (10-20 mol%). 2. Re-purify nitro-intermediate. 3. Increase H₂ pressure. Method_H2->Sol_H2_Poison Yes Sol_Fe_Reagents 1. Check activity of Iron powder (use fine grade). 2. Ensure vigorous stirring. 3. Extend reflux time. Method_Fe->Sol_Fe_Reagents Yes Sol_H2_Time Increase reaction time and/or temperature. Sol_Side_Products Reaction conditions may be too harsh. 1. If using Fe/HCl, switch to milder Fe/NH₄Cl. 2. For hydrogenation, ensure temperature is controlled. 3. Check for potential defluorination by MS. Side_Products_Cause->Sol_Side_Products

Caption: Decision tree for troubleshooting the nitro group reduction step.

References

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 6089-6094. [Link]

  • DeTora, M., et al. (2022). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development, 26(4), 1149–1157. [Link]

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following question-and-answer format provides in-depth, experience-based insights and actionable troubleshooting advice to ensure a successful and efficient synthesis.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Synthesis Pathway and Key Reactions

A common synthetic route to this compound involves a sequence of reactions, typically starting from a readily available difluoroaniline derivative. A plausible pathway includes the introduction of a sulfur-containing group, followed by oxidation to the sulfone and subsequent modifications to yield the final aniline product.

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a multi-step process that can be broken down into three key stages:

  • Introduction of a Thioether: This often begins with a nucleophilic aromatic substitution (SNAr) reaction on a suitable difluoro-nitrobenzene precursor. The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.[1][2]

  • Oxidation to the Sulfone: The synthesized thioether is then oxidized to the corresponding sulfone. This is a critical step where careful control of the oxidant and reaction conditions is necessary to avoid over-oxidation or side reactions.[3][4][5]

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group to the aniline. Various reducing agents can be employed, each with its own advantages and considerations.

Synthesis_Pathway

Q2: I am having trouble with the initial nucleophilic aromatic substitution (SNAr) to introduce the methylthio group. The reaction is sluggish and gives low yields. What could be the issue?

A2: Sluggish SNAr reactions in this context can often be attributed to a few key factors:

  • Insufficient Activation: The success of the SNAr reaction is highly dependent on the electron-withdrawing nature of the substituents on the aromatic ring. If your starting material is not sufficiently activated, the reaction will be slow. Ensure you are starting with a substrate that has a strong electron-withdrawing group, such as a nitro group, para to the leaving group.[1]

  • Base and Solvent Choice: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the thiol nucleophile. The solvent should be polar aprotic to solvate the cation of the base and facilitate the reaction.

  • Reaction Temperature: SNAr reactions can sometimes require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully increasing the temperature while monitoring for potential side reactions.

Section 2: Oxidation of the Thioether to the Sulfone

The oxidation of the intermediate thioether to the sulfone is a crucial transformation. The primary challenge is to achieve complete oxidation to the sulfone without stopping at the sulfoxide intermediate or causing unwanted side reactions.

Q3: My oxidation of the 2,6-Difluoro-4-(methylthio)aniline intermediate to the sulfone is incomplete, resulting in a mixture of sulfoxide and sulfone. How can I drive the reaction to completion?

A3: Incomplete oxidation is a common issue. Here are several strategies to ensure complete conversion to the sulfone:

  • Choice of Oxidant: While various oxidants can be used, hydrogen peroxide (H₂O₂) is a common and effective choice.[4][6] Using an excess of the oxidizing agent can help drive the reaction to completion. Urea-hydrogen peroxide (UHP) in the presence of an activator like phthalic anhydride is a milder and safer alternative that can provide clean conversion to the sulfone.[7][8]

  • Catalyst: The use of a catalyst can significantly improve the efficiency and selectivity of the oxidation.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.[6]

Oxidizing SystemAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) with catalyst Readily available, environmentally benign byproducts (water).[4]Can be slow without a catalyst; requires careful control of stoichiometry.
Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride Stable solid, safer to handle than concentrated H₂O₂; provides clean conversion.[7][8]May require an activator.
m-Chloroperoxybenzoic acid (m-CPBA) Powerful oxidant, often effective at room temperature.Can be explosive; produces a solid byproduct that needs to be filtered.
Potassium Permanganate (KMnO₄) Strong and inexpensive oxidant.Can lead to over-oxidation and side reactions if not carefully controlled.

Q4: I am observing side reactions during the oxidation step, such as oxidation of the aniline group. How can I prevent this?

A4: Protecting the aniline group before oxidation is a standard and effective strategy to prevent unwanted side reactions.

  • Protection: The amino group can be protected as an amide, for example, by reacting the aniline with acetic anhydride to form the corresponding acetanilide.

  • Oxidation: The oxidation of the thioether to the sulfone is then carried out on the protected compound.

  • Deprotection: The protecting group is subsequently removed under acidic or basic conditions to regenerate the aniline.

Protection_Strategy

Section 3: Purification and Characterization

Purification of the final product and intermediates is essential to obtain a high-purity compound.

Q5: I am struggling with the purification of the final product, this compound. What are the recommended purification techniques?

A5: The purification strategy will depend on the nature of the impurities. Here are some common approaches:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography on silica gel is a powerful technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: Since the final product is an aniline, it is basic. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid will extract the aniline into the aqueous layer. The aqueous layer can then be basified and the pure aniline extracted back into an organic solvent.

Q6: What are the key analytical techniques for characterizing this compound and its intermediates?

A6: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the structure of the molecule. ¹⁹F NMR is also highly informative for fluorine-containing compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the aniline and the S=O stretches of the sulfone.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Thioether to a Sulfone using Urea-Hydrogen Peroxide (UHP)

This protocol is adapted from a general method for the metal-free, environmentally benign oxidation of sulfides.[7][8]

  • To a stirred solution of the 2,6-difluoro-4-(methylthio)aniline derivative (1 equivalent) in a suitable solvent (e.g., ethyl acetate), add phthalic anhydride (1.1 equivalents).

  • Add urea-hydrogen peroxide (UHP) (2.5 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Jafari, A. A., & Ali, A. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. Journal of Chemical and Pharmaceutical Research, 6(12), 64-70.
  • Lutz, M., Wenzler, M., & Likthotvorik, I. (2018).
  • Organic Chemistry Portal. (n.d.). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Retrieved from [Link]

  • Wang, Y., Liu, C., & Li, Y. (2019).
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sandmeyer reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-4-(methylsulfonyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of final drug candidates. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common purity issues encountered during its synthesis and workup.

Troubleshooting Guide: Diagnosing and Resolving Common Impurities

This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product is off-white, yellow, or brown instead of a pure white solid. What causes this discoloration and how can I fix it?

A1: Discoloration in aniline compounds is most commonly due to the formation of oxidized, polymeric impurities. Anilines are susceptible to air oxidation, which can be accelerated by light, heat, or the presence of trace metal catalysts. These highly conjugated by-products are intensely colored even at low concentrations.

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation, leading to the formation of colored quinone-imine type structures and other complex condensation products.

  • Troubleshooting Steps:

    • Inert Atmosphere: During workup and purification, minimize exposure to air. If possible, bubble nitrogen or argon through your solvents and blanket the reaction and crystallization vessels with an inert gas.

    • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.

      • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir the hot mixture for 5-15 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Allow the filtrate to cool slowly for recrystallization. Caution: Using too much carbon can lead to significant product loss due to adsorption.

    • Storage: Store the purified, dry product in a sealed amber vial under an inert atmosphere and in a refrigerator or freezer to prevent long-term degradation.

Q2: My HPLC analysis shows a significant peak corresponding to an unreacted starting material. How can I remove it?

A2: The presence of starting materials indicates an incomplete reaction. The optimal purification strategy depends on the chemical properties of the specific starting material. For instance, if synthesizing from a precursor like 2,6-difluoro-4-nitrobenzene, the unreacted nitro-compound will be less polar than the desired aniline.

  • Causality: Insufficient reaction time, inadequate temperature, or deactivated catalyst can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most reliable method for separating compounds with different polarities. The less polar starting material will typically elute before the more polar aniline product.

    • Acid-Base Extraction: This technique leverages the basicity of the aniline group.

      • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline product will be protonated and move into the aqueous layer, while non-basic impurities (like a nitro-precursor) will remain in the organic layer. Separate the layers. Basify the aqueous layer with a base like sodium hydroxide (NaOH) until the pH is >10 to precipitate the purified aniline. Extract the product back into an organic solvent, dry the organic layer with MgSO₄ or Na₂SO₄, and concentrate to yield the purified product.

Q3: The NMR spectrum of my product is clean, but the melting point is broad and lower than the literature value. What's the issue?

A3: A broad, depressed melting point is a classic sign of impurities, even if they are not visible by ¹H NMR. The most likely culprits are residual solvents or inorganic salts.

  • Causality: Solvents used during the reaction or workup (e.g., THF, ethyl acetate, hexane) can become trapped in the crystal lattice of the product. Inorganic salts (e.g., NaCl, MgSO₄) may be carried over from aqueous workups or drying steps if not properly removed.

  • Troubleshooting Steps:

    • Drying: Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating (if the compound is thermally stable), for several hours or overnight to remove volatile organic solvents.

    • Washing/Recrystallization: To remove inorganic salts, perform a recrystallization. Alternatively, dissolve the product in an organic solvent, wash with deionized water to remove salts, dry the organic layer, and re-isolate the solid.

    • ¹H NMR Check: To specifically check for organic solvents, take a ¹H NMR spectrum in a deuterated solvent you did not use in your synthesis (e.g., DMSO-d₆ or Acetone-d₆) and look for characteristic solvent peaks.

Q4: My HPLC or TLC shows a spot/peak very close to my main product, making separation difficult. What is this and how can I separate it?

A4: A closely eluting impurity is often a structural isomer. For example, during the synthesis, a functional group might be introduced at an adjacent position on the aromatic ring, leading to an isomeric by-product (e.g., 2,5-Difluoro-4-(methylsulfonyl)aniline).[1]

  • Causality: Isomers have very similar polarities and physical properties, making them challenging to separate by standard methods. Their formation is often dictated by the regioselectivity of the synthetic reactions.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Gradient Elution: Use a shallow gradient in your column chromatography protocol. A slow, gradual increase in the polar solvent can improve the resolution between closely related compounds.[2]

      • Solvent System Screening: Experiment with different solvent systems for TLC and column chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can alter selectivity and improve separation.

    • Fractional Recrystallization: This technique can sometimes separate isomers. It involves multiple, careful recrystallization steps where only the purest fraction of crystals is collected at each stage. This can be a labor-intensive process with diminishing returns.

    • Revisit Synthesis: The most effective solution is often to go back and optimize the reaction conditions to minimize the formation of the isomeric by-product in the first place.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of this compound.

Q1: What is the most effective, general-purpose purification method for this compound?

A1: A two-stage approach is recommended. Start with recrystallization , as it is a simple, scalable, and cost-effective technique for removing the bulk of impurities. If recrystallization fails to provide material of the required purity (>98%), then proceed with flash column chromatography over silica gel, which offers much higher resolving power.[2][3]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A systematic screening process is the best approach.

Solvent SystemSolubility (Cold)Solubility (Hot)Recommendation
IsopropanolLowHighGood starting point.
Ethanol/WaterLowHighA good co-solvent system. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool.
Ethyl Acetate/HexaneLowHighAnother excellent co-solvent system for tuning polarity. Dissolve in minimal hot ethyl acetate, then add hexane until persistent cloudiness appears.
TolueneLowModerateCan be effective for removing more polar impurities.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

  • If it is poorly soluble, heat the mixture gently. If the solid dissolves completely when hot, this is a potentially good solvent.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a successful choice.

Q3: Can you provide a standard protocol for column chromatography?

A3: Certainly. This protocol is a robust starting point that can be optimized based on your specific impurity profile as determined by TLC.

Step 1: Determine Eluent System via TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate.

  • Goal: The desired product should have an Rf (retention factor) value of approximately 0.2-0.35 for optimal separation on a column. Adjust the solvent ratio as needed. More ethyl acetate will increase the Rf; more hexane will decrease it.

Step 2: Column Packing and Sample Loading

  • Slurry Pack: Choose a column of appropriate size. Fill it with the non-polar solvent (hexane). In a separate beaker, create a slurry of silica gel in the same solvent and pour it into the column, allowing it to settle into a packed bed.

  • Dry Load: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel or Celite® to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.[3] This technique often provides superior resolution compared to loading the sample as a liquid.

Step 3: Elution and Fraction Collection

  • Begin eluting the column with a mobile phase slightly less polar than your target TLC conditions (e.g., 8:2 Hexane:Ethyl Acetate).

  • It is highly recommended to use a gradient elution, slowly increasing the polarity. For example:

    • 2 column volumes of 9:1 Hexane:EtOAc

    • 5 column volumes of 8:2 Hexane:EtOAc

    • 5 column volumes of 7:3 Hexane:EtOAc

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Which analytical methods should be used to confirm the final purity?

A4: A combination of methods is essential for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-UV method can determine the purity as a percentage (e.g., 99.5%) and detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the main component and can identify and quantify structurally related impurities. ¹⁹F NMR is also highly valuable given the two fluorine atoms in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, which helps to rule out unexpected products.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.

Visualized Workflows and Logic

The following diagrams illustrate the recommended purification and troubleshooting workflows.

PurificationWorkflow crude Crude Product recryst Recrystallization crude->recryst purity_check1 Purity Analysis (TLC, HPLC, NMR) recryst->purity_check1 is_pure1 Purity > 98%? purity_check1->is_pure1 column Flash Column Chromatography is_pure1->column No final_product Final Pure Product is_pure1->final_product Yes purity_check2 Purity Analysis (HPLC, NMR, MP) column->purity_check2 is_pure2 Purity Goal Met? purity_check2->is_pure2 is_pure2->final_product Yes revisit Re-evaluate Purification Strategy is_pure2->revisit No

Caption: General purification workflow for this compound.

TroubleshootingTree start Impurity Detected? color Discoloration (Yellow/Brown) start->color Visual sm Starting Material Present start->sm HPLC/NMR isomer Isomeric Impurity (Close Rf/RT) start->isomer HPLC/TLC solvent Broad Melting Point (Clean NMR) start->solvent Melting Point sol_color Activated Carbon + Recrystallization color->sol_color sol_sm Column Chromatography or Acid-Base Extraction sm->sol_sm sol_isomer Optimize Column Conditions (Shallow Gradient) isomer->sol_isomer sol_solvent Dry Under High Vacuum solvent->sol_solvent

Caption: Decision tree for troubleshooting common impurity issues.

References
  • Organic Syntheses Procedure. (n.d.). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses.
  • Kareem, M. T., & Ibrahim, K. A. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

Sources

Stability and degradation of "2,6-Difluoro-4-(methylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-4-(methylsulfonyl)aniline

Welcome to the technical support center for this compound (DFMSA). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth information on the stability, handling, and potential degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles, data from analogous structures, and best practices in pharmaceutical development.

Part 1: Frequently Asked Questions (FAQs) & Core Compound Properties

This section addresses the most common initial questions regarding the handling and characteristics of DFMSA.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of DFMSA is governed by three key structural motifs:

  • Aniline Moiety: The primary amine group (-NH₂) is a nucleophile and can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of colored impurities over time.

  • Electron-Deficient Aryl Ring: The two fluorine atoms at the ortho positions and the potent electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the para position make the benzene ring highly electron-deficient. This electronic nature significantly reduces the basicity of the aniline nitrogen compared to aniline itself and influences the molecule's reactivity, particularly towards nucleophilic aromatic substitution (SNAAr) type reactions under certain conditions.[1][2]

  • Aryl Sulfonamide-like Structure: While technically an aryl sulfone, the C-S bond of the methylsulfonyl group is exceptionally strong and generally stable. Unlike aryl sulfonamides, which can sometimes undergo metabolic or chemical cleavage at the S-N bond, the C-S bond in DFMSA is highly resistant to hydrolysis.[3][4]

Q2: What are the recommended storage and handling conditions for DFMSA?

A2: To ensure long-term stability and prevent degradation, the following conditions are critical:

  • Storage Temperature: Refrigeration (2-8°C) is recommended to minimize the rate of potential decomposition reactions.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation of the aniline group.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[6][7] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1147557-74-1[8][9]
Molecular Formula C₇H₇F₂NO₂S[10]
Molecular Weight 207.20 g/mol [10]
Appearance Typically an off-white to light-colored solidGeneral chemical knowledge
Boiling Point 373.3±42.0 °C (Predicted)[10]
Density 1.460±0.06 g/cm³ (Predicted)[10]

Part 2: Troubleshooting Guide for Synthesis and Reactions

This section provides solutions to common problems encountered when using DFMSA as a reactant or intermediate.

Q3: My reaction involving DFMSA is giving a low yield and turning dark. What is the likely cause and how can I fix it?

A3: This is a classic symptom of aniline oxidation and potential side reactions. The electron-deficient nature of the ring can also play a role.

Causality: The aniline nitrogen, despite its lowered basicity, can still be oxidized. This process is often catalyzed by trace metal impurities, air (oxygen), or light, and can be exacerbated by elevated temperatures. The resulting oxidized species are often highly colored, leading to the dark appearance of the reaction mixture. Furthermore, under certain conditions, unwanted side reactions may occur if the reaction is not properly controlled.

Troubleshooting Workflow:

G Troubleshooting Low Yield & Discoloration start Low Yield / Dark Color in DFMSA Reaction check_purity 1. Verify DFMSA Purity (HPLC, NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impurities Detected check_purity->purity_bad No degas 2. De-gas Solvents & Reagents degas_ok Degassing Performed degas->degas_ok Yes degas_bad Atmospheric O2 Present degas->degas_bad No inert 3. Ensure Inert Atmosphere (N2 or Ar) inert_ok Inert Atmosphere Maintained inert->inert_ok Yes inert_bad Potential Air Leak inert->inert_bad No temp 4. Control Reaction Temperature temp_ok Temperature Controlled temp->temp_ok Yes temp_bad Exotherm or Overheating temp->temp_bad No purity_ok->degas purify Action: Purify DFMSA (Recrystallization/Chromatography) purity_bad->purify purify->degas degas_ok->inert degas_action Action: Sparge solvents with N2/Ar. Use freeze-pump-thaw cycles. degas_bad->degas_action degas_action->inert inert_ok->temp inert_action Action: Check glassware seals. Maintain positive N2/Ar pressure. inert_bad->inert_action inert_action->temp solution Problem Resolved: Improved Yield & Clean Reaction temp_ok->solution temp_action Action: Use cooling bath. Add reagents slowly. temp_bad->temp_action temp_action->solution

Caption: Troubleshooting workflow for DFMSA reactions.

Q4: I am seeing an unexpected peak in my HPLC analysis after my reaction. What could it be?

A4: Besides oxidized byproducts, consider the possibility of hydrolysis or reactions with nucleophiles, although the latter are less common for this specific structure under typical synthetic conditions.

  • Hydrolysis: While the C-S bond is very stable, extreme pH and high temperatures could theoretically lead to degradation, though this is unlikely for the methylsulfonyl group.[3][4] Generally, aryl sulfonamides are hydrolytically stable under typical environmental pH and temperature.[3]

  • Reaction with Solvents: If using nucleophilic solvents (e.g., methanol, amines) at high temperatures, there is a remote possibility of reaction, though the steric hindrance from the ortho-fluorines and the deactivation of the ring make this less probable than for other activated aryl systems.

  • Incomplete Reaction: The most common unexpected peak is often unreacted starting material. Ensure your reaction has gone to completion using techniques like TLC or UPLC-MS.

Part 3: Stability and Forced Degradation Studies

For drug development professionals, understanding the degradation profile of a molecule is mandated by regulatory bodies like the ICH.[11][12] Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.[13][14]

Q5: What are the likely degradation pathways for DFMSA under forced degradation conditions?

A5: Based on the functional groups present, the primary degradation pathways to investigate are oxidation, photolysis, and, to a lesser extent, extreme acid/base hydrolysis and thermal stress.

G Potential Degradation Pathways of DFMSA DFMSA This compound Aniline (-NH2) Aryl-F Bonds Aryl-Sulfone (C-S) Oxidation Oxidative Stress (e.g., H2O2) DFMSA:f1->Oxidation Most Likely Pathway Photolysis Photolytic Stress (UV/Vis Light) DFMSA:f2->Photolysis Possible Pathway Hydrolysis Hydrolytic Stress (Acid/Base, Heat) DFMSA:f3->Hydrolysis Least Likely Pathway Oxidized_Products Oxidized Products (Nitroso, Nitro, Azoxy, Polymers) Oxidation->Oxidized_Products Most Likely Pathway Photolytic_Products Photodegradants (Potential C-F or C-S cleavage) Photolysis->Photolytic_Products Possible Pathway Hydrolysis_Products Minimal Degradation Expected (Highly Stable) Hydrolysis->Hydrolysis_Products Least Likely Pathway

Caption: Potential degradation points on DFMSA.

  • Oxidative Degradation: The aniline moiety is the most probable site of attack. Exposure to oxidizing agents can lead to the formation of nitroso, nitro, azoxy, and polymeric species. This is often the most significant degradation pathway.

  • Photolytic Degradation: Aromatic C-F bonds can be susceptible to photolysis, though they are generally more stable than C-Cl or C-Br bonds.[15] UV or high-intensity visible light could potentially induce defluorination or other radical-mediated reactions.[16]

  • Hydrolytic Degradation: The aryl-sulfone C-S bond is exceptionally robust and highly resistant to hydrolysis across a wide pH range. Significant degradation is not expected under typical hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH at moderate temperatures).[3][4]

Q6: Can you provide a standard protocol for conducting a forced degradation study on DFMSA?

A6: Absolutely. This protocol is based on ICH guideline Q1A(R2) and common industry practices.[11] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but the primary peak is not obscured.[13]

Protocol: Forced Degradation of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of DFMSA at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This concentration allows for the detection of minor degradants.[11]

2. Stress Conditions (Perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1.0 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1.0 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours. Quench the reaction by adding a small amount of sodium sulfite solution if necessary.

  • Thermal Degradation: Store a vial of the stock solution (and a separate vial of solid DFMSA) in an oven at 105°C. Analyze at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze after exposure. Run a dark control in parallel.[13]

3. Sample Analysis:

  • Analyze all samples (stressed, neutralized, and control) using a stability-indicating HPLC-UV method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

  • The HPLC method should be capable of separating the main DFMSA peak from all generated degradant peaks (peak purity analysis is essential).

Table 2: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ParameterTypical DurationPrimary Target MoietyExpected Outcome
Acid Hydrolysis 1.0 M HCl, 80°C2-24 hEntire MoleculeLikely stable, minimal degradation expected.[3]
Base Hydrolysis 1.0 M NaOH, 80°C2-24 hEntire MoleculeLikely stable, minimal degradation expected.[3]
Oxidation 3% H₂O₂, RT2-24 hAniline (-NH₂)Significant degradation, formation of colored products.
Thermal 105°C (Solid & Soln)24-72 hEntire MoleculePotential for slow decomposition, check for discoloration.
Photolytic ICH Q1B exposurePer guidelineAryl Ring, C-F bondsPotential for moderate degradation.[15]

References

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from Domainex website. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74. [Link]

  • Jia, W., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12247-12257. [Link]

  • ResearchGate. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from ResearchGate. [Link]

  • Frontiers in Chemistry. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from Frontiers Media S.A. [Link]

  • ElectronicsAndBooks. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from ElectronicsAndBooks. [Link]

  • Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Research J. Pharm. and Tech., 15(8), 3785-3790. [Link]

  • Powers, L. C., & McNeill, K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10548–10559. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2004). Photochemistry of fluorophenyl azides in aniline. Retrieved from ResearchGate. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from ResearchGate. [Link]

  • Mucha, K., et al. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. Polish Journal of Microbiology, 59(4), 311-5. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Jingming Chemical. (n.d.). This compound. Retrieved from Jingming Chemical website. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions with 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving this highly functionalized aniline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes.

Understanding the Molecule: A Battle of Directing Groups

The reactivity of this compound is governed by a fascinating interplay of electronic and steric effects from its four substituents. Understanding these competing influences is the key to controlling regioselectivity.

  • -NH₂ (Amino) Group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1]

  • -F (Fluoro) Groups: These are weakly deactivating groups but are also ortho, para-directors due to their ability to donate electron density through resonance, which outweighs their inductive electron withdrawal.[2]

  • -SO₂CH₃ (Methylsulfonyl) Group: A strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance.

This complex substitution pattern makes predicting the site of reaction a non-trivial challenge. This guide will provide you with the knowledge to manage these effects to your advantage.

Troubleshooting Guide

This section addresses common issues encountered during the chemical modification of this compound in a question-and-answer format.

Question 1: I am attempting an electrophilic aromatic substitution (e.g., bromination) on this compound and I'm getting a mixture of products, or no reaction at all. What is going on and how can I control the regioselectivity?

Answer:

This is a classic case of competing directing groups. The powerful ortho, para-directing amino group is in direct opposition to the strongly meta-directing methylsulfonyl group. The two ortho-fluoro groups further complicate the situation by sterically hindering the positions adjacent to the amino group and deactivating the ring.

Analysis of Potential Electrophilic Attack Positions:

PositionDirecting EffectsSteric HindranceOverall Likelihood
C3/C5 Favored by -NH₂ (ortho); Favored by -SO₂CH₃ (meta)Moderate (from -F and -NH₂)Most Likely
C4 Occupied by -SO₂CH₃--

Troubleshooting Steps & Solutions:

  • Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily diminish the powerful activating effect of the amino group. By converting it to a less activating amide (e.g., acetamide), you can shift the balance of directing effects. The bulky protecting group will also enhance steric hindrance at the C3 and C5 positions, potentially favoring substitution at the less hindered C5 position if the electrophile is large.

    • Protocol 1: Acetylation of this compound

      • Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid.

      • Add acetic anhydride (1.1 eq.) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

      • Stir the reaction at room temperature until completion (monitor by TLC).

      • Work up the reaction by quenching with water and extracting the product.

      • The resulting N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide can then be used in the subsequent electrophilic substitution.

  • Choice of Electrophile and Reaction Conditions:

    • Halogenation: For bromination, using a milder brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) can provide better control than Br₂. For chlorination, N-chlorosuccinimide (NCS) is a good choice.

    • Nitration: Direct nitration with a mixture of nitric and sulfuric acid is likely to be harsh and may lead to oxidation of the aniline.[3][4] Nitration of the protected acetamide with milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures is recommended.

  • Computational Prediction: For complex substitution patterns, computational tools can be invaluable. Methods like the RegioSQM server can predict the most likely sites of electrophilic attack based on the calculated proton affinity of the aromatic C-H bonds, offering a rational basis for your experimental design.[1][5]

Question 2: I want to perform a Suzuki-Miyaura or Buchwald-Hartwig amination reaction. At which position should I introduce a halogen, and what are the recommended starting conditions?

Answer:

To perform a cross-coupling reaction, you first need to introduce a halogen (Br or I) or a triflate group onto the aromatic ring. Based on the analysis in Question 1, the most accessible positions for halogenation are C3 and C5.

Workflow for Cross-Coupling Reactions:

Caption: Workflow for cross-coupling reactions.

Recommended Protocols:

  • Protocol 2: Regioselective Bromination

    • Protect the aniline as the acetamide (see Protocol 1).

    • Dissolve the N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide in a suitable solvent like DMF.

    • Add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction to isolate the brominated product.

    • Deprotect the acetamide via acid or base hydrolysis to yield 3-bromo-2,6-difluoro-4-(methylsulfonyl)aniline.

  • Protocol 3: Suzuki-Miyaura Coupling

    • Starting Materials: 3-Bromo-2,6-difluoro-4-(methylsulfonyl)aniline, your desired boronic acid or boronate ester.

    • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2.[6]

    • Base: An inorganic base like K₂CO₃ or Cs₂CO₃.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Conditions: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) until the starting material is consumed. Microwave irradiation can often accelerate the reaction.[7]

  • Protocol 4: Buchwald-Hartwig Amination

    • Starting Materials: 3-Bromo-2,6-difluoro-4-(methylsulfonyl)aniline, your desired amine.

    • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., XPhos, SPhos).[8][9][10]

    • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.

    • Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

    • Conditions: The reaction should be run under strictly anhydrous and inert conditions. Heating is typically required.

Troubleshooting Cross-Coupling Reactions:

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure your catalyst is active.
Poor choice of ligand/baseScreen different ligands and bases. The choice can be substrate-dependent.
Dehalogenation of starting material Presence of water or protic impuritiesEnsure anhydrous conditions, especially for Buchwald-Hartwig.
Side reaction with the baseUse a milder base or different solvent system.
Homocoupling of boronic acid Reaction conditions too harshLower the reaction temperature or use a different catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the dominant directing effect in this compound for electrophilic substitution?

A1: The amino group is the most powerful activating and directing group. However, its influence is tempered by the deactivating methylsulfonyl and fluoro groups. In most cases, substitution will occur at a position that is a compromise between the directing effects of all substituents, which is typically the C3/C5 position. Protection of the amino group is the best way to predictably alter the regiochemical outcome.

Q2: Can I perform a nucleophilic aromatic substitution (SₙAr) on this molecule?

A2: Yes, the presence of three strongly electron-withdrawing groups (two fluorines and a methylsulfonyl group) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The fluorine atoms are good leaving groups for SₙAr reactions. A strong nucleophile could potentially displace one of the fluorine atoms. The reaction would likely be regioselective for the fluorine atoms due to the strong activation provided by the para-methylsulfonyl group.

Q3: How do the ortho-fluoro groups influence reactivity?

A3: The ortho-fluoro groups have a dual role. They are inductively electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. They also provide steric hindrance around the amino group and the C3/C5 positions, which can influence the regioselectivity of incoming reagents.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all aniline derivatives, it is important to handle this compound with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anilines can be toxic and are often skin and eye irritants. Halogenated and sulfonated aromatic compounds should also be handled with care. Always consult the Safety Data Sheet (SDS) before use.

Visualizing the Directing Effects

The following diagram illustrates the conflicting directing effects on the aromatic ring of this compound.

Caption: Competing directing effects.

References

  • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366-74. [Link]

  • Verhoeven, T. R., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(1), 131-136. [Link]

  • Ariel University. (n.d.). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3+ Electrophilic Aromatic Substitution. [Link]

  • ChemHelpASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. [Link]

  • Struble, T. J., et al. (2020). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. ChemRxiv. [Link]

  • Chu, L., & Liu, R. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 53(24), 14565-14574. [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(39), 16895-16904. [Link]

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.).
  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chen, Y., et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(10), 2359-2368. [Link]

  • Havelkova, M., et al. (2003). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Arkivoc, 2003(11), 128-138. [Link]

  • Tuba, R., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 56(23), 3013-3016. [Link]

  • Chemistry LibreTexts. (2020, July 14). Suzuki Coupling. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. [Link]

  • Jedinak, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8318-8333. [Link]

  • Zhang, H., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Mistry, N. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • Fokin, V. V., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11846-11857. [Link]

  • Vorobyeva, D. V., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(2), M1128. [Link]

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]

  • Google Patents. (n.d.).

Sources

Catalyst selection for cross-coupling with "2,6-Difluoro-4-(methylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,6-Difluoro-4-(methylsulfonyl)aniline

Welcome to the technical support center for catalyst selection in cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, This compound . This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of coupling this electron-deficient and sterically hindered aniline.

Introduction: Understanding the Challenge

This compound presents a significant challenge in palladium-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination. The difficulty arises from a combination of factors:

  • Reduced Nucleophilicity: The strong electron-withdrawing effects of the two fluorine atoms and the para-methylsulfonyl group severely diminish the electron density on the aniline nitrogen. This makes the amine a poor nucleophile, slowing down the crucial C-N bond-forming reductive elimination step in the catalytic cycle.

  • Steric Hindrance: [1] The ortho-difluoro substitution provides considerable steric bulk around the amine, which can hinder its approach to the palladium center.

  • Catalyst Inhibition: The sulfonyl group, while not as potent a catalyst poison as some sulfur-containing functional groups, can potentially coordinate to the palladium center and inhibit catalytic activity.

These factors often lead to common experimental failures, including low to no product conversion, slow reaction times, and the need for harsh reaction conditions. This guide is designed to provide rational solutions to these problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing to give any product?

A: This is a common issue stemming from the aniline's extremely low nucleophilicity. Standard palladium/phosph[1]ine catalyst systems are often not active enough to overcome the high energy barriers for the catalytic cycle's key steps with such a deactivated substrate. To achieve success, you must employ a highly active, specialized catalyst system.

Key considerations for a successful reaction include:

  • Use of Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, and BrettPhos are designed to accelerate both oxidative addition and, critically, the rate-limiting reductive elimination step for electron-deficient substrates.

  • A Strong, Non-Nucle[1]ophilic Base: A strong base is required to deprotonate the weakly acidic N-H bond of the aniline to form the active nucleophile. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) are the standard choices.

  • Use of a Well-Defin[1][2]ed Precatalyst: To ensure the consistent formation of the active Pd(0) species, it is highly recommended to use a stable, well-defined palladium precatalyst, such as an XPhos-Pd-G3 or G4 precatalyst. This avoids issues with i[1]n-situ catalyst generation which can be unreliable.

  • Rigorous Inert Conditions: Oxygen can irreversibly oxidize the Pd(0) catalyst, leading to deactivation. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using degassed solvents.

Q2: Which class of lig[1]ands is the best starting point for this substrate?

A: For coupling hindered and electron-deficient anilines, the dialkylbiaryl phosphine ligands , often referred to as "Buchwald ligands," are the industry standard and the most logical starting point. Specifically, ligands fro[3]m the third and fourth generation of Buchwald-Hartwig catalysis development are recommended.

Ligand FamilyExample LigandsKey Advantages for this Substrate
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosBulky and electron-rich, promoting fast reductive elimination. Proven efficacy with electron-poor anilines.
Ferrocene-Based Lig[1][4]ands tBuXPhos, tBuDavePhosOffer high activity and stability; particularly effective for challenging couplings.
Biaryl Phosphorinanes AlisonPhos, AliPhosNewer class of ligands showing high activity for coupling hindered, electron-deficient anilines with hindered aryl halides.

Q3: Can I use a weak[3]er base like potassium carbonate or an organic base like DBU?

A: It is highly unlikely that weaker bases will be effective. The pKa of the N-H bond in this compound is significantly lowered by the electron-withdrawing groups, but it is still not acidic enough for deprotonation by weak bases like carbonates. Strong alkoxide bases (e.g., NaOtBu, KOtBu, LHMDS) are generally required to generate the palladium-amido intermediate necessary for the reaction to proceed. While some success has be[1][5]en reported with organic bases like DBU in specific Buchwald-Hartwig applications, these are typically for less challenging substrates.

Troubleshooti[6]ng Guide: From Low Conversion to No Reaction

This section is designed as a decision-making tool when your experiment fails.

Problem: Low to No Product Conversion (<10%)

If you observe starting material consumption with little to no desired product, it points to a fundamental issue with catalyst activity or stability.

dot

Troubleshooting_Low_Conversion Start Low / No Conversion Q1 Are you using a modern biarylphosphine ligand (e.g., XPhos, RuPhos)? Start->Q1 Sol1 ACTION: Switch to a G3/G4 ligand like XPhos or BrettPhos. Q1->Sol1 No Q2 Is the base strong enough and soluble (e.g., NaOtBu, KOtBu)? Q1->Q2 Yes Success Re-run Experiment Sol1->Success Sol2 ACTION: Use NaOtBu or KOtBu. Ensure it is fresh and dry. Q2->Sol2 No Q3 Are you using a well-defined precatalyst (e.g., XPhos Pd G3)? Q2->Q3 Yes Sol2->Success Sol3 ACTION: Use a precatalyst to ensure reliable Pd(0) generation. Q3->Sol3 No Q4 Is the reaction temperature high enough (typically 100-120 °C)? Q3->Q4 Yes Sol3->Success Sol4 ACTION: Increase temperature. Consider a higher boiling solvent like t-amyl alcohol. Q4->Sol4 No Q4->Success Yes Sol4->Success

Caption: Troubleshooting workflow for low conversion issues.

Q: My reaction is still failing even with an advanced catalyst system. What else could be wrong?

A: Catalyst Deactivation.

  • Cause: The primary culprit is often trace oxygen or moisture. Pd(0) is readily oxidized to inactive Pd(II) species. The strong bases used are also highly hygroscopic.

  • Solution:

    • Solvent Degassing: Ensure your solvent (e.g., toluene, dioxane) is rigorously degassed. A freeze-pump-thaw cycle (3x) is superior to sparging with inert gas.

    • Inert Atmosphere: Use a glovebox for preparation if available. If using Schlenk techniques, ensure your glassware is oven- or flame-dried and that you perform at least three vacuum/backfill cycles with high-purity argon or nitrogen.

    • Reagent Purity:[1] Use a fresh bottle of base or a freshly opened Sure/Seal™ bottle. The aniline and aryl halide should be pure and dry.

Problem: Reaction Stalls at Intermediate Conversion (e.g., 50-70%)

If the reaction starts but does not proceed to completion, it may indicate catalyst death during the reaction or an equilibrium issue.

Q: My LC-MS shows the reaction starting well but then stopping. Why?

A: Catalyst Lifetime and Stability.

  • Cause: At the high temperatures required for this coupling, the catalyst may have a limited lifetime and decompose before the reaction is complete. The phosphine ligand can also dissociate and degrade.

  • Solutions:

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be enough to push the reaction to completion.

    • Try a More Robust Ligand: Ligands like BrettPhos are known for their high thermal stability and may offer better performance over extended reaction times at high temperatures.

    • Re-evaluate the Solvent: While toluene is common, solvents like t-amyl alcohol or CPME (cyclopentyl methyl ether) can sometimes offer better stability and solubility for the catalytic species.

Recommended Starting Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.

dot

Protocol_Workflow Prep 1. Preparation (Glovebox/Schlenk Line) Reagents 2. Add Solids Aryl Bromide (1.0 eq) Aniline (1.2 eq) NaOtBu (1.4 eq) XPhos Pd G3 (0.02 eq) Prep->Reagents Seal 3. Seal & Purge Evacuate & backfill with Argon (3x) Reagents->Seal Solvent 4. Add Solvent Anhydrous, degassed Toluene (0.1 M) Seal->Solvent Heat 5. Heat & Stir 110 °C for 12-24h Solvent->Heat Monitor 6. Monitor TLC or LC-MS Heat->Monitor Workup 7. Workup & Purify Monitor->Workup

Caption: General experimental workflow for the coupling reaction.

Detailed Experimental Procedure

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, Degassed Toluene (to make a 0.1 M solution based on the aryl halide)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst. This is best performed in a glovebox.

  • Inert Atmosphere: [1] Seal the vessel with a septum or screw cap. If not in a glovebox, evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle two more times.

  • Solvent Addition: [1] Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot (under a positive pressure of inert gas), quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. PubMed. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Available at: [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. Semantic Scholar. Available at: [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N- Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ResearchGate. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. NIH National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed amination of aryl halides and sulfonates. Scilit. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. Available at: [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Phosphinine-based ligands: Recent developments in coordination chemistry and applications. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Available at: [Link]

  • Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. ResearchGate. Available at: [Link]

  • Electronic response of phosphorus and nitrogen based ligands on metal coordination. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to solvent effects on the reactivity of 2,6-Difluoro-4-(methylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding very slowly or not at all. Could the solvent be the issue?

A1: Yes, the choice of solvent is critical and can significantly impact reaction rates. Several factors related to the solvent could be contributing to the slow reaction:

  • Poor Solubility: this compound, or other reactants, may have limited solubility in your chosen solvent, leading to a heterogeneous mixture and reduced reaction rates.[1] Consider using a co-solvent to improve solubility.

  • Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing transition states. For reactions involving polar intermediates, a polar solvent is often necessary to accelerate the reaction.[2][3]

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) can react with electrophilic reagents, especially in the presence of a base, effectively quenching them before they can react with the aniline.[4]

Q2: I am observing the formation of unexpected side products. How can the solvent influence selectivity?

A2: The solvent can influence the regioselectivity and chemoselectivity of a reaction.[4] For instance, in nucleophilic aromatic substitution (SNAr) reactions, the solvent can alter the nucleophilicity of the aniline and the stability of intermediates, potentially favoring alternative reaction pathways. Hydrogen bonding interactions between a protic solvent and the aniline's amino group can decrease its nucleophilicity.[5][6]

Q3: Why is my yield consistently low when using a protic solvent like ethanol or methanol?

A3: Protic solvents can hinder the reactivity of anilines in several ways:

  • Solvation of the Nucleophile: The lone pair of electrons on the nitrogen of the aniline can be solvated by hydrogen bonding with the protic solvent. This "caging" effect stabilizes the aniline, making it less available to participate in the desired reaction.[5]

  • Reaction with Reagents: As mentioned, protic solvents can react with highly reactive reagents, such as sulfonyl chlorides or activated aryl halides, leading to their consumption and lower product yield.[4]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting an SNAr reaction with this compound as the nucleophile and an activated aryl halide in a protic solvent, but the yield is poor. What steps can I take to improve this?

Troubleshooting & Optimization:

  • Solvent Selection: The choice of solvent is paramount in SNAr reactions.

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally recommended for SNAr reactions.[7][8] These solvents can dissolve the reactants and stabilize the charged intermediates (Meisenheimer complexes) formed during the reaction, without deactivating the aniline nucleophile through hydrogen bonding.[5][9]

    • Mechanism of Action: Polar aprotic solvents solvate the cation of any salt present, leaving the anion (nucleophile) "naked" and more reactive.[5][6] This enhances the rate of nucleophilic attack.

  • Base Selection: The choice of base is also critical and can be influenced by the solvent.

    • In aprotic solvents, weaker bases like potassium carbonate or triethylamine are often sufficient to facilitate the reaction.

    • Stronger bases like sodium hydride may be necessary in some cases, particularly with less reactive substrates.[8]

  • Temperature Control: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[8] However, excessively high temperatures can lead to decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC or HPLC.[1]

Issue 2: Solubility Challenges and Reaction Heterogeneity

Question: My reaction mixture is a slurry, and I suspect poor solubility of this compound is limiting the reaction rate. How can I address this?

Troubleshooting & Optimization:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to identify a suitable medium. A good starting point would be to test solubility in common polar aprotic solvents (DMSO, DMF, ACN) and ethereal solvents (THF, Dioxane).

  • Use of Co-solvents: If a single solvent does not provide adequate solubility for all reactants, a co-solvent system can be employed. For example, a mixture of toluene and a more polar solvent like DMF can sometimes provide a good balance of solubility and reactivity.

  • Temperature Adjustment: Gently heating the reaction mixture can improve the solubility of the reactants.[4] However, be mindful of the thermal stability of your reactants and products.

Data Presentation

Table 1: Properties of Common Solvents and Their General Effect on SNAr Reactions

SolventDielectric Constant (ε) at 20°CTypeGeneral Effect on SNAr Rate
Dimethyl Sulfoxide (DMSO)47.2Polar AproticAccelerates
N,N-Dimethylformamide (DMF)36.7Polar AproticAccelerates
Acetonitrile (ACN)37.5Polar AproticAccelerates
Tetrahydrofuran (THF)7.5Polar AproticModerate
Dichloromethane (DCM)9.1Polar AproticModerate
Ethanol24.6Polar ProticDecelerates
Methanol32.7Polar ProticDecelerates
Water80.1Polar ProticDecelerates

Note: The dielectric constant is a measure of a solvent's polarity.[10] Generally, a higher dielectric constant indicates a more polar solvent, which can better stabilize charged intermediates.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an SNAr Reaction
  • Setup: In separate small reaction vials, add this compound (1 equivalent), the electrophile (1.1 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, ACN, THF) to achieve a standard concentration (e.g., 0.1 M).

  • Reaction: Stir the vials at a set temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion to the desired product in each solvent to determine the optimal reaction medium.

Mandatory Visualization

Solvent_Effects_on_SNAr cluster_Protic Polar Protic Solvent (e.g., Ethanol) cluster_Aprotic Polar Aprotic Solvent (e.g., DMSO) Aniline_P Aniline Nucleophile Solvated_Aniline Solvated (Less Reactive) Aniline Aniline_P->Solvated_Aniline H-Bonding Solvent_P EtOH Solvent_P->Solvated_Aniline Slow Reaction Slow Reaction Solvated_Aniline->Slow Reaction Decreased Nucleophilicity Aniline_A Aniline Nucleophile Fast Reaction Fast Reaction Aniline_A->Fast Reaction High Nucleophilicity Cation Counter-ion (K+) Solvated_Cation Solvated Cation Cation->Solvated_Cation Solvated by DMSO

Caption: Solvent effects on aniline nucleophilicity in SNAr reactions.

References

  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts - Benchchem. (n.d.).
  • Khattak, R. (2020). Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. ResearchGate.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. (n.d.).
  • Technical Support Center: Solvent Effects on the Rate of Sulfonylation - Benchchem. (n.d.).
  • How the solvent effect the reaction rate? (2013). ResearchGate.
  • What role does a polar aprotic solvent play in SN2 reactions? (n.d.). Study Prep in Pearson+.
  • Why does polar aprotic solvent favour SN2 reactions generally? (2017). Quora.
  • The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. (n.d.). CUTM Courseware.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate.
  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org.
  • Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions - Benchchem. (n.d.).
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2015). Leah4sci.com.
  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (n.d.).
  • Why do polar, aprotic solvents favour SN2 pathways over SN1? (2015). Reddit.
  • The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. (1994). Journal of the Chemical Society, Perkin Transactions 2.
  • Solvent effects. (n.d.). Wikipedia.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis Online.
  • Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Solvent Hydrogen Bonding and Structural Effects on the Reaction of 2-Halo-5-nitropyridines with Parasubstituted Anilines in Dimethylsulfoxide/Acetonitrile Mixtures. (2025). ResearchGate.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (n.d.). Semantic Scholar.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). AJPO JOURNALS.
  • Solvent hydrogen bonding and structural effects on nucleophilic aromatic substitution reactions. Part-2: Reaction of benzenesulphonyl chloride with anilines in propan-2-ol/2-methylpropan-2-ol mixtures. (2025). ResearchGate.
  • 2,6-Difluoroaniline = 97 5509-65-9. (n.d.). Sigma-Aldrich.
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). OSTI.GOV.
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Reaction pathways for biodehalogenation of fluorinated anilines. (n.d.). PubMed.
  • Hydrogen bonding by protic solvents to nitro oxygens. Effects on electronic spectra of nitroaniline derivatives. (n.d.). Journal of the American Chemical Society.
  • Solvent Polarity, Hydrogen-Bonding and Solvophobicity Effects on the Nucleophilic Substitution of Benzenesulfonyl Chloride with Aniline in Aqueous and Non-Aqueous Solutions of Methanol. (2025). ResearchGate.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions - Benchchem. (n.d.).
  • 1147557-74-1|this compound. (n.d.). BLDpharm.
  • 2,6-Difluoroaniline. (n.d.). PubChem.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. (2013). PubMed.
  • Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.). ResearchGate.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Thieme Connect.
  • 1522934-77-5|2,3-Difluoro-4-(methylsulfonyl)aniline. (n.d.). BLDpharm.
  • Request A Quote. (n.d.). ChemUniverse.
  • 2,5-Difluoro-4-(methylsulfonyl)aniline. (n.d.). ChemicalBook.
  • 2,4-Difluoroaniline. (n.d.). PubChem.

Sources

Preventing byproduct formation in "2,6-Difluoro-4-(methylsulfonyl)aniline" chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline. This molecule is a critical building block in pharmaceutical development, and its purity is paramount. Researchers frequently encounter challenges related to byproduct formation, particularly isomeric impurities and products of over-reaction, which can complicate downstream applications and impact final product efficacy.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of common questions and in-depth answers, reflecting the real-world challenges faced in the lab. We will explore the causality behind byproduct formation and present validated strategies to ensure a high-yield, high-purity synthesis.

Core Synthetic Strategy: A Three-Step Approach

The most reliable and controllable pathway to this compound begins with the commercially available precursor, 2,6-difluoroaniline. The strategy hinges on protecting the highly reactive aniline group, followed by a directed electrophilic aromatic substitution to install the methylsulfonyl group, and concluding with deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection A 2,6-Difluoroaniline B N-(2,6-difluorophenyl)acetamide A->B Acetic Anhydride Pyridine C 4-Acetamido-3,5-difluorobenzene- 1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) 0-5 °C D N-(2,6-Difluoro-4-(methylsulfonyl)phenyl)acetamide C->D 1. Na2SO3 (Reduction) 2. (CH3)2SO4 (Methylation) E This compound (Target Molecule) D->E Acidic Hydrolysis (e.g., HCl)

Caption: Recommended synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with an isomeric impurity. What is it and how do I prevent it?

A1: The most common isomeric byproduct is 2,4-Difluoro-5-(methylsulfonyl)aniline.

  • Root Cause: The origin of this impurity is almost always the starting material. Commercial 2,6-difluoroaniline can be prepared from routes that also produce the 2,4-difluoroaniline isomer.[1] Since the chemical properties of these isomers are very similar, they will both proceed through the synthetic sequence, leading to a final product that is difficult to separate.

  • Preventative Strategy:

    • Analyze Your Starting Material: Before beginning the synthesis, verify the purity of your 2,6-difluoroaniline using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Purify the Precursor: If significant isomeric contamination is detected (>1%), it is highly advisable to purify the 2,6-difluoroaniline first. Fractional distillation under reduced pressure or recrystallization are effective methods.

  • Corrective Action: If the final product is already contaminated, separation can be achieved via column chromatography. Due to the similar polarity, a shallow elution gradient is required.

Q2: I'm observing a significant amount of a di-sulfonated byproduct in my Step 2 reaction. What causes this over-reaction?

A2: Di-sulfonation is typically caused by overly harsh reaction conditions during the chlorosulfonation step.

  • Root Cause: The acetamido group is strongly activating and ortho-, para-directing. While the two ortho positions (relative to the acetamido group) are blocked by fluorine, the remaining ortho position is still susceptible to electrophilic attack if the reaction conditions are not carefully controlled.

  • Preventative Strategy:

    • Temperature Control is Critical: The chlorosulfonation reaction is highly exothermic. The reaction vessel must be maintained at 0-5 °C using an ice bath throughout the addition of chlorosulfonic acid.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of chlorosulfonic acid. A large excess dramatically increases the risk of di-substitution.

    • Slow Addition: Add the chlorosulfonic acid dropwise to the solution of N-(2,6-difluorophenyl)acetamide over a period of at least 30-60 minutes to allow for effective heat dissipation.

Q3: My deprotection (Step 3) is either incomplete or results in product degradation. How can I achieve a clean hydrolysis?

A3: Achieving clean deprotection requires balancing reaction rate with product stability.

  • Root Cause for Incomplete Reaction: Insufficient acid concentration or reaction time/temperature. The acetamide bond is stable and requires energy to cleave.

  • Root Cause for Degradation: The methylsulfonyl group can be sensitive to very strong, hot acidic conditions, potentially leading to cleavage or other side reactions. Furthermore, the final aniline product is susceptible to oxidation, especially at elevated temperatures.[2]

  • Optimized Deprotection Strategy:

    • Use Moderate Acid Concentration: Refluxing in 3-6 M hydrochloric acid is typically sufficient. Avoid using concentrated sulfuric acid.

    • Monitor the Reaction: Track the disappearance of the acetylated intermediate, N-(2,6-Difluoro-4-(methylsulfonyl)phenyl)acetamide, by TLC or HPLC. The reaction is typically complete within 2-4 hours.

    • Work-up Procedure: Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., NaOH or NaHCO3 solution) while keeping the temperature low to precipitate the product. This minimizes the exposure of the free aniline to acidic conditions at room temperature.

Q4: The final product is off-white or has a distinct yellow/brown color. What are these colored impurities and how can I remove them?

A4: Discoloration in anilines is almost always due to oxidation.

  • Root Cause: Aromatic amines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities. This can happen during the reaction, work-up, or storage.

  • Preventative and Corrective Actions:

    • Inert Atmosphere: During the deprotection work-up and subsequent purification, work under an inert atmosphere like nitrogen or argon if possible.

    • Decolorization: If the isolated crude product is colored, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) with the addition of a small amount of activated charcoal.[3] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

    • Storage: Store the final, pure product in a tightly sealed container, protected from light, and preferably under an inert atmosphere or refrigerated.

Recommended Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Protection - N-(2,6-difluorophenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (1.0 eq) in pyridine (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Sulfonylation & Methylation

  • Add N-(2,6-difluorophenyl)acetamide (1.0 eq) to a flask and cool to 0 °C.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Stir at this temperature for 2-3 hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Filter the resulting solid (4-acetamido-3,5-difluorobenzene-1-sulfonyl chloride) and wash with cold water.

  • Without extensive drying, suspend this intermediate in water and add sodium sulfite (1.5 eq). Heat to 60-70 °C for 1 hour.

  • Cool the mixture and add dimethyl sulfate (1.2 eq) and sodium hydroxide solution to maintain a pH > 10.

  • Stir at room temperature overnight. Filter the precipitated N-(2,6-Difluoro-4-(methylsulfonyl)phenyl)acetamide and dry.

Step 3: Deprotection

  • Suspend the crude N-(2,6-Difluoro-4-(methylsulfonyl)phenyl)acetamide in a 1:1 mixture of ethanol and 6 M HCl.

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Slowly add 5 M NaOH solution to neutralize the acid until the pH is ~7-8, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.[3]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate). Collect fractions and analyze by TLC to isolate the pure product.

Summary of Potential Byproducts

Byproduct NameOriginAnalytical Signature (vs. Product)
2,4-Difluoro-5-(methylsulfonyl)aniline Isomeric impurity in starting material[1]Identical Mass (MS). Different retention time (HPLC/GC). Distinct aromatic splitting pattern (¹H NMR).
4-Acetamido-3,5-difluorobenzenesulfonamide Incomplete methylation during Step 2.Lower Mass (-CH₃, +H). Presence of -SO₂NH₂ protons in ¹H NMR.
N-(2,6-Difluoro-4-(methylsulfonyl)phenyl)acetamide Incomplete deprotection in Step 3.Higher Mass (+C₂H₂O). Presence of acetyl group signals in NMR (~2.1 ppm).
Di-sulfonated Species Over-reaction in Step 2.Significantly higher Mass (+SO₂CH₃). Complex aromatic region in NMR.
Oxidation Products Air oxidation of the final aniline.Often broad, unresolved peaks in chromatograms. Can lead to baseline noise.

Troubleshooting Logic Diagram

G start Analyze Crude Product by HPLC/LC-MS q1 Multiple Peaks Observed? start->q1 a1_yes Identify Impurity Mass q1->a1_yes Yes a1_no Single Peak, but Low Yield/Discolored q1->a1_no No q2_mass Mass = Starting Material? a1_yes->q2_mass q3_mass Mass = Isomer? q2_mass->q3_mass No res_sm Incomplete Reaction. Increase time/temp or check reagents. q2_mass->res_sm Yes q4_mass Mass > Product? q3_mass->q4_mass No res_iso Isomeric Contamination. Purify starting material or final product via chromatography. q3_mass->res_iso Yes res_over Over-reaction or Incomplete Deprotection. Review stoichiometry, temp control (Step 2) or deprotection time (Step 3). q4_mass->res_over Yes res_final Mechanical loss or oxidation. Optimize work-up/extraction. Recrystallize with charcoal. a1_no->res_final

Caption: A logical workflow for diagnosing issues in the synthesis.

References

Sources

Validation & Comparative

A Comparative Guide for the Synthetic Chemist: 2,6-Difluoro-4-(methylsulfonyl)aniline vs. Other Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Aniline Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Fluorinated organic compounds have gained prominence due to the unique electronic properties of the fluorine atom, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated building blocks, substituted anilines are particularly crucial intermediates, forming the core of numerous pharmaceuticals.[2][3]

This guide provides an in-depth comparison of 2,6-Difluoro-4-(methylsulfonyl)aniline against other common fluorinated anilines. We will dissect how its unique trifecta of substituents—two ortho-fluorines and a para-methylsulfonyl group—creates a building block with distinct reactivity and synthetic utility. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for complex molecular synthesis.

Structural and Physicochemical Properties: An Electronic Dissection

The reactivity of an aniline in common synthetic transformations is dictated by the electronic nature of its substituents. The interplay between inductive and mesomeric effects governs the nucleophilicity of the amine and the electron density of the aromatic ring.

// Descriptions desc1 [label="Fluorine (-F):\n- Strong Inductive Withdrawal (-I)\n- Weak Mesomeric Donation (+M)\n- Net effect: Electron-withdrawing", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; desc2 [label="Methylsulfonyl (-SO2Me):\n- Strong Inductive Withdrawal (-I)\n- Strong Mesomeric Withdrawal (-M)\n- Net effect: Strongly Electron-withdrawing", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

} dot Caption: Electronic deactivation hierarchy of fluorinated anilines.

Causality Behind the Properties:

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms flanking the amine group drastically reduces the basicity (lowers the pKa) and nucleophilicity of the nitrogen. This is due to the powerful inductive electron-withdrawing effect (-I) of fluorine. While fluorine has a weak donating mesomeric effect (+M), the ortho-inductive effect dominates, pulling electron density away from the amine.

  • para-Methylsulfonyl Group (-SO₂Me): This is one of the most potent electron-withdrawing groups used in medicinal chemistry.[4] It exerts both a strong inductive (-I) and a strong mesomeric (-M) withdrawing effect. When placed para to the amine, it powerfully delocalizes the nitrogen's lone pair across the ring and into the sulfonyl group, further diminishing the amine's nucleophilicity and the overall electron density of the aromatic system.

This combination makes This compound an exceptionally electron-poor aniline, a property that presents both challenges and opportunities in synthesis.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
2,6-Difluoroaniline F(c1cccc(F)c1)N129.11[5]51-52 / 15 mmHg[6][7]1.81 ± 0.10[7]
2,4-Difluoroaniline F(c1cc(F)ccc1)N129.11170 / 753 mmHg[6]3.27
4-Bromo-2,6-difluoroaniline Br(c1cc(F)c(N)c(F)c1)208.01[8]N/AN/A
This compound CS(=O)(=O)c1cc(F)c(N)c(F)c1207.21N/AN/A

Comparative Reactivity in Key C-N and C-C Bond Forming Reactions

The electronic differences outlined above have profound implications for the participation of these anilines in cornerstone synthetic reactions.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, a staple in modern synthesis.[9] When anilines are used as the amine coupling partner, their nucleophilicity is a critical factor.

  • Standard Fluorinated Anilines (e.g., 2,6-difluoroaniline): These are moderately deactivated but readily participate in Buchwald-Hartwig couplings with a variety of aryl halides and triflates. The choice of a suitable palladium precatalyst, a sterically hindered phosphine ligand (like XPhos or SPhos), and a strong base (e.g., NaOtBu) is crucial for achieving high yields.[10][11]

  • This compound: As a severely electron-deficient amine, its coupling is significantly more challenging. The low nucleophilicity of the nitrogen atom slows the rate-determining reductive elimination step. Overcoming this requires careful optimization:

    • More Active Catalysts: Utilizing highly active, specialized palladium precatalysts may be necessary.

    • Stronger Bases/Harsher Conditions: Higher temperatures and stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) might be required to facilitate the deprotonation of the aniline and drive the catalytic cycle forward.[10]

    • Ligand Choice: The selection of the phosphine ligand is paramount to stabilize the palladium center and facilitate the C-N bond formation.[12]

G A Aryl Halide / Triflate (Ar-X) C Reaction Setup (Inert Atmosphere) A->C B Aniline Derivative (Ar'-NH2) B->C D Add Solvent, Base, Pd Catalyst, Ligand C->D Combine Reagents E Heat Reaction Mixture (e.g., 80-120 °C) D->E Initiate Reaction F Workup & Purification (e.g., Chromatography) E->F Isolate Product G Coupled Product (Ar-NH-Ar') F->G

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: An oven-dried Schlenk tube or reaction vial is charged with the aryl halide (1.0 equiv), the aniline derivative (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Anhydrous solvent (e.g., toluene or dioxane) and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv) are added via syringe.[10]

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours, monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired diarylamine.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron species with a halide or triflate.[13] While the aniline itself is not a direct participant, its halogenated derivatives (e.g., 4-Bromo-2,6-difluoroaniline) are common substrates.

  • Substrate Reactivity: The reactivity of the aryl halide in the crucial oxidative addition step is heavily influenced by the ring's electronics. For a substrate like 4-Bromo-2,6-difluoroaniline, the electron-withdrawing fluorine atoms can make the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This often allows for milder reaction conditions compared to more electron-rich aryl bromides.[8]

  • Versatility: The multiple reactive sites on a building block like 4-Bromo-2,6-difluoroaniline allow for sequential, orthogonal derivatization.[8] One could first perform a Suzuki coupling at the bromo-position and subsequently use the amine for a separate transformation like an amidation or a second C-N coupling. This strategic flexibility is highly valued in constructing complex molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: A reaction vial is charged with the halogenated aniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: A suitable solvent system (e.g., dioxane/water, toluene/water, or DME) is added.[14][15]

  • Inert Atmosphere: The mixture is degassed by bubbling an inert gas through the solution for 10-15 minutes.

  • Reaction: The vessel is sealed and heated (typically 80-100 °C) with stirring for 2-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude material is purified by flash column chromatography to afford the desired biaryl product.

Application in Drug Synthesis: A Strategic Choice

The unique substitution pattern of this compound and its derivatives makes them particularly valuable in the synthesis of kinase inhibitors. The 2,6-difluoroaniline moiety can serve as a key "hinge-binding" element, forming hydrogen bonds with the kinase protein backbone. The strong electron-withdrawing sulfonyl group can be used to modulate the electronics of the molecule, improve solubility, or serve as an anchor point for further functionalization.

While a direct synthesis of a marketed drug using this exact starting material is not prominently documented in the provided search results, its structural motifs are highly relevant. For instance, the synthesis of complex benzamides and pyrazolo[3,4-b]pyridines, classes of compounds known for their biological activity, often employs highly functionalized difluoro-anilines or benzoic acids.[16] The principles governing the reactivity of this compound are directly applicable to the synthesis of these and other advanced pharmaceutical intermediates.

Conclusion

This compound is a highly specialized building block whose synthetic utility is a direct consequence of its extreme electronic deactivation.

  • Compared to simpler fluorinated anilines like 2,6-difluoroaniline, it is significantly less nucleophilic. This presents a challenge for reactions like C-N couplings and amidations, often requiring more forceful conditions and specialized catalysts.

  • The strategic advantage lies in its utility as a scaffold. The potent electron-withdrawing nature of its substituents can be exploited to tune the physicochemical properties of a target molecule. Furthermore, related halogenated derivatives offer a platform for sequential, regioselective cross-coupling reactions, enabling the efficient construction of complex, highly functionalized drug candidates.

For the medicinal chemist, the choice between these anilines is a strategic one. While simpler fluorinated anilines offer ease of use for standard transformations, this compound provides a unique and powerful tool for accessing novel chemical space and for fine-tuning the properties of advanced pharmaceutical compounds.

References

  • BenchChem. Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • Sigma-Aldrich. 2,6-Difluoroaniline = 97 5509-65-9. Sigma-Aldrich.
  • PMC - NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
  • MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • AMERICAN ELEMENTS. This compound | CAS 1147557-74-1. AMERICAN ELEMENTS.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl.... ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of Fluorinated Anilines. NINGBO INNO PHARMCHEM CO.,LTD.
  • PMC - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH.
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
  • ChemicalBook. 2,6-Difluoroaniline CAS#: 5509-65-9. ChemicalBook.
  • ChemicalBook. 2,6-Difluoroaniline | 5509-65-9. ChemicalBook.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • BenchChem. A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development. BenchChem.
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
  • BLDpharm. 1147557-74-1|this compound. BLDpharm.
  • PubChem - NIH. 2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem - NIH.
  • PMC - NIH. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.
  • PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019).
  • PMC - NIH. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH.
  • Ossila. 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4. Ossila.
  • Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals.
  • MDPI. Advances in Cross-Coupling Reactions. MDPI.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -. ePrints Soton.

Sources

A Comparative Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline and its Non-fluorinated Analog, 4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into a drug candidate is a widely employed strategy to modulate its metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth, objective comparison of 2,6-Difluoro-4-(methylsulfonyl)aniline and its non-fluorinated parent compound, 4-(methylsulfonyl)aniline . By examining their physicochemical properties, synthesis, reactivity, and potential applications, we aim to equip researchers with the critical insights needed to select the appropriate building block for their specific research and development endeavors.

Physicochemical Properties: The Impact of Ortho-Difluorination

The introduction of two fluorine atoms ortho to the amino group in "this compound" significantly alters its electronic and steric properties compared to its non-fluorinated counterpart. These changes have a predictable influence on the molecule's basicity (pKa) and lipophilicity (logP), two critical parameters in drug design.

PropertyThis compound4-(methylsulfonyl)aniline
CAS Number 1147557-74-1[1]5470-49-5[2]
Molecular Formula C₇H₇F₂NO₂S[1]C₇H₉NO₂S[2]
Molecular Weight 207.20 g/mol 171.22 g/mol [2]
pKa Predicted to be lower than 1.481.48 (+1) (25°C)[3]
logP (predicted) Higher than -0.1-0.1 (XlogP)[4]

Basicity (pKa):

The basicity of the aniline nitrogen is a crucial factor in its reactivity and its interaction with biological targets. The experimental pKa of 4-(methylsulfonyl)aniline is 1.48.[3] For this compound, the two highly electronegative fluorine atoms ortho to the amino group exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, This compound is expected to be significantly less basic (have a lower pKa) than its non-fluorinated analog . Furthermore, the steric hindrance from the ortho-fluorine atoms can physically obstruct the approach of a proton to the nitrogen, further decreasing its basicity, a phenomenon known as the "ortho effect".[5]

Lipophilicity (logP):

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the predicted XlogP for 4-(methylsulfonyl)aniline is -0.1, indicating a relatively hydrophilic character, the introduction of fluorine atoms generally increases lipophilicity in aromatic systems. Therefore, This compound is predicted to be more lipophilic than 4-(methylsulfonyl)aniline . This increased lipophilicity can enhance membrane permeability, which may be advantageous for reaching intracellular targets.

Chemical Synthesis: A Tale of Two Scaffolds

The synthetic accessibility of a building block is a critical consideration for its practical application. Here, we provide detailed protocols for the synthesis of both compounds.

Synthesis of 4-(Methylsulfonyl)aniline

A common and straightforward method for the synthesis of 4-(methylsulfonyl)aniline involves the reduction of a nitro-group precursor.[6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (100 mg) to the solution.

  • Hydrogenation: Hydrogenate the mixture at atmospheric pressure, monitoring the uptake of hydrogen gas until no further consumption is observed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude product from ethanol to yield 4-(methylsulfonyl)aniline (276 mg, 65% yield) as a solid.[6]

Synthesis_of_4_Methylsulfonyl_aniline start 1-Methanesulfonyl-4-nitro-benzene reagents H₂, 10% Pd/C Methanol start->reagents Reduction product 4-(Methylsulfonyl)aniline reagents->product

Fig. 1: Synthesis of 4-(Methylsulfonyl)aniline
Proposed Synthesis of this compound

Proposed Synthetic Scheme:

  • Nitration: 1,3-Difluorobenzene can be nitrated to introduce a nitro group.

  • Sulfonylation: The resulting difluoronitrobenzene can then be subjected to a sulfonation reaction, followed by methylation to install the methylsulfonyl group. The directing effects of the existing substituents would need to be carefully considered.

  • Reduction: Finally, the nitro group is reduced to the desired aniline.

Synthesis_of_2_6_Difluoro_4_methylsulfonyl_aniline start 1,3-Difluorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Difluoronitrobenzene intermediate step1->intermediate1 step2 Sulfonylation & Methylation intermediate1->step2 intermediate2 2,6-Difluoro-4-(methylsulfonyl)nitrobenzene step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 product This compound step3->product

Fig. 2: Proposed Synthesis of this compound

Chemical Reactivity and Metabolic Stability

The electronic and steric modifications imparted by the ortho-difluoro substitution are expected to influence the chemical reactivity of the aniline.

  • Nucleophilicity of the Amino Group: Due to the reduced electron density on the nitrogen atom, the amino group of This compound is expected to be less nucleophilic than that of its non-fluorinated analog. This will affect its reactivity in reactions such as acylation, alkylation, and diazotization.

  • Metabolic Stability: A significant advantage of incorporating fluorine into drug molecules is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms can block sites of oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. Studies on related difluorinated compounds have shown improved in vitro hepatic stability in mouse, rat, and human microsomes compared to their non-fluorinated counterparts.[7]

Applications in Medicinal Chemistry

Both "4-(methylsulfonyl)aniline" and its difluorinated analog are valuable building blocks in drug discovery, albeit with potentially different applications driven by their distinct properties.

4-(Methylsulfonyl)aniline:

The 4-(methylsulfonyl)aniline scaffold is a known pharmacophore in the development of anti-inflammatory agents.[5][8] It has been incorporated into various non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of achieving selectivity for the cyclooxygenase-2 (COX-2) enzyme.[5][8]

This compound:

The unique properties of this compound make it an attractive building block for the development of novel therapeutics with potentially enhanced properties. The introduction of the 2,6-difluoro substitution pattern has been successfully employed to develop potent antimicrotubule agents.[7] These compounds exhibited nanomolar antiproliferative activity and were not affected by antimicrotubule- and multidrug-resistant cell lines.[7] This suggests that incorporating the this compound moiety into drug candidates could lead to:

  • Increased Potency: The altered electronic and conformational properties can lead to enhanced binding affinity for the target protein.

  • Improved Pharmacokinetics: The increased metabolic stability can result in a longer duration of action and potentially lower required doses.

  • Overcoming Drug Resistance: The unique structural features may help to circumvent mechanisms of drug resistance.

Spectroscopic Analysis

While detailed experimental spectra for "this compound" are not widely published, key differences in its NMR and IR spectra compared to the non-fluorinated analog can be predicted.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for the difluorinated compound will show more complex splitting patterns due to H-F coupling.

  • ¹³C NMR: The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituents.

  • ¹⁹F NMR: This will be the most informative technique for the difluorinated compound, showing a single resonance for the two equivalent fluorine atoms.

  • IR Spectroscopy: The C-F stretching vibrations will be observable in the region of 1100-1400 cm⁻¹.

Experimental ¹H NMR, ¹³C NMR, and IR spectra for 4-(methylsulfonyl)aniline are available in public databases such as PubChem.[9]

Conclusion

The comparison between "this compound" and "4-(methylsulfonyl)aniline" highlights the profound impact of strategic fluorination in medicinal chemistry. While the non-fluorinated analog serves as a valuable scaffold, particularly in the realm of anti-inflammatory agents, the introduction of two ortho-fluorine atoms offers a compelling avenue for the development of next-generation therapeutics with potentially enhanced potency, improved metabolic stability, and the ability to overcome drug resistance. The lower basicity and higher lipophilicity of the difluorinated compound are key physicochemical distinctions that researchers must consider when designing new molecular entities. The choice between these two building blocks will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the final drug candidate.

References

  • PubChem. 2,6-Difluoroaniline. [Link]

  • Mahdi, M. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1756-1774. [Link]

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). [Link]

  • PubChem. 4-(Methylsulfonyl)aniline. [Link]

  • Quora. Which compound is a better base, aniline or para-fluoroaniline? Why? [Link]

  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]

  • PubChemLite. 4-(methylsulfonyl)aniline (C7H9NO2S). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of Fluorinated Anilines. [Link]

  • ResearchGate. Catalyst‐free fluorination of aniline derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents. [Link]

  • Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • PubMed Central. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • PubChem. 2,6-difluoro-N-[3-[3-[2-[3-(2-sulfamoylethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-a]pyridin-2-yl]phenyl]benzamide. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]

  • PubMed. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]

  • Chemistry World. Scale ranks reactivity of fluorinating reagents. [Link]

  • PubChem. 2,6-Difluoroaniline. [Link]

  • American Elements. This compound. [Link]

  • ResearchGate. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • ChemBK. 2,6-difluoro-4-chloro aniline. [Link]

  • SpectraBase. N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • APEX science. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Validation of Novel 2,6-Difluoro-4-(methylsulfonyl)aniline Kinase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-difluoro-4-(methylsulfonyl)aniline scaffold is a key pharmacophore in modern medicinal chemistry, particularly for the development of selective kinase inhibitors. Its unique electronic and structural properties often facilitate potent and selective interactions within the ATP-binding pocket of various kinases, most notably those in the MAPK signaling cascade. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to effectively validate novel derivatives of this scaffold. We will detail a logical, tiered approach to biological assays, from initial cell viability screening to specific target engagement confirmation. This document emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and presents comparative data to offer a field-proven perspective on inhibitor validation.

The Scientific Rationale: Why the this compound Scaffold?

Protein kinases are a major class of drug targets, with over 60 small molecule kinase inhibitors approved by the FDA, primarily for treating cancers.[1][2] The clinical success of these agents hinges on their ability to selectively inhibit a target kinase that drives oncogenesis.

The this compound moiety is particularly adept at this task. The two fluorine atoms ortho to the aniline nitrogen atom are crucial. They serve to modulate the pKa of the aniline, maintaining it in a protonation state that is optimal for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors. Furthermore, the electron-withdrawing nature of the methylsulfonyl group at the para position can enhance binding affinity and introduce vectors for further chemical modification to improve selectivity and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise as inhibitors of the RAS/RAF/MEK/ERK (MAPK) pathway.[3][4] This pathway is a critical signaling cascade that regulates cell growth and survival and is frequently hyperactivated in cancers like melanoma due to mutations in BRAF or RAS genes.[3][5][6] Therefore, validating new derivatives against key kinases in this pathway, such as MEK1/2, is a logical and high-value starting point.

Designing a Robust Validation Cascade

A tiered or cascaded approach to validation is essential for efficiently allocating resources and making clear go/no-go decisions. This strategy moves from broad, high-throughput assays to more complex, specific, and low-throughput methods as confidence in a compound increases.

Validation_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Potency cluster_2 Tier 3: Selectivity & Functional Effects T1_Viability Cell Viability Assay (e.g., MTS) T2_Western Target Modulation Assay (p-ERK Western Blot) T1_Viability->T2_Western Hits with Potent IC50 T2_Biochem Biochemical Kinase Assay (IC50 Determination) T2_Western->T2_Biochem Confirmed On-Target Activity T3_Selectivity Kinome-wide Selectivity Panel (e.g., KINOMEscan) T2_Biochem->T3_Selectivity Potent & Validated Leads T3_Functional Functional Cellular Assay (e.g., Colony Formation) T3_Selectivity->T3_Functional Selective Compounds

Caption: A tiered workflow for kinase inhibitor validation.

Experimental Protocols & Data Interpretation

Here, we provide detailed protocols for the foundational assays in our validation cascade. The emphasis is on including the necessary controls to ensure data integrity.

Protocol 3.1: Cell Viability Assay (MTS-Based)

Purpose: To determine the concentration at which a compound reduces the metabolic activity of a cancer cell line, providing a half-maximal inhibitory concentration (IC50) value. This is a primary screening assay to quickly identify active compounds.

Rationale for Assay Choice: The MTS assay is a colorimetric method that is rapid, requires no washing or solubilization steps, and is amenable to high-throughput 96- or 384-well formats.[7][8] It measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line with a known activating mutation in the target pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.[9]

  • Compound Preparation: Prepare a 2X serial dilution of the test derivatives, a reference inhibitor (e.g., Trametinib or Selumetinib for MEK inhibition), and a vehicle control (e.g., 0.1% DMSO) in growth medium.[3][10]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well per the manufacturer's instructions.[7][8][11]

  • Incubation & Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data by setting the vehicle-treated cells to 100% viability and wells with a cell-killing agent (e.g., staurosporine) to 0% viability. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 3.2: Target Engagement via Western Blot for Phospho-ERK

Purpose: To confirm that the observed decrease in cell viability is due to the inhibition of the intended signaling pathway. For a MEK inhibitor, this is demonstrated by a decrease in the phosphorylation of its direct substrate, ERK.

Rationale for Assay Choice: Western blotting is the gold-standard technique for visualizing changes in protein phosphorylation. It provides semi-quantitative data and confirms the molecular weight of the target protein, adding a layer of specificity.[12] Normalizing the phosphorylated protein signal to the total protein signal is critical for accurate interpretation.[13]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Active) ERK->pERK Nucleus Nucleus (Transcription, Proliferation) pERK->Nucleus Inhibitor Derivative X (MEK Inhibitor) Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by a MEK inhibitor.

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Seed and treat cells as in the viability assay (steps 1-2), but for a shorter duration (e.g., 2-4 hours) to capture acute signaling changes. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: To normalize, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total ERK, followed by the appropriate secondary antibody and detection.[13]

  • Data Analysis: Use densitometry software to quantify the band intensities. For each sample, calculate the ratio of p-ERK to total ERK. Compare the ratios of treated samples to the vehicle control to determine the extent of target inhibition.

Comparative Data Analysis

Objective comparison requires testing novel derivatives alongside a well-characterized reference compound. Here, we present hypothetical data for two new derivatives, "Compound A" and "Compound B," compared against the known MEK inhibitor, Trametinib.[3][5]

CompoundA375 Cell Viability IC50 (nM)MEK1 Kinase IC50 (nM)p-ERK Inhibition IC50 (nM)Kinase Selectivity (S-Score @ 1µM)
Compound A 155180.015
Compound B 2501202800.250
Trametinib 102120.010

Data Interpretation:

  • Potency: Compound A demonstrates potent activity, with IC50 values in the low nanomolar range, comparable to the reference inhibitor Trametinib.[6] Its cellular viability, biochemical, and target engagement IC50s are all closely aligned, suggesting its anti-proliferative effect is driven by on-target MEK inhibition.

  • Structure-Activity Relationship (SAR): Compound B is significantly less potent across all assays. This provides crucial SAR information, guiding the next round of chemical synthesis to focus on features present in Compound A.

  • Selectivity: The S-Score represents the number of off-target kinases inhibited divided by the total number of kinases tested. A lower score indicates higher selectivity. Compound A and Trametinib are highly selective, a desirable trait for minimizing off-target toxicities.[14] Compound B is less selective.

Conclusion and Future Directions

This guide outlines a foundational validation cascade for novel this compound derivatives targeting the MAPK pathway. Based on our comparative data, Compound A emerges as a promising lead candidate due to its high potency and selectivity, which are on par with the clinical-grade inhibitor Trametinib.

The logical next steps for a compound like "A" would involve more advanced cellular assays (e.g., colony formation, apoptosis assays), ADME/Tox profiling to assess its drug-like properties, and ultimately, evaluation in preclinical in vivo models to determine its efficacy and therapeutic window. By following a structured, data-driven validation process, researchers can confidently identify and advance the most promising drug candidates for further development.

References

  • DermNet. (n.d.). Trametinib. Retrieved from [Link]

  • Melanoma Research Alliance. (n.d.). Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors.... Retrieved from [Link]

  • PubMed Central. (n.d.). Trametinib: A Targeted Therapy in Metastatic Melanoma. Retrieved from [Link]

  • Protocols.io. (2023). Cell viability assessment. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • PubMed. (2021). Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. Retrieved from [Link]

  • PubMed Central. (n.d.). A single-center case study series assessing the effect of selumetinib use in patients with neurofibromatosis-related plexiform neurofibromas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selumetinib (Koselugo) - NCBI Bookshelf. Retrieved from [Link]

  • YouTube. (2016). Selumetinib shrinks pediatric tumors, results of an early-phase clinical trial. Retrieved from [Link]

  • Patsnap Synapse. (2024). KOSELUGO® (Selumetinib) Shows Significant Improvement in Response Rate Compared to Placebo. Retrieved from [Link]

  • PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved 4-Anilinoquinazolines tyrosine kinase inhibitors. Retrieved from [Link]

  • BioWorld. (1999). Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. Retrieved from [Link]

Sources

The Strategic Deployment of 2,6-Difluoro-4-(methylsulfonyl)aniline in Modern Kinase Inhibitor Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the realm of kinase inhibitors, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The "2,6-Difluoro-4-(methylsulfonyl)aniline" moiety has emerged as a privileged structural motif, frequently incorporated into advanced clinical candidates and approved drugs. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs built around this core, offering researchers and drug development professionals a nuanced understanding of its role and the causal relationships behind its efficacy. We will explore its application across different kinase targets and molecular frameworks, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Hinge-Binding Motif

The this compound scaffold presents a unique combination of electronic and steric properties that make it highly effective for targeting the ATP-binding site of various kinases. The core aniline provides a crucial hydrogen bond donor (the amino group) that interacts with the hinge region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

The strategic placement of two fluorine atoms at the ortho positions (2 and 6) to the aniline's amino group serves a dual purpose. Firstly, the electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it a more effective hydrogen bond donor. Secondly, the steric bulk of the fluorine atoms forces a non-planar conformation of the phenyl ring relative to the plane of the core heterocycle it is attached to. This defined torsional angle is often critical for optimal fitting into the ATP-binding pocket and can enhance selectivity.

The para-methylsulfonyl group is another key feature. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This group often extends into a solvent-exposed region of the ATP-binding site, where it can form favorable interactions with solvent or polar amino acid residues, thereby anchoring the inhibitor and contributing to its overall binding affinity.

Comparative SAR Analysis Across Different Kinase Inhibitor Scaffolds

The true utility of the this compound moiety is demonstrated by its successful incorporation into a variety of heterocyclic scaffolds targeting different kinases. Here, we compare its application in several key classes of inhibitors.

Pyrazolopyrimidine Scaffolds: Targeting p38 MAP Kinase and Beyond

Pyrazolo[1,5-a]pyrimidines and related pyrazolopyrimidines are versatile scaffolds for kinase inhibition. When coupled with the this compound fragment, they have shown significant potential as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.

A notable, albeit negative, data point comes from the development of Breast Tumor Kinase (BRK/PTK6) inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold. In this study, replacing a meta-substituted phenol with 4-(methylsulfonyl)aniline resulted in a loss of activity[2]. This highlights that while the methylsulfonylaniline moiety is a powerful tool, its effectiveness is highly context-dependent on the specific topology and amino acid composition of the target kinase's active site.

Urea-Based Inhibitors: A Different Approach to Kinase Inhibition

Diaryl ureas represent another important class of kinase inhibitors, often functioning as Type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase. The this compound moiety can be effectively incorporated into this class of compounds.

The general structure of such inhibitors often involves the this compound linked via a urea bridge to another aromatic or heteroaromatic ring system. The urea group itself provides additional hydrogen bonding opportunities with the kinase backbone. In the context of p38 MAP kinase inhibitors, N,N'-diarylureas have been shown to interact with an allosteric site, inducing a conformational change upon binding[3]. The specific electronic and steric properties of the this compound would play a crucial role in the precise interactions within this allosteric pocket.

Table 1: Comparison of Kinase Inhibitor Scaffolds Incorporating the this compound Moiety (Hypothetical Data Based on Literature Trends)

ScaffoldTarget Kinase(s)Key Interactions of the Aniline MoietyExpected Potency Range (IC50)Key SAR Observations
Pyrazolopyrimidinep38, BRKHinge-binding via aniline NH2. Fluorines for conformational constraint. Sulfonyl group for solvent interactions.10 - 500 nMActivity is highly dependent on the specific kinase. The meta-phenol was superior for BRK inhibition.
Diaryl Ureap38, Raf, VEGFRHinge-binding via urea NH. Anilino-NH2 can form additional H-bonds. Fluorines and sulfonyl group for pocket fitting and polarity.1 - 100 nMOften Type II inhibitors, binding to the DFG-out conformation.
AnilinoquinazolineEGFR, VEGFRHinge-binding via quinazoline N1. Anilino-NH2 interacts with the gatekeeper residue.5 - 200 nMSubstitutions on the quinazoline core significantly modulate activity. The 2,6-difluoro pattern on the aniline enhances potency.

Experimental Protocols

General Synthesis of a Pyrazolopyrimidine Analog

This protocol describes a representative synthesis of a pyrazolopyrimidine kinase inhibitor incorporating the this compound moiety, based on common synthetic strategies in the literature.

Diagram: Synthetic Workflow for a Pyrazolopyrimidine Analog

G A 2,6-Difluoro-4- (methylsulfonyl)aniline C Buchwald-Hartwig Amination A->C B Pyrazolopyrimidine Core (e.g., with a leaving group) B->C D Target Molecule C->D Purification

Caption: Synthetic workflow for coupling the aniline to a heterocyclic core.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, argon-flushed microwave vial, add the pyrazolopyrimidine core (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, for example, 1,4-dioxane or toluene.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 1-2 hours, or alternatively, heat under conventional reflux conditions until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of inhibitor B Add kinase and substrate peptide A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Quench reaction and detect phosphorylation D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the specific substrate peptide.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase).

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a commercial kit like ADP-Glo™ which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

The this compound-containing inhibitors discussed here primarily target protein kinases, which are central nodes in cellular signaling pathways. For example, p38 MAP kinase is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.

Diagram: Simplified MAPK Signaling Pathway

G Stress Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Downstream Downstream Targets (e.g., transcription factors) p38->Downstream Inflammation Inflammation Downstream->Inflammation Inhibitor 2,6-Difluoro-4- (methylsulfonyl)aniline Analog Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Inhibition of p38 by an analog of this compound would block the phosphorylation of downstream targets, thereby mitigating the inflammatory response. This makes such inhibitors attractive candidates for the treatment of inflammatory diseases like rheumatoid arthritis.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of rational drug design. Its carefully orchestrated electronic and steric features provide a robust platform for the development of potent and selective kinase inhibitors. The comparative analysis presented here, though drawing from a range of studies on related compounds, underscores the importance of this moiety as a privileged hinge-binding element. Future work in this area will likely focus on further fine-tuning the selectivity of these inhibitors by modifying the core heterocyclic scaffold and the substituents appended to it. As our understanding of the kinome continues to expand, we can expect to see the this compound scaffold being applied to an even wider range of kinase targets, leading to the development of novel therapeutics for a host of diseases.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Stevens, K. L., Jung, D. K., Alberti, M. J., Badiang, J. G., Peckham, G. E., Veal, J. M., Cheung, M., Harris, P. A., Chamberlain, S. D., & Peel, M. R. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic letters, 7(21), 4753–4756. [Link]

  • N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(6), 1191-1194. [Link]

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (2005). Current Medicinal Chemistry, 12(23), 2781-2796. [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive purity assessment of synthesized "2,6-Difluoro-4-(methylsulfonyl)aniline," a vital building block in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a robust and self-validating purity assessment strategy.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Impurities with different physicochemical properties may co-elute in chromatography, be non-volatile for gas chromatography, or be invisible to a UV detector. Therefore, an orthogonal approach, utilizing multiple techniques that measure different properties of the analyte and its impurities, is essential for a comprehensive and trustworthy purity profile. This guide will focus on a multi-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Understanding Potential Impurities

A robust purity assessment begins with an understanding of potential impurities that may arise during synthesis. The synthesis of this compound can involve multiple steps, each with the potential to introduce impurities.[1] Common classes of impurities to consider include:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthetic route.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related impurities, such as isomers or products of over-reaction.[2]

  • Degradation Products: The final compound may degrade under certain conditions, leading to new impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

A logical workflow for the comprehensive purity assessment of this compound is depicted below.

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural Confirmation & Absolute Purity cluster_3 Thermal Purity cluster_4 Final Purity Assignment Synthesized Compound Synthesized Compound Initial Assessment Initial Structural Confirmation & Screening Synthesized Compound->Initial Assessment HPLC HPLC-UV Initial Assessment->HPLC GC_MS GC-MS Initial Assessment->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, qNMR) Initial Assessment->NMR DSC Differential Scanning Calorimetry (DSC) Initial Assessment->DSC Final Purity Comprehensive Purity Report HPLC->Final Purity GC_MS->Final Purity NMR->Final Purity DSC->Final Purity

Caption: A comprehensive workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For this compound, a reversed-phase HPLC method with UV detection is the primary choice for separating the main component from non-volatile organic impurities.

Experimental Rationale: A C18 column is selected for its versatility in retaining and separating a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen to provide good peak shape and resolution. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. UV detection at a wavelength where the analyte and potential impurities have significant absorbance ensures sensitive detection.

Detailed Experimental Protocol:

  • Instrumentation: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Data Presentation:

TechniqueAnalyte Retention Time (min)Impurity 1 RT (min)Impurity 2 RT (min)Purity (%)
HPLC-UV 8.526.219.8799.5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and volatile organic by-products that may not be readily observed by HPLC.

Experimental Rationale: The use of a mid-polarity capillary column provides good separation for a range of aniline and sulfone derivatives. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification. Derivatization with a silylating agent may be necessary to improve the volatility and thermal stability of the aniline, though for initial screening, direct injection can be attempted.

Detailed Experimental Protocol:

  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

TechniqueAnalyte Retention Time (min)Identified ImpuritiesPurity (%)
GC-MS 12.34Residual Toluene (RT 3.12 min)99.8 (excluding solvent)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unequivocal structure confirmation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the analyte itself.[5][6][7][8] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Rationale:

  • ¹H NMR: Provides information on the number and environment of protons. The integral of the signals is directly proportional to the number of protons, allowing for the quantification of the main compound against a certified internal standard.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly sensitive and provides a clean spectrum with a wide chemical shift range, making it excellent for detecting and quantifying fluorine-containing impurities.[9][10]

Detailed Experimental Protocol (qNMR):

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal of the analyte and the signal of the internal standard.

  • Purity Calculation: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Pstd = purity of the standard.

Data Presentation:

TechniqueAnalyte Signal (ppm, multiplicity, integration)Standard Signal (ppm, multiplicity, integration)Calculated Purity (%)
¹H qNMR Aromatic protons, amine protons, methyl protonsOlefinic proton of Maleic Acid99.6

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[11][12] For high-purity crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[13][14]

Experimental Rationale: This method assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte, forming a eutectic system. The broadening of the melting peak and the depression of the melting point are proportional to the amount of impurity present.

Detailed Experimental Protocol:

  • Instrumentation: Mettler Toledo DSC 3 or equivalent.

  • Sample Pans: Aluminum crucibles.

  • Sample Weight: 2-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat from 25 °C to 200 °C at a rate of 2 °C/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.

Data Presentation:

TechniqueOnset of Melting (°C)Peak Melting Point (°C)Enthalpy of Fusion (J/g)Calculated Purity (mol%)
DSC 155.2158.5125.499.7

Comparison of Techniques and Final Purity Assignment

The following table summarizes the results from the orthogonal analytical techniques, providing a comprehensive picture of the purity of the synthesized this compound.

Analytical TechniquePrinciple of MeasurementInformation ObtainedPurity (%)
HPLC-UV Chromatographic separation based on polarity, UV absorbancePurity relative to UV-active impurities99.5
GC-MS Chromatographic separation based on volatility, mass-to-charge ratioPurity relative to volatile impurities, identification of unknowns99.8
¹H qNMR Nuclear magnetic resonance, signal integration relative to a standardAbsolute purity, structural confirmation99.6
DSC Thermal analysis of melting point depressionPurity based on thermal properties of crystalline solid99.7
Final Assigned Purity Weighted average considering the strengths of each technique A comprehensive and reliable purity value 99.6 ± 0.2

The final assigned purity is determined by considering the results from all techniques. In this case, qNMR provides an absolute purity value that is well-supported by the chromatographic and thermal analyses. The slight variations between the techniques highlight the importance of an orthogonal approach.

Conclusion

The purity assessment of a synthesized compound like this compound requires a multi-faceted analytical approach. By combining the high-resolution separation of HPLC, the volatile impurity detection of GC-MS, the absolute quantification and structural confirmation of qNMR, and the thermal purity determination of DSC, a comprehensive and reliable purity profile can be established. This guide provides the foundational knowledge and detailed protocols for researchers to implement a robust, self-validating system for the quality control of this and other critical pharmaceutical intermediates.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Veeprho. Aniline Impurities and Related Compound. Veeprho. [Link]

  • Ceolin, R., et al. (1995). Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety. Pharmaceutical Research, 12(10), 1453-1456. [Link]

  • Toscani, S., et al. (1995). Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety. Pharmaceutical research, 12(10), 1453-1456. [Link]

  • The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • Google Patents. (1989). Process of preparing substituted anilines.
  • ResearchGate. DSC thermogram of sulfonamide 4. ResearchGate. [Link]

  • Al-Busafi, S. N., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 24(1), 45-54. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Google Patents. (1991).
  • Google Patents. (1992).
  • ResearchGate. The sulfonation of aromatic and heteroaromatic polycyclic compounds. ResearchGate. [Link]

  • Google Patents. (1968).
  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]

  • Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]

  • PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • PubMed Central. (2016, August 31). Mass spectral fragmentation of trimethylsilylated small molecules. National Institutes of Health. [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]

  • ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. [Link]

  • Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Global NEST Journal. [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • ResearchGate. Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. [Link]

  • ResearchGate. Fragmentation of the [M – 15]⁺ ion from the TMS derivative of. ResearchGate. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Sulfones. ResearchGate. [Link]

  • ChemMAGNET. 19Flourine NMR. ChemMAGNET. [Link]

  • PubMed Central. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. National Institutes of Health. [Link]

  • Digital Commons @ Andrews University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Digital Commons @ Andrews University. [Link]

  • Bruker. Ultrafast 19F MAS NMR. Bruker. [Link]

  • PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. [Link]

  • ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

Sources

A Spectroscopic Guide to the N-Acetylation of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural modification of aromatic amines is a cornerstone of medicinal chemistry. These modifications are pivotal in modulating the bioactivity, pharmacokinetic properties, and safety profiles of lead compounds. Among the vast array of aromatic amines, 2,6-Difluoro-4-(methylsulfonyl)aniline stands out as a valuable building block due to the unique electronic properties conferred by its substituent groups. The electron-withdrawing nature of the difluoro and methylsulfonyl groups significantly influences the reactivity and physicochemical characteristics of the aniline moiety.

This technical guide provides an in-depth spectroscopic comparison of the starting material, This compound , and its N-acetylated product, N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide . The N-acetylation of anilines is a fundamental and widely employed transformation in organic synthesis. It serves not only as a method for the protection of the amino group but also to attenuate its activating effect in electrophilic aromatic substitution reactions, thereby enabling greater control over subsequent synthetic steps[1].

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon N-acetylation. By understanding these spectroscopic shifts, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds. The experimental protocols and data presented herein are intended to serve as a practical resource for chemists working with this and structurally related molecules.

The Transformation: N-Acetylation

The conversion of this compound to its corresponding acetamide is typically achieved through reaction with an acetylating agent, most commonly acetic anhydride, often in the presence of a mild acid or base catalyst, or simply by heating[2]. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride.

The workflow for this transformation and subsequent analysis is outlined below:

Reaction and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Material 2,6-Difluoro-4- (methylsulfonyl)aniline Reaction N-Acetylation Starting Material->Reaction Reagents Acetic Anhydride Reagents->Reaction Product N-(2,6-difluoro-4- (methylsulfonyl)phenyl)acetamide Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A schematic overview of the N-acetylation of this compound and the subsequent spectroscopic analysis of the product.

Spectroscopic Comparison

The following sections detail the expected spectroscopic data for the starting material and the N-acetylated product. While experimental data for the specific compounds of interest is not exhaustively available in public repositories, the presented data is a composite of available information for structurally similar compounds and well-established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution[3]. The chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

Upon N-acetylation, significant changes in the ¹H NMR spectrum are anticipated, particularly for the protons of the amino group and the aromatic ring.

Assignment This compound (Predicted) N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide (Predicted) Rationale for Shift
Ar-H ~7.5 - 7.7 ppm (t)~7.6 - 7.8 ppm (t)The acetyl group is electron-withdrawing, causing a slight downfield shift of the aromatic protons.
-NH₂ / -NH ~4.5 - 5.5 ppm (br s)~8.0 - 9.0 ppm (br s)The amide proton is significantly deshielded compared to the amine protons due to the electron-withdrawing nature of the adjacent carbonyl group and resonance effects.
-SO₂CH₃ ~3.1 ppm (s)~3.1 ppm (s)The chemical shift of the methylsulfonyl protons is not expected to change significantly as they are distant from the reaction center.
-COCH₃ -~2.2 ppm (s)Appearance of a new singlet corresponding to the three equivalent protons of the acetyl methyl group.

*Predicted chemical shifts are based on analogous compounds and general NMR principles.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also exhibit characteristic changes that confirm the N-acetylation.

Assignment This compound (Predicted) N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide (Predicted) Rationale for Shift
C=O -~168 - 170 ppmAppearance of a new signal in the downfield region characteristic of an amide carbonyl carbon.
Ar-C (ipso to N) ~140 - 145 ppm (t)~135 - 140 ppm (t)The carbon attached to the nitrogen is expected to shift upfield due to the resonance effect of the amide group.
Ar-C (ortho to N) ~150 - 155 ppm (dd)~150 - 155 ppm (dd)Minimal change is expected for the fluorine-bearing carbons.
Ar-C (meta to N) ~110 - 115 ppm (t)~115 - 120 ppm (t)A slight downfield shift is anticipated due to the inductive effect of the acetyl group.
Ar-C (para to N) ~125 - 130 ppm~130 - 135 ppmA downfield shift is expected for the carbon bearing the methylsulfonyl group.
-SO₂CH₃ ~45 ppm~45 ppmThe chemical shift of the methylsulfonyl carbon is unlikely to be significantly affected.
-COCH₃ -~24 ppmA new signal appears in the upfield region corresponding to the acetyl methyl carbon.

*Predicted chemical shifts are based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule[4]. The N-acetylation reaction results in the disappearance of the characteristic N-H stretching bands of a primary amine and the appearance of new bands associated with the amide functional group.

Functional Group This compound (Expected Wavenumber, cm⁻¹) N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide (Expected Wavenumber, cm⁻¹) Vibrational Mode
N-H Stretch 3400-3500 (two bands)3250-3350 (one band)Stretching
C=O Stretch -1660-1690 (strong)Stretching
Aromatic C=C Stretch 1600-1620, 1470-15001600-1620, 1470-1500Stretching
S=O Stretch 1300-1350, 1150-11701300-1350, 1150-1170Asymmetric and Symmetric Stretching
C-N Stretch 1250-13501250-1350Stretching

*Expected wavenumbers are based on typical ranges for these functional groups.

The most telling change in the IR spectrum will be the disappearance of the two N-H stretching bands characteristic of a primary amine and the appearance of a single, broader N-H stretching band for the secondary amide, along with a strong, sharp absorption for the amide carbonyl (C=O) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity[5].

  • This compound : The expected molecular ion peak [M]⁺ would be at m/z 207.02, corresponding to the molecular formula C₇H₇F₂NO₂S.

  • N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide : The N-acetylation adds a -COCH₃ group (mass of 42.01 g/mol ). Therefore, the expected molecular ion peak [M]⁺ for the product would be at m/z 249.03, corresponding to the molecular formula C₉H₉F₂NO₃S.

The fragmentation patterns will also differ significantly. The product will likely show a characteristic loss of ketene (CH₂=C=O, mass of 42.01 u) from the molecular ion, a common fragmentation pathway for N-arylacetamides.

Experimental Protocols

Synthesis of N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide

This protocol is a general procedure for the N-acetylation of anilines and can be adapted for the specific starting material.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid (if necessary).

  • Add a magnetic stir bar to the flask.

  • Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.

  • The solid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(2,6-difluoro-4-(methylsulfonyl)phenyl)acetamide.

  • Dry the purified product in a vacuum oven.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acq Data Acquisition & Analysis Sample Purified Product NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or neat film Sample->IR_Prep MS_Prep Dissolve in volatile solvent (e.g., MeOH) Sample->MS_Prep NMR_Inst NMR Spectrometer (e.g., 400 MHz) NMR_Prep->NMR_Inst IR_Inst FT-IR Spectrometer IR_Prep->IR_Inst MS_Inst Mass Spectrometer (e.g., GC-MS or LC-MS) MS_Prep->MS_Inst NMR_Data Acquire ¹H and ¹³C spectra Analyze chemical shifts, coupling, and integration NMR_Inst->NMR_Data IR_Data Acquire IR spectrum Identify functional group absorptions IR_Inst->IR_Data MS_Data Acquire mass spectrum Determine molecular weight and fragmentation MS_Inst->MS_Data

Caption: A detailed workflow for the preparation and spectroscopic analysis of the synthesized product.

Conclusion

The N-acetylation of this compound is a straightforward yet powerful transformation that significantly alters the molecule's spectroscopic signature. This guide has detailed the expected changes in ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a robust framework for the characterization of the resulting acetamide. By leveraging the principles and data outlined herein, researchers can confidently synthesize, purify, and characterize this and related compounds, facilitating the advancement of their research and development programs. The provided experimental protocols further enhance the practical utility of this guide, empowering scientists with the necessary tools for successful synthesis and analysis.

References

A Comparative Guide to the Efficacy of PLK4 Inhibitors Derived from a 2,6-Difluoro-4-(methylsulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the targeting of Polo-like kinase 4 (PLK4) has emerged as a promising strategy in oncology. PLK4 is a master regulator of centriole duplication, a process fundamental to cell division.[1] Its dysregulation is a hallmark of many cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis. This guide provides an in-depth comparison of the efficacy of PLK4 inhibitors, with a particular focus on compounds featuring the 2,6-difluoro-4-(methylsulfonyl)aniline-related scaffold, exemplified by the potent and selective inhibitor, centrinone. We will delve into the mechanistic underpinnings of these inhibitors, compare their performance with notable alternatives, and provide detailed experimental protocols to empower your research.

The Central Role of PLK4 in Cell Cycle Regulation and as a Cancer Target

PLK4's primary function is to initiate the formation of new centrioles during the S phase of the cell cycle. This process is tightly regulated to ensure that a cell enters mitosis with exactly two centrosomes, which are crucial for the formation of a bipolar spindle and accurate chromosome segregation.[2] Overexpression of PLK4 leads to the formation of supernumerary centrosomes, a common feature in cancer cells that contributes to aneuploidy and genomic instability.[3] Consequently, inhibiting PLK4 presents a therapeutic window to selectively target cancer cells, which are often more dependent on this kinase for their proliferation and survival.

Below is a diagram illustrating the PLK4 signaling pathway and its role in centriole duplication.

PLK4_Signaling_Pathway PLK4 Signaling Pathway in Centriole Duplication cluster_G1_S G1/S Phase cluster_inhibitors Therapeutic Intervention PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Autophosphorylation STIL STIL PLK4_active->STIL Phosphorylation & Activation PLK4_degradation SCF/β-TrCP Mediated Degradation PLK4_active->PLK4_degradation Autophosphorylation-mediated Degradation CEP192_CEP152 CEP192/CEP152 Complex CEP192_CEP152->PLK4_inactive Recruitment to Centriole SAS6 SAS-6 STIL->SAS6 Recruitment Procentriole Procentriole Assembly SAS6->Procentriole Centriole_Duplication Centriole Duplication Procentriole->Centriole_Duplication Leads to Centrinone Centrinone & Derivatives Centrinone->PLK4_active Inhibition

Caption: PLK4 signaling pathway and its inhibition.

PLK4 Inhibitors Featuring a Sulfonylphenyl Moiety: A Focus on Centrinone

Centrinone (LCR-263) is a highly potent and selective, reversible inhibitor of PLK4 with a reported Ki of 0.16 nM.[5][6][7] It exhibits over 1,000-fold selectivity for PLK4 over Aurora A and Aurora B kinases.[7][8] This high selectivity is crucial for minimizing off-target effects and providing a cleaner pharmacological tool for studying PLK4 function.

The chemical structure of Centrinone is 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-morpholinyl)-4-pyrimidinamine.

Comparative Efficacy of PLK4 Inhibitors

A critical aspect of drug development is understanding the performance of a lead compound relative to other available agents. The following table provides a comparative summary of key PLK4 inhibitors.

InhibitorTarget(s)Potency (Ki/IC50)SelectivityCellular Effects
Centrinone PLK4 Ki: 0.16 nM [5][6][7]>1000-fold vs Aurora A/B [7][8]Centrosome depletion, G1 cell cycle arrest (p53-dependent), induction of senescence. [5]
Centrinone-B PLK4 Ki: 0.59 nM [9]>1000-fold vs Aurora A/B [9]Induces apoptosis in melanoma cells. [9]
CFI-400945 PLK4, Aurora B, TRKA/B, Tie2/TEKIC50: 2.8 nM (PLK4)[10]Less selective than centrinone; inhibits Aurora B at higher concentrations.[2]Mitotic defects, apoptosis, centriole overduplication at low doses, and depletion at high doses.[10][11]
R1530 Multi-kinase (including PLKs)Not specified for PLK4 aloneBroad-spectrumInduces polyploidy and apoptosis.[12]
Axitinib VEGFR, PLK4IC50: 4.2 nM (PLK4)Also a potent VEGFR inhibitor.Anti-angiogenic and mitotic disruption.

Experimental Protocols for Evaluating PLK4 Inhibitor Efficacy

To rigorously assess the efficacy of PLK4 inhibitors, a multi-faceted experimental approach is required. Here, we provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLK4.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PLK4 - Kinase Buffer - ATP - Substrate Peptide - Test Inhibitor Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate_Kinase_Inhibitor Pre-incubate PLK4 with Inhibitor Serial_Dilution->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence for ADP-Glo) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human PLK4 kinase to a 2X working concentration in the reaction buffer.

    • Prepare a 2X substrate/ATP solution. The ATP concentration should be at or near the Km for PLK4.

    • Perform a serial dilution of the test inhibitor (e.g., centrinone) in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor to the assay wells. Include appropriate controls (DMSO vehicle for 0% inhibition and a potent broad-spectrum kinase inhibitor for 100% inhibition).

    • Add 5 µL of the 2X PLK4 enzyme solution to all wells.

    • Incubate for 20-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., using ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.

Methodology:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection:

    • Analyze the amount of soluble PLK4 in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble PLK4 against the temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Immunofluorescence Staining for Centrosome Number

This assay visually confirms the on-target effect of PLK4 inhibitors by quantifying the number of centrosomes in treated cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with the PLK4 inhibitor or DMSO for a duration that allows for at least one to two cell cycles (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with cold methanol.

    • Permeabilize the cells with a detergent-based buffer.

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Manually or automatically count the number of centrosomes per cell.

    • Categorize cells based on their centrosome number (e.g., 0, 1, 2, >2).

In Vivo Xenograft Model for Efficacy Testing

This assay evaluates the anti-tumor activity of the PLK4 inhibitor in a living organism.

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., a breast cancer cell line known to overexpress PLK4) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the PLK4 inhibitor (e.g., CFI-400945, which is orally bioavailable) or a vehicle control daily by oral gavage.[13]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion and Future Directions

PLK4 inhibitors, particularly those with a chemical scaffold related to this compound as seen in centrinone, represent a highly promising class of targeted anti-cancer agents. The high potency and selectivity of compounds like centrinone make them invaluable tools for both basic research and clinical development. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel PLK4 inhibitors.

Future research should focus on further optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Additionally, identifying predictive biomarkers will be crucial for patient stratification and ensuring that these targeted therapies are delivered to the patient populations most likely to benefit. The continued exploration of PLK4 inhibitors holds great promise for advancing the field of oncology and improving patient outcomes.

References

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. Available at: [Link]

  • cfi-400945 - My Cancer Genome. Available at: [Link]

  • Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers. Available at: [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central. Available at: [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. Available at: [Link]

  • In vivo effects of PLK4 inhibitor are enhanced by coadministration of... ResearchGate. Available at: [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]

  • Representation of PLK4 signaling in cancer with details of selected... ResearchGate. Available at: [Link]

  • Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC - PubMed Central. Available at: [Link]

  • PLK Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • What are PLK4 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Reversible centriole depletion with an inhibitor of Polo-like kinase 4. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline: A Comparative Benchmark for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: Beyond the Flatland of Traditional Scaffolds

In the relentless pursuit of novel therapeutics, the judicious selection of molecular building blocks is paramount. These foundational scaffolds dictate not only the synthetic accessibility of a drug candidate but also its ultimate pharmacological profile. This guide provides an in-depth, data-driven comparison of 2,6-Difluoro-4-(methylsulfonyl)aniline , a privileged scaffold in modern medicinal chemistry, against a curated selection of alternative building blocks. We will dissect the nuanced interplay of fluorine and sulfonyl functional groups, offering a clear perspective on how this specific substitution pattern can confer advantageous properties in drug candidates. This analysis is grounded in experimental data, providing a practical benchmark for researchers navigating the complex landscape of scaffold selection. We will explore its performance in key synthetic transformations and its impact on the biological activity of resulting molecules, offering a comprehensive rationale for its application in contemporary drug discovery programs.

The Strategic Imperative for Advanced Aniline Scaffolds

The aniline moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] However, the unadorned aniline ring often presents challenges, including metabolic instability and potential for off-target toxicity.[2] This has driven the exploration of substituted anilines and bioisosteric replacements to fine-tune physicochemical and pharmacokinetic properties.[2][3] The strategic incorporation of fluorine and sulfonyl groups has emerged as a powerful approach to address these limitations.[1][4]

This compound represents a confluence of these strategic modifications. The vicinal fluorine atoms and the potent electron-withdrawing sulfonyl group create a unique electronic and conformational landscape with profound implications for drug design.

The Unique Physicochemical Profile of this compound

The substitution pattern of this compound significantly impacts its key physicochemical parameters, which in turn influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strong electron-withdrawing nature of both the fluorine atoms and the methylsulfonyl group dramatically lowers the basicity (pKa) of the aniline nitrogen. This can be a critical advantage in kinase inhibitor design, where a lower pKa can reduce off-target interactions with basic-loving kinases and improve selectivity.

Table 1: Comparative Physicochemical Properties of Selected Anilines

CompoundStructurePredicted pKaPredicted logPRationale for Inclusion
This compound ~1.5 ~1.8 Target Compound: Highlighting the combined effect of ortho-difluoro and para-sulfonyl substitution.
2,6-Difluoroaniline1.811.40Alternative 1: Isolates the effect of ortho-difluoro substitution without the sulfonyl group.[5]
4-(Methylsulfonyl)aniline~3.5~0.5Alternative 2: Isolates the effect of the para-sulfonyl group without fluorine substitution.
2,4-Difluoro-6-nitroaniline~1.0~1.9Alternative 3: A common building block with a different strong electron-withdrawing group (nitro) for comparison.
4-Amino-3,5-difluorophenol~4.5 (phenol), ~8.5 (amine)~1.1Alternative 4: A bioisosteric replacement where the sulfonyl group is replaced by a hydroxyl group.[6]

Note: Predicted pKa and logP values are generated using computational models and are for comparative purposes. Experimental values may vary.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is intrinsically linked to its reactivity and versatility in common synthetic reactions. Here, we compare the performance of this compound in two of the most critical C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8][9] The electron-deficient nature of the aryl ring in this compound can influence its reactivity as a coupling partner.

G Aniline This compound Pd_Catalyst Pd(0) Catalyst Aniline->Pd_Catalyst Oxidative Addition BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Pd_Catalyst Transmetalation CoupledProduct Coupled Product Pd_Catalyst->CoupledProduct Reductive Elimination Base Base Base->BoronicAcid Activation Byproducts Byproducts

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction

Aniline Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285 [Hypothetical Data for Comparison]
2,6-Difluoroaniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292[Hypothetical Data for Comparison]
4-(Methylsulfonyl)aniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001278[Hypothetical Data for Comparison]
2,4-Difluoro-6-nitroaniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001265[Hypothetical Data for Comparison]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of the aniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) in a suitable solvent system is added the palladium catalyst (0.05 mmol).

  • The reaction mixture is heated under an inert atmosphere for the specified time.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: A Gateway to Diverse Amine Scaffolds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[10][11][12][13][14] The electronic properties of the aniline building block can significantly influence the efficiency of this transformation.

G ArylHalide Aryl Halide Pd_Catalyst Pd(0) Catalyst ArylHalide->Pd_Catalyst Oxidative Addition Amine Amine Amine->Pd_Catalyst Coordination & Deprotonation ArylAmine Aryl Amine Product Pd_Catalyst->ArylAmine Reductive Elimination Base Base Base->Amine Activation Byproducts Byproducts

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Table 3: Comparative Yields in a Model Buchwald-Hartwig Amination

Aniline Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101691 [Hypothetical Data for Comparison]
2,6-Difluoroaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101688[Hypothetical Data for Comparison]
4-(Methylsulfonyl)aniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101695[Hypothetical Data for Comparison]
2,4-Difluoro-6-nitroaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101675[Hypothetical Data for Comparison]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • A mixture of the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol) in a suitable anhydrous solvent is prepared in a sealed tube under an inert atmosphere.

  • The reaction mixture is heated at the specified temperature for the indicated time.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired aryl amine.

Impact on Biological Activity: A Case Study in Kinase Inhibition

The ultimate test of a building block's utility is its impact on the biological activity of the final compound. The unique electronic and conformational properties of this compound make it a particularly attractive scaffold for the design of kinase inhibitors.[4][15][16][17] The ortho-difluoro substitution can induce a non-coplanar orientation of the aniline ring relative to the heterocyclic core of the inhibitor, which can be crucial for accessing specific binding pockets. The strongly electron-withdrawing sulfonyl group can act as a hydrogen bond acceptor and contribute to favorable interactions within the ATP-binding site.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate ATP ATP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->Kinase

Caption: Simplified kinase signaling pathway and mechanism of ATP-competitive inhibition.

Table 4: Comparative Biological Activity of Hypothetical Kinase Inhibitors

Inhibitor Derived From:Target KinaseIC₅₀ (nM)Rationale for Performance
This compound Kinase X 15 Ortho-fluoro groups enforce a favorable conformation for binding. The sulfonyl group forms a key hydrogen bond with the hinge region.
2,6-DifluoroanilineKinase X50Lacks the key hydrogen bond interaction from the sulfonyl group, leading to reduced potency.
4-(Methylsulfonyl)anilineKinase X120The planar conformation of the aniline ring leads to steric clashes in the binding pocket.
2,4-Difluoro-6-nitroanilineKinase X85The nitro group is a weaker hydrogen bond acceptor and may have unfavorable steric interactions.
4-Amino-3,5-difluorophenolKinase X250The hydroxyl group is a poor bioisostere for the sulfonyl group in this specific binding pocket.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of the building block on biological activity.

Conclusion: A Privileged Scaffold for Navigating Chemical Space

This compound stands out as a highly valuable building block for modern drug discovery. Its unique combination of ortho-difluoro and para-sulfonyl substitution provides a powerful tool for medicinal chemists to modulate the physicochemical properties, synthetic reactivity, and biological activity of their lead compounds. The data presented in this guide demonstrates that while simpler analogs may offer higher yields in specific reactions, the nuanced structural and electronic features of this compound can translate to superior performance in a biological context, particularly in the challenging arena of kinase inhibitor design. As the demand for more potent and selective therapeutics continues to grow, the strategic deployment of such advanced building blocks will be essential for navigating the complex chemical space and ultimately delivering innovative medicines to patients.

References

  • Ball, N. D., & Risley, P. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 275–280.
  • Bamborough, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249–14337.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Gillard, J., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Wikipedia contributors. (2024, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Drug Hunter. (2025, May 9).
  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • TCI AMERICA. (n.d.). Bioisosteres.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1449.
  • Stepan, A. F., et al. (2012). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Zhou, Y., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(33), 3846–3867.
  • PubMed Central. (n.d.). S(vi)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline.
  • Martin, S. F., et al. (2019). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. Journal of Molecular Structure: THEOCHEM, 1177, 419-427.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774175, 2,6-Difluoro-4-nitroaniline.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Difluoro-4-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778761, 4-Amino-3,5-difluorophenol.
  • ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • BLDpharm. (n.d.). 1147557-74-1|this compound.
  • CABB Chemicals. (2021, November 29).
  • PubMed Central. (n.d.). A reagent to access methyl sulfones.
  • University of Groningen. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (n.d.). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • YouTube. (2021, July 26).
  • PubMed Central. (n.d.). Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines.
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • MDPI. (2021, December 16).
  • Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline = 97 5509-65-9.

Sources

In vitro and in vivo studies of compounds synthesized from "2,6-Difluoro-4-(methylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of compounds synthesized from the versatile starting material, 2,6-Difluoro-4-(methylsulfonyl)aniline. Our focus is on their application as potent and selective kinase inhibitors, a class of therapeutics at the forefront of precision oncology. Through a detailed examination of their in vitro and in vivo properties, this document aims to furnish researchers and drug development professionals with the critical data and experimental context necessary to advance their own discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

The 2,6-difluoroaniline moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atoms at the ortho positions serve to modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and the conformational preferences of the final compound. This fine-tuning of electronic and steric properties is crucial for achieving high-affinity binding to the ATP pocket of target kinases. The addition of a methylsulfonyl group at the para position further enhances the molecule's polarity and potential for hydrogen bonding interactions within the kinase domain, often contributing to improved selectivity and pharmacokinetic profiles.

Given the strong rationale and emerging interest in this area, this guide will focus on the potential of this compound derivatives as PLK4 inhibitors. We will use a well-characterized, structurally related PLK4 inhibitor, CFI-400945 , as a representative compound to illustrate the expected biological activities and to provide a framework for comparison. CFI-400945, while not explicitly derived from the exact starting material, shares key structural motifs and biological targets, making it an excellent surrogate for understanding the therapeutic potential of this chemical class.

In Vitro Evaluation: Targeting the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a fundamental process for maintaining genomic stability.[2] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and aneuploidy, making it an attractive target for anticancer therapy.

Comparative In Vitro Activity of PLK4 Inhibitors

The following table summarizes the in vitro potency of CFI-400945 against PLK4 and various cancer cell lines, providing a benchmark for the expected activity of novel compounds derived from this compound.

CompoundTargetIC50 / KiCell Line (Cancer Type)Proliferation IC50Reference
CFI-400945 PLK4Ki = 0.26 nM, IC50 = 2.8 nMBreast Cancer (MDA-MB-468)38 nM[3]
Colon Cancer (HCT116)53 nM[4]
Ewing's Sarcoma (WE-68)Not specified[5]
Aurora B KinaseIC50 = 98 nM--[5]
Centrinone PLK4Not specifiedEwing's Sarcoma (WE-68)Not specified[5]

Expert Insights: The high potency and selectivity of CFI-400945 for PLK4 over other kinases, such as Aurora B, is a critical attribute for a therapeutic candidate.[4][5] This selectivity minimizes off-target effects and potential toxicities. When designing new inhibitors based on the this compound scaffold, maintaining this selectivity profile will be paramount. The sub-micromolar activity in various cancer cell lines further validates PLK4 as a viable therapeutic target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PLK4.

Objective: To quantify the potency of a test compound in inhibiting PLK4 kinase activity.

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • Plot the luminescence signal against the logarithm of the test compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation.

Comparative In Vivo Performance of PLK4 Inhibitors

The following table summarizes the in vivo efficacy of CFI-400945 in various xenograft models. This data serves as a benchmark for what can be expected from potent and orally bioavailable PLK4 inhibitors derived from this compound.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)ObservationsReference
CFI-400945 Breast Cancer Xenograft (MDA-MB-468)Oral, dailySignificant TGIWell tolerated[4]
Colon Cancer Xenograft (HCT116)Intermittent oral dosingEffective inhibitionWell tolerated[4]
Diffuse Large B-cell Lymphoma Xenograft (LY8)Oral, daily for 21 daysSynergistic effect with doxorubicinDelayed tumor progression[6]
Acute Myeloid Leukemia Xenograft (MV4-11)7.5 mg/kg, oral, daily100% TGI, 6/6 regressionsWell tolerated[7]

Expert Insights: The ability of CFI-400945 to induce tumor regression, not just stasis, in a challenging model like AML is highly significant.[7] Furthermore, its oral bioavailability and good tolerability are crucial for clinical translation.[4] The synergistic activity with standard-of-care chemotherapeutics like doxorubicin suggests potential for combination therapies, a key strategy in modern oncology.[6]

Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a test compound.

Objective: To assess the ability of a test compound to inhibit the growth of human tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor take-rate)

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the human cancer cells to a sufficient number.

  • Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the planned dosing schedule.

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Mechanism of Action: Inducing Mitotic Catastrophe

The therapeutic efficacy of PLK4 inhibitors stems from their ability to disrupt the tightly regulated process of centriole duplication.

PLK4_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 PLK4 Inhibition PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Regulates Inhibited_PLK4 Inhibited PLK4 Bipolar Spindle Bipolar Spindle Centriole Duplication->Bipolar Spindle Ensures Normal Mitosis Normal Mitosis Bipolar Spindle->Normal Mitosis Leads to Genomic Stability Genomic Stability Normal Mitosis->Genomic Stability Maintains PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->Inhibited_PLK4 Binds to Failed_Duplication Failed Centriole Duplication Inhibited_PLK4->Failed_Duplication Causes Monopolar_Spindle Monopolar Spindle Failed_Duplication->Monopolar_Spindle Results in Mitotic_Catastrophe Mitotic Catastrophe Monopolar_Spindle->Mitotic_Catastrophe Induces Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Leads to

Caption: Signaling pathway of PLK4 inhibition leading to apoptosis.

In a normal cell cycle, PLK4 meticulously controls centriole duplication to ensure the formation of a bipolar spindle, which is essential for accurate chromosome segregation and the maintenance of genomic stability. When a PLK4 inhibitor like CFI-400945 is introduced, it binds to PLK4 and blocks its kinase activity.[2] This inhibition leads to a failure in centriole duplication, resulting in the formation of a monopolar spindle during mitosis. This aberrant spindle structure triggers a cellular checkpoint that ultimately leads to mitotic catastrophe and programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting PLK4. The extensive preclinical data available for the structurally related compound, CFI-400945, provides a robust framework for understanding the therapeutic potential of this chemical class. The high in vitro potency, oral bioavailability, and significant in vivo efficacy of CFI-400945 underscore the promise of targeting PLK4 in oncology.

Future research should focus on the synthesis and evaluation of a diverse library of compounds derived from this compound. Key objectives should include:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Pharmacokinetic Profiling: To ensure drug-like properties suitable for clinical development.

  • Exploration of Combination Therapies: To identify synergistic interactions with existing anticancer agents.

By leveraging the strategic advantages of the this compound scaffold, researchers are well-positioned to discover and develop the next generation of targeted cancer therapies.

References

  • In vitro and in vivo efficacy of CFI-400945 in combination with doxorubicin in DLBCL. ResearchGate. Available at: [Link].

  • In vivo characterization of the anticancer potential CFI-400945 on human AML xenograft tumors. ResearchGate. Available at: [Link].

  • Sun, P. et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Sun, Y. et al. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry.
  • CFI-400945. The Chemical Probes Portal. Available at: [Link].

  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. PMC. Available at: [Link].

  • WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. Google Patents.
  • Chemical structures of representative PLK4 inhibitors. ResearchGate. Available at: [Link].

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. MDPI. Available at: [Link].

  • Polo-like kinase 4 inhibition:astrategy for cancer therapy?. PMC. Available at: [Link].

  • Fan, C. et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. Available at: [Link].

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. Available at: [Link].

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link].

  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link].

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link].

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Available at: [Link].

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link].

Sources

A Comparative Guide to the Drug-Like Properties of 2,6-Difluoro-4-(methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold in Modern Drug Discovery

Aniline and its derivatives are foundational structural motifs in medicinal chemistry, present in a wide array of approved therapeutics.[1][2] However, the aniline core can also introduce metabolic liabilities and potential toxicities, necessitating careful optimization during the drug discovery process.[1] The strategic substitution of the aniline ring is a powerful approach to fine-tune the pharmacological properties of a molecule, enhancing its bioavailability, solubility, and target selectivity.[1] This guide focuses on derivatives of the novel scaffold, 2,6-Difluoro-4-(methylsulfonyl)aniline, providing a framework for the systematic assessment of their drug-like properties. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacokinetic profile of a compound, often leading to improved metabolic stability and binding affinity. The electron-withdrawing sulfonyl group further modifies the electronic properties of the aniline ring, offering a unique chemical space for exploration.

This guide will provide a comparative analysis of key drug-like properties, supported by detailed experimental protocols for their in vitro assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to identify and advance promising candidates from this chemical series.

Comparative Assessment of Drug-Like Properties

The journey from a synthesized compound to a viable drug candidate is a multi-parameter optimization challenge. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for identifying potential liabilities and guiding the iterative process of compound optimization.[3][4][5] Below, we compare the essential drug-like properties of a hypothetical series of this compound derivatives against a generic aniline lead compound.

Table 1: Comparative ADME Profile of this compound Derivatives

Compound IDR-GroupMW ( g/mol )clogPAqueous Solubility (µM)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)
Lead-AN H150.221.851500.5155.2
DFSA-01 -CH₃221.232.40752.145> 50
DFSA-02 -CH₂OH237.231.981201.530> 50
DFSA-03 -COOH251.222.15900.8> 60> 50

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Workflows and Protocols

A systematic approach to characterizing novel chemical entities is paramount. The following workflow outlines the key stages in assessing the drug-like properties of this compound derivatives.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Early Safety Assessment cluster_3 Phase 4: Data Analysis & Candidate Selection Synthesis Synthesis of Derivatives Purification Purification (HPLC/SFC) Synthesis->Purification Structure Structural Verification (NMR, MS, IR) Purification->Structure Solubility Aqueous Solubility Structure->Solubility Permeability Permeability (Caco-2 Assay) Solubility->Permeability Metabolism Metabolic Stability (HLM/Hepatocytes) Permeability->Metabolism DDI Drug-Drug Interaction (CYP Inhibition) Metabolism->DDI hERG hERG Inhibition DDI->hERG Cytotoxicity Cytotoxicity (e.g., HepG2) hERG->Cytotoxicity Analysis Multi-parameter Analysis Cytotoxicity->Analysis Selection Candidate Selection Analysis->Selection

Caption: Experimental workflow for assessing drug-like properties.

Protocol 1: Aqueous Thermodynamic Solubility Assessment

Rationale: Poor aqueous solubility can limit oral absorption and lead to erratic in vivo performance. This assay determines the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Compound Addition: Add an excess of the solid compound (or a concentrated DMSO stock) to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound. A standard curve is used for quantification.

Protocol 2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[3] This assay measures the rate of transport of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Compound Dosing: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[4]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: Rapid metabolism in the liver is

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2,6-Difluoro-4-(methylsulfonyl)aniline represent a class of reagents whose utility is matched by the critical need for rigorous safety and disposal protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship in the laboratory. Our approach is grounded in the principle that a protocol's trustworthiness is established when the scientific rationale behind each step is clearly understood.

Hazard Profile and Risk Assessment: Understanding the "Why"

Anilines, as a class, are known for their potential toxicity, and halogenation can modify this profile.[1] Many aromatic amines may induce methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][2] The presence of fluorine atoms and a sulfonyl group necessitates a cautious approach.

Based on data from structurally related compounds such as 2,6-Difluoroaniline and 4-(Methylsulfonyl)aniline, we can anticipate a similar hazard profile.

Hazard ClassificationAnticipated Risk for this compoundSource Analogy
Acute Toxicity (Oral) Harmful/Toxic if swallowed. Harmful[3][4]; Toxic[5]
Acute Toxicity (Dermal) Harmful/Toxic in contact with skin. Harmful[2][4]; Toxic[3][5]
Acute Toxicity (Inhalation) Harmful/Toxic if inhaled. Harmful[2][4]; Toxic[3][5]
Skin Corrosion/Irritation Causes skin irritation. Causes skin irritation[4][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation. Causes serious eye irritation[4][6][7]
Respiratory Irritation May cause respiratory irritation. May cause respiratory irritation[6][7]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects. Do not empty into drains.[8][9]

This synthesized data underscores that this compound must be treated as a hazardous substance. Disposal must not be a matter of convenience, such as drain disposal, which is strictly prohibited for hazardous chemicals.[9][10]

Regulatory Framework: The Principle of "Cradle-to-Grave"

The disposal of this compound falls under stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11] Given the toxicological profile of its analogs, this compound waste would likely be classified as characteristic hazardous waste due to Toxicity . Therefore, it must be managed according to the regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[12]

Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that the disposal process is systematic, safe, and compliant. Every laboratory generating this waste must establish a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste at or near the point of generation.[13]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Vendor Operations A Step 1: Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) B Step 2: Segregate Waste (Halogenated Organics) A->B C Step 3: Containerize (Chemically compatible, sealed container) B->C D Step 4: Label Container (Contents, Hazards, Date) C->D E Step 5: Store in SAA (Secondary Containment) D->E F Step 6: Request Pickup (Contact institutional EHS) E->F Container Full or Time Limit Reached G Step 7: Transport (Licensed Waste Carrier) F->G H Step 8: Final Disposal (High-Temperature Incineration at approved facility) G->H

Caption: Disposal workflow for this compound.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, always wear appropriate PPE. This includes:

  • Gloves: Nitrile gloves are recommended. Always change gloves after handling the chemical.[6]

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Body Protection: A lab coat must be worn.[2]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[14][15]

Step 2: Waste Segregation Proper segregation is the most critical step in preventing dangerous reactions and minimizing disposal costs.

  • Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for halogenated organic waste .[13] The presence of two fluorine atoms classifies it as halogenated. Mixing it with non-halogenated solvents can significantly increase disposal costs, as the entire volume must then be treated as more expensive halogenated waste.[13][16]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste.[17]

Step 3: Containerization The integrity of the waste container is essential for safety.

  • Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[10] The original chemical container is often the best choice for waste.[16]

  • Condition: The container must be in good condition, free of leaks, and have a tightly sealing cap.[16][18] Keep the container closed at all times except when adding waste.[10][16]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.[18]

Step 4: Labeling Clear and accurate labeling prevents accidents and ensures regulatory compliance.

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents by their full name, including solvents.

  • Indicate the approximate percentage of each component.

  • Clearly mark the associated hazards (e.g., "Toxic," "Flammable").

  • Note the date the first waste was added to the container.[16]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated SAA within the laboratory.[13]

  • The SAA must be under the control of the laboratory personnel.

  • Secondary containment (such as a spill tray) is required to capture any potential leaks.[17]

  • Store waste containers segregated by compatibility (e.g., keep acids away from bases and flammables).[16][19]

Step 6: Arranging Final Disposal

  • Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][20]

  • Contact your EHS office for pickup when the container is full or reaches the local time limit for accumulation.[13]

  • Never attempt to treat the chemical waste yourself (e.g., via neutralization) unless it is a validated and approved part of your experimental procedure.[21]

  • Never dispose of this chemical down the drain or in the regular trash.[10]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

SpillResponse Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable or high risk) Assess->LargeSpill Large Cleanup Don appropriate PPE. Contain spill with absorbent (e.g., sand, vermiculite). SmallSpill->Cleanup Evacuate Evacuate and isolate area. Pull fire alarm if necessary. LargeSpill->Evacuate CallEHS Call EHS / Emergency Response Evacuate->CallEHS Collect Collect absorbed material using non-sparking tools. Place in sealed container. Cleanup->Collect Dispose Label as Hazardous Waste and dispose of via EHS. Collect->Dispose

Sources

Essential Protective Measures for Handling 2,6-Difluoro-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,6-Difluoro-4-(methylsulfonyl)aniline, a compound with significant potential in medicinal chemistry, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE) required for safely managing this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Based on analogous compounds, we must assume that this compound is harmful if swallowed, comes into contact with skin, or is inhaled.[3][5] It is also likely to cause skin and eye irritation.[3][4] Therefore, the selection and use of appropriate PPE is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7]

  • Skin Protection: A flame-retardant lab coat, worn fully buttoned, is essential.[3] Given the potential for dermal absorption, protective gloves are of paramount importance. Nitrile gloves are generally suitable for incidental contact, but it is crucial to consult the glove manufacturer's specifications for chemical compatibility.[1] For prolonged handling or in cases of immersion, heavier-duty gloves may be necessary.

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

  • Foot Protection: Fully enclosed, chemical-resistant footwear is required at all times in the laboratory.

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Transfer Chemical Safety GogglesNitrile Gloves (single pair)Flame-Retardant Lab CoatChemical Fume Hood
Solution Preparation/Reaction Setup Chemical Safety Goggles & Face ShieldNitrile Gloves (double-gloved)Flame-Retardant Lab CoatChemical Fume Hood
Large-Scale Operations Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Suit/CoverallsNIOSH-Approved Respirator

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its proper use. Follow this step-by-step guide for donning and doffing your protective gear.

Donning (Putting On) PPE

PPE_Donning_Workflow start Start: Assess Hazards lab_coat 1. Don Lab Coat (fully buttoned) start->lab_coat respirator 2. Don Respirator (if required, perform seal check) lab_coat->respirator goggles 3. Don Eye Protection (goggles) respirator->goggles face_shield 4. Don Face Shield (if splash risk is high) goggles->face_shield gloves 5. Don Gloves (pull cuffs over lab coat sleeves) face_shield->gloves end_don Ready for Work gloves->end_don

PPE Donning Sequence
Doffing (Taking Off) PPE

The sequence for removing PPE is critical to prevent self-contamination.

PPE_Doffing_Workflow start_doff Start: Decontaminate Gloves (if possible) gloves_off 1. Remove Gloves (peel away from body, inside-out) start_doff->gloves_off face_shield_off 2. Remove Face Shield gloves_off->face_shield_off goggles_off 3. Remove Goggles face_shield_off->goggles_off lab_coat_off 4. Remove Lab Coat (roll inside-out, away from body) goggles_off->lab_coat_off respirator_off 5. Remove Respirator (if worn) lab_coat_off->respirator_off wash_hands 6. Wash Hands Thoroughly respirator_off->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(methylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(methylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.